molecular formula H4NO3P B1211879 Phosphoramidic acid CAS No. 2817-45-0

Phosphoramidic acid

Numéro de catalogue: B1211879
Numéro CAS: 2817-45-0
Poids moléculaire: 97.011 g/mol
Clé InChI: PTMHPRAIXMAOOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phosphoramidic acid (CAS 2817-45-0) is a key organophosphorus compound serving as a versatile synthetic intermediate and precursor in chemical and pharmaceutical research. It is characterized by a phosphorus-nitrogen (P–N) bond, a feature found in compounds of significant commercial and toxicological interest, such as certain organophosphorus insecticides . This structure makes it a valuable building block for the development of more complex molecules. A prominent application of phosphoramidic acids is in stereoselective synthesis, where they act as nucleophiles in catalytic reactions to create P -chiral phosphoramidates . These P -chiral compounds are crucial in therapeutic development, as the stereochemistry at the phosphorus center can strongly influence a drug's biological activity . Furthermore, this compound derivatives have been investigated in the context of prodrug development. For instance, phosphoramide compounds have been studied as potential anti-neoplastic agents , and phosphoramidate motifs have been explored in prodrug strategies for targeted drug release . The compound is also a reactant in the synthesis of α -aminophosphonic acids, which are structurally analogous to α -amino acids and exhibit a range of biological properties including enzyme inhibition and antibiotic activity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2817-45-0

Formule moléculaire

H4NO3P

Poids moléculaire

97.011 g/mol

Nom IUPAC

aminophosphonic acid

InChI

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4)

Clé InChI

PTMHPRAIXMAOOB-UHFFFAOYSA-N

SMILES

NP(=O)(O)O

SMILES canonique

NP(=O)(O)O

Autres numéros CAS

2817-45-0

Synonymes

phosphoramidate
phosphoramidic acid
phosphoramidic acid, sodium salt
potassium phosphoramidate

Origine du produit

United States

Foundational & Exploratory

Synthesis and Characterization of Novel Phosphoramidic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidic acid derivatives represent a versatile class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Their unique physicochemical properties, including their ability to act as prodrugs (e.g., ProTides) that can effectively deliver nucleoside monophosphates into cells, have made them a focal point of research for antiviral and anticancer therapies.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in this dynamic field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methodologies, with the choice of route often depending on the nature of the starting materials and the desired final product. A common and direct approach involves the use of phosphorus oxychloride as the phosphorus source.[2]

General Synthetic Workflow

The synthesis typically proceeds in a two-step manner: formation of a phosphorochloridate intermediate, followed by amination.

G A Starting Materials (Phosphorus Oxychloride, Alcohol, Amine) B Step 1: Formation of Dichloridate/Monochloridate A->B Anhydrous Solvent, Base (e.g., Pyridine) C Intermediate: Dialkyl/Aryl Phosphorochloridate B->C D Step 2: Amination C->D Amine/Ammonia E Crude Product D->E F Purification (Column Chromatography) E->F G Final Product: This compound Derivative F->G

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis from Phosphorus Oxychloride

This protocol outlines a general procedure for the synthesis of a dialkyl phosphoramidate.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous alcohol (e.g., ethanol, 2 equivalents)

  • Anhydrous amine (e.g., ammonia, aniline, or other primary/secondary amine, 1 equivalent)

  • Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)

  • Acid scavenger (e.g., pyridine, triethylamine, 2 equivalents)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Phosphorochloridate Intermediate:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus oxychloride (1 eq.) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of the alcohol (2 eq.) and the acid scavenger (2 eq.) in the anhydrous solvent.

    • Add the alcohol/base solution dropwise to the stirring phosphorus oxychloride solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • The formation of a precipitate (e.g., pyridinium hydrochloride) will be observed.

    • Filter the mixture under an inert atmosphere to remove the precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude dialkyl phosphorochloridate. This intermediate is often used in the next step without further purification.[2]

  • Formation of the Phosphoramidate:

    • Dissolve the crude dialkyl phosphorochloridate in a fresh portion of the anhydrous solvent and cool to 0 °C.

    • Add the amine (1 eq.) dropwise to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any newly formed ammonium salt precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphoramidate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the final this compound derivative.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

G A Synthesized Crude Product B Purified Product A->B Purification C Structural Confirmation & Purity B->C D ¹H and ¹³C NMR C->D E ³¹P NMR C->E F Mass Spectrometry (ESI-MS) C->F G Structural Elucidation D->G E->G H Purity Assessment E->H I Molecular Weight Confirmation F->I G A Phosphoramidate Derivative F Inhibition A->F B Chitin Synthase (Enzyme) D Chitin Synthesis B->D C UDP-N-acetylglucosamine (Substrate) C->B E Fungal Cell Wall Formation D->E F->B Blocks Active Site G cluster_0 PI3K/Akt Pathway cluster_1 Ras-MAPK Pathway A Growth Factor Receptor B PI3K A->B C Akt B->C D Cell Proliferation & Survival C->D E Growth Factor Receptor F Ras E->F G Raf F->G H MEK G->H I ERK H->I J Transcription Factors I->J K Cell Proliferation & Differentiation J->K L Phosphoramidate Anticancer Prodrug M Active Cytotoxic Nucleotide L->M Intracellular Activation N Inhibition of DNA Synthesis M->N N->D N->K

References

Phosphoramidic Acid: A Technical Guide to Structure, Bonding, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidic acid, the monoamide of phosphoric acid, represents a fundamental scaffold in bioorganic and medicinal chemistry. Its derivatives, particularly phosphoramidates, are of significant interest due to their roles as key intermediates in various biological processes and as successful prodrugs. This technical guide provides an in-depth analysis of the structure and bonding properties of this compound, alongside detailed experimental protocols and a review of its involvement in critical biological pathways.

Molecular Structure and Bonding

This compound (H₂PO₃NH₂) is a tetrahedral molecule with a central phosphorus atom bonded to two hydroxyl groups, one amino group, and one oxygen atom via a double bond. The presence of the nitrogen atom introduces unique electronic and structural features compared to its parent, phosphoric acid.

The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The P=O double bond is a strong, polarized bond with significant π-character. The P-OH and P-N bonds are primarily σ-bonds. The lone pair of electrons on the nitrogen atom can participate in resonance with the P=O bond, leading to a degree of delocalization and influencing the bond lengths and angles. This resonance effect can be represented as follows:

O=P(OH)₂(NH₂) ↔ ⁻O-P⁺(OH)₂(NH₂)

This delocalization contributes to the stability of the molecule and modulates the reactivity of the phosphoryl group.

Molecular Geometry

Table 1: Experimental Bond Lengths and Angles for the Phosphoramidate Dianion in Diammonium Phosphate [1]

BondBond Length (Å)Bond/AngleAngle (°)
P-O1.505 - 1.521O-P-O108.3 - 111.4
P-N1.77 (calc.)O-P-N (calc.)107 - 111

Note: P-N bond length and O-P-N angles are calculated based on typical values in related structures as the specific values for the phosphoramidate anion in this crystal structure were not detailed in the provided reference.

Acid-Base Properties

Table 2: pKa Values of Phosphoric Acid at 25°C [2][3]

Dissociation SteppKa
pKa₁2.15
pKa₂7.20
pKa₃12.32

The replacement of a hydroxyl group with an amino group to form this compound is expected to influence the pKa values. The amino group is less electron-withdrawing than a hydroxyl group, which would generally lead to a slight increase in the pKa values (making it a weaker acid) compared to phosphoric acid. However, the potential for protonation of the amino group adds complexity to its acid-base chemistry.

Biological Significance: The Role of Phosphoramidates in Prodrug Activation

Phosphoramidates have gained significant attention in drug development as effective prodrugs, particularly for delivering nucleoside monophosphates into cells.[4][5] This strategy circumvents the often-inefficient initial phosphorylation step of nucleoside analogs, a key activation step for many antiviral and anticancer agents. The intracellular activation of phosphoramidate prodrugs is a multi-step enzymatic process.

Phosphoramidate_Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion Intermediate_1 Carboxylate Intermediate Prodrug_in->Intermediate_1 Carboxyesterase Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Nucleoside_MP Nucleoside Monophosphate (Active) Intermediate_2->Nucleoside_MP Phosphoramidase (e.g., HINT1) Nucleoside_DP Nucleoside Diphosphate Nucleoside_MP->Nucleoside_DP Cellular Kinase Nucleoside_TP Nucleoside Triphosphate (Active) Nucleoside_DP->Nucleoside_TP Cellular Kinase

Figure 1: Generalized intracellular activation pathway of a phosphoramidate prodrug.

This pathway illustrates the sequential enzymatic cleavage of the phosphoramidate prodrug to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.

Experimental Protocols

Synthesis of Phosphoramidates (General Procedure)

The synthesis of phosphoramidates can be achieved through various methods. A common approach involves the reaction of a dialkyl phosphite with an amine in the presence of a coupling agent.[6]

Synthesis_Workflow Start Starting Materials: - Dialkyl Phosphite - Amine - Coupling Agent Reaction Reaction in Anhydrous Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C, ³¹P) - Mass Spectrometry Purification->Characterization

Figure 2: General workflow for the synthesis and characterization of phosphoramidates.

Methodology:

  • Reaction Setup: To a solution of dialkyl phosphite in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), the amine and a coupling agent (e.g., a carbodiimide) are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

  • Characterization: The structure and purity of the final phosphoramidate are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[7]

Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the characterization of phosphorus-containing compounds, including this compound and its derivatives.[8]

Experimental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Standard: 85% H₃PO₄ is used as an external standard and referenced to 0 ppm.

  • Acquisition: Proton-decoupled ³¹P NMR spectra are typically acquired to simplify the spectrum to a series of singlets.

  • Chemical Shifts: The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For phosphoramidates, the ³¹P chemical shifts typically appear in a characteristic region of the spectrum.

Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing.[9][10][11][12]

Methodology:

  • Crystallization: Single crystals of the this compound derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using least-squares procedures.

  • Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of weak acids.[13][14][15][16]

Methodology:

  • Sample Preparation: A solution of the this compound derivative of known concentration is prepared in a suitable solvent (typically water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.

Conclusion

This compound and its derivatives are a vital class of compounds with significant implications in chemistry and biology. Understanding their structure, bonding, and reactivity is crucial for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, including detailed experimental methodologies for their synthesis and characterization. The elucidation of the intracellular activation pathways of phosphoramidate prodrugs continues to be a key area of research, offering opportunities for the development of more effective and targeted drug delivery systems.

References

The Pivotal Role of Phosphoramidic Acid in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidic acid, a phosphorus oxoacid with the formula H₂NPO(OH)₂, and its organic derivatives, phosphoramidates, represent a class of compounds with profound significance in contemporary biology and medicinal chemistry. While inherently simple in structure, the phosphoramidate motif (P-N bond) is a cornerstone of innovative drug design, most notably in the development of prodrugs that can effectively deliver phosphorylated therapeutic agents into cells. This guide provides a comprehensive overview of the biological functions and critical importance of this compound derivatives, with a particular focus on their application in antiviral and anticancer therapies. We will delve into their mechanisms of action, present key quantitative data on their efficacy, detail relevant experimental protocols, and visualize the complex pathways they influence.

Chemical Properties and the ProTide Approach

The fundamental challenge in delivering nucleotide or nucleoside monophosphate analogs into cells is their inherent negative charge at physiological pH, which severely limits their ability to cross the lipophilic cell membrane. The "ProTide" (prodrug of a nucleotide) technology masterfully circumvents this issue by masking the phosphate's negative charges with an aryloxy group and an amino acid ester.[1][2] This strategic modification renders the molecule neutral, facilitating its passive diffusion or transporter-mediated entry into the cell.[3][4]

Once inside the cell, the phosphoramidate prodrug undergoes a sophisticated, multi-step enzymatic activation to release the active nucleoside monophosphate.[4][5] This bioactivation cascade is a key element of its mechanism of action and is crucial for the therapeutic efficacy of drugs developed using this approach.[6] The ProTide strategy has not only revitalized existing nucleoside analogs but has also enabled the development of entirely new classes of therapeutics.[2][7]

Biological Functions and Importance in Drug Development

The primary biological significance of phosphoramidates lies in their role as prodrugs, designed to enhance the intracellular delivery and therapeutic potential of parent drugs.[8] This approach has been exceptionally successful in the fields of antiviral and anticancer medicine.

Antiviral Therapeutics

Phosphoramidate prodrugs have revolutionized the treatment of several viral infections. By ensuring efficient intracellular delivery of the nucleoside monophosphate, they bypass the often inefficient and resistance-prone initial phosphorylation step catalyzed by viral or cellular kinases.[2][9]

  • Hepatitis C Virus (HCV): Sofosbuvir (Sovaldi) is a landmark example of a successful phosphoramidate prodrug.[1] It delivers the uridine nucleotide analog GS-461203 into hepatocytes, which, after conversion to its triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.[9][10]

  • Human Immunodeficiency Virus (HIV): Tenofovir alafenamide (TAF), a component of several combination therapies for HIV, is another prominent phosphoramidate prodrug. It efficiently delivers tenofovir into cells, where it is converted to its active diphosphate form and inhibits HIV reverse transcriptase.[11] The ProTide approach has been shown to markedly enhance the antiviral potencies of various anti-HIV nucleoside analogues.[2][7]

  • SARS-CoV-2: Remdesivir (Veklury), an antiviral agent used in the treatment of COVID-19, is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine C-nucleoside analog.[3][5] It is designed to deliver the active nucleoside monophosphate into cells, which is then converted to the triphosphate form that inhibits the viral RNA-dependent RNA polymerase.[5]

Anticancer Therapeutics

The ProTide technology has also shown significant promise in oncology. Cancer cells can develop resistance to nucleoside analog chemotherapeutics through mechanisms that impair their phosphorylation. Phosphoramidate prodrugs can overcome such resistance.[12] For instance, NUC-1031, a phosphoramidate prodrug of the anticancer agent gemcitabine, has demonstrated the ability to bypass key resistance mechanisms associated with the parent drug.[2] Research is ongoing to explore the full potential of phosphoramidates in developing more effective and targeted cancer therapies.[13]

Signaling Pathways and Experimental Workflows

The intracellular activation of phosphoramidate prodrugs and the general workflow for their synthesis and evaluation can be represented through logical diagrams.

ProTide_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) ProTide Phosphoramidate Prodrug (e.g., Sofosbuvir, Remdesivir) ProTide_in Phosphoramidate Prodrug ProTide->ProTide_in Cellular Uptake (Passive Diffusion/ Transporters) Metabolite1 Amino Acid Ester Hydrolysis Intermediate ProTide_in->Metabolite1 Carboxylesterase / Cathepsin A Metabolite2 Cyclic Intermediate Metabolite1->Metabolite2 Intramolecular Cyclization (Phenol release) Nuc_MP Nucleoside Monophosphate (Nuc-MP) Metabolite2->Nuc_MP Hydrolysis (HINT1 Protein) Nuc_DP Nucleoside Diphosphate (Nuc-DP) Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate (Nuc-TP) Nuc_DP->Nuc_TP Cellular Kinases Target Viral Polymerase (e.g., NS5B, RdRp) Nuc_TP->Target Incorporation Inhibition Inhibition of Viral Replication Target->Inhibition

Caption: Intracellular activation pathway of a typical phosphoramidate (ProTide) prodrug.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Phosphoramidate Derivative Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Test Compound Antiviral Antiviral Activity Assay (e.g., Replicon Assay) Characterization->Antiviral Test Compound Enzymatic Enzymatic Assay (e.g., Polymerase Inhibition) Characterization->Enzymatic Test Compound Metabolism Metabolism Study (LC-MS/MS) Characterization->Metabolism Test Compound

Caption: General experimental workflow for phosphoramidate drug discovery.

Quantitative Data Summary

The efficacy of phosphoramidate derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based antiviral or anticancer assays, and their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays. The tables below summarize representative data for various phosphoramidate compounds.

Table 1: Antiviral Activity of Selected Phosphoramidate Nucleosides

Compound/Drug Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Reference
7-deazapurine analog 10 (α-isomer) HIV-1 Various 0.71 >100 [14]
Phosphorodiamidate 21 HIV-1 - 0.0083 - [15]
Phosphorodiamidate 21 HIV-2 - 0.013 - [15]
NBD-14204 HIV-1 (Clinical Isolates) - 0.24 - 0.9 - [16]

| HDP/POC Prodrug 15j | HBV | Huh7 | 62% inhibition @ 10 µM | 43.1 - 66.4 |[17] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Table 2: Anticancer Activity of Selected Phosphoramidate and Related Compounds

Compound Cancer Cell Line IC₅₀ (µM) Reference
2-Naphthol (Metabolite) BxPC3 (Pancreatic) 21 [3][11]
1-Naphthol (Metabolite) BxPC3 (Pancreatic) 82 [3][11]
Compound 7b MDA-MB-468 (Breast) 11.45 [18]
Compound 17 PC3 (Prostate) 13.15 [18]
Compound 97 MCF-7 (Breast) 0.77 [19]

| Compound 98 | MCF-7 (Breast) | 0.1 |[19] |

IC₅₀: 50% inhibitory concentration.

Table 3: Enzyme Inhibition by Phosphoramidate Metabolites and Analogs

Compound Enzyme IC₅₀ (µM) Reference
2'-F-2'-C-Me-7-deaza-Guanosine-TP (23 ) HCV NS5B Polymerase (wild-type) 4 [14]
2'-F-2'-C-Me-7-deaza-Adenosine-TP (24 ) HCV NS5B Polymerase (wild-type) 3 [14]
NBD-14204 HIV-1 Reverse Transcriptase 8.3 [16]
NBD-14208 HIV-1 Reverse Transcriptase 5.0 [16]

| Gold(I) Compound 5 | Dihydrofolate Reductase (DHFR) | Low µM range |[20] |

TP: Triphosphate.

Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside Phosphoramidate

This protocol is a generalized procedure based on established methods for synthesizing nucleoside phosphoramidates.[6][9][21]

Materials:

  • Protected Nucleoside (e.g., with a free 5'-hydroxyl group)

  • Phenyl dichlorophosphate (PhOP(O)Cl₂)

  • L-Alanine alkyl ester hydrochloride

  • N-Methylimidazole (NMI) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation of the Phosphorochloridate Reagent:

    • Dissolve L-Alanine alkyl ester hydrochloride (e.g., 1.4 equivalents relative to PhOP(O)Cl₂) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -5°C to 0°C in an ice/salt bath.

    • Slowly add N-Methylimidazole (e.g., 4 equivalents relative to the amino acid ester) or Triethylamine to the solution and stir for 15-20 minutes.

    • In a separate flask, dissolve phenyl dichlorophosphate (e.g., 2.5 equivalents relative to the nucleoside) in anhydrous DCM, cool to -5°C, and add it dropwise to the amino acid ester solution.

    • Allow the reaction to stir at this temperature for 1-2 hours. The formation of the phenyl aminoacyl phosphorochloridate reagent will occur.[21]

  • Coupling with the Nucleoside:

    • Dissolve the protected nucleoside (1 equivalent) in anhydrous DCM in a separate flask under an inert atmosphere and cool to -10°C to 0°C.[9]

    • Slowly add the freshly prepared phosphorochloridate reagent solution from step 1 to the nucleoside solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired phosphoramidate product.[22]

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ³¹P NMR, ¹H NMR, and Mass Spectrometry. The purity can be further assessed by HPLC.[22][23]

Protocol 2: In Vitro Antiviral Activity Assay (General)

This protocol outlines a general method for assessing the antiviral activity of a phosphoramidate compound using a cell-based assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Huh-7 for HCV, MT-4 for HIV).

  • Virus stock with a known titer.

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • Test compound (phosphoramidate) dissolved in DMSO.

  • Positive control antiviral drug.

  • 96-well cell culture plates.

  • Reagents for quantifying viral replication (e.g., luciferase reporter system, qPCR reagents, antibody for ELISA).

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Cell Seeding:

    • Seed the host cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compound and the positive control drug in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and add the medium containing the diluted compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection:

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Antiviral Activity:

    • After incubation, quantify the extent of viral replication in each well. The method will depend on the virus and assay system (e.g., measure luciferase activity for a reporter virus, quantify viral RNA using qPCR, or measure viral protein levels via ELISA).

  • Assessment of Cytotoxicity:

    • In parallel, set up an identical plate of cells treated with the same concentrations of the compound but without viral infection.

    • After the same incubation period, assess cell viability using an appropriate method (e.g., MTT assay). This is crucial to ensure that the observed reduction in viral replication is not due to cell death.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control.

    • Plot the inhibition percentage against the compound concentration and use a non-linear regression model to determine the EC₅₀ value.

    • Similarly, calculate the percentage of cell viability relative to the "cells only" control and determine the CC₅₀ value.

    • The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the compound's therapeutic window.

Conclusion

This compound derivatives, particularly through the elegant ProTide strategy, have become indispensable tools in modern drug discovery and development. Their ability to overcome the fundamental barrier of cell membrane permeability for charged nucleotide analogs has led to the creation of life-saving antiviral medications and promising new avenues for cancer therapy. The intricate intracellular activation pathway, which relies on a cascade of host enzymes, underscores the sophisticated design of these molecules. As our understanding of the enzymatic processes involved in their activation deepens, and as synthetic methodologies continue to be refined, the potential for developing novel, highly targeted, and effective phosphoramidate-based therapeutics will undoubtedly expand, offering new hope for treating a wide range of diseases.

References

Phosphoramidic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2817-45-0

Synonyms: Amidophosphoric acid, Phosphoric acid amide

Abstract

Phosphoramidic acid and its derivatives, known as phosphoramidates, are a class of organophosphorus compounds with significant applications in medicinal chemistry, synthetic biology, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and analysis of this compound. It is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of relevant chemical pathways and workflows.

Chemical Properties

This compound is the parent compound of phosphoramidates, characterized by a phosphorus-nitrogen (P-N) covalent bond.[1] While the free acid is known to be unstable, its derivatives are widely studied and utilized.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2817-45-0[Internal Search]
Molecular Formula H₄NO₃P[Internal Search]
Molecular Weight 97.01 g/mol [Internal Search]
Density 1.888 g/cm³[Internal Search]
pKa 3.00 (in water)[Internal Search]
Melting Point Not available (unstable)N/A
Boiling Point Not available (unstable)N/A
Solubility Soluble in water, undergoes hydrolysis. Solubility in organic solvents is generally limited for the parent acid, though derivatives show varied solubility.[Internal Search]
Stability The P-N bond is susceptible to hydrolysis, particularly under acidic conditions.[3][Internal Search]

Synthesis and Experimental Protocols

The synthesis of phosphoramidates can be achieved through various methods. A common approach involves the reaction of a phosphorus oxychloride with an amine.

General Synthesis of Phosphoramidates via the Stokes Method

This method involves the reaction of phosphorus oxychloride with an alcohol (such as phenol) to form a chlorophosphonate ester, which then reacts with an amine to yield the phosphoramidate.[4]

Experimental Protocol:

  • Formation of the Chlorophosphonate Intermediate: Phosphorus oxychloride is reacted with a chosen alcohol (e.g., phenol) in a suitable solvent. The stoichiometry is controlled to produce the desired mono- or dichlorophosphonate intermediate.

  • Reaction with Amine: The resulting chlorophosphonate is then reacted with the desired amine. This step leads to the formation of the phosphoramidate.

  • Purification: The final product is typically purified using column chromatography on silica gel.[1]

A variety of synthetic routes exist, including iodine-mediated synthesis, oxidative cross-coupling reactions, and methods utilizing organic azides.[1]

Synthesis_of_Phosphoramidates POCl3 Phosphorus Oxychloride (POCl₃) Chlorophosphonate Chlorophosphonate Intermediate POCl3->Chlorophosphonate + Alcohol Alcohol Alcohol/Phenol Amine Amine Phosphoramidate Phosphoramidate Chlorophosphonate->Phosphoramidate + Amine Handling_and_Storage cluster_ppe Personal Protective Equipment cluster_storage Storage Conditions Goggles Safety Goggles Gloves Impermeable Gloves LabCoat Lab Coat Respirator Respirator (if needed) Cool Cool Dry Dry Ventilated Well-Ventilated Sealed Tightly Sealed Handling Safe Handling of this compound Handling->Goggles Requires Handling->Gloves Requires Handling->LabCoat Requires Handling->Respirator Requires Handling->Cool Store in Handling->Dry Store in Handling->Ventilated Store in Handling->Sealed Store in Histidine_Kinase_Signaling Signal External Signal HistidineKinase Histidine Kinase (Inactive) Signal->HistidineKinase Activates HistidineKinase_A Histidine Kinase (Active) HistidineKinase->HistidineKinase_A ADP ADP HistidineKinase_A->ADP Autophosphorylation Phosphorylated_His Phosphorylated Histidine Residue (Phosphoramidate) HistidineKinase_A->Phosphorylated_His Autophosphorylation ATP ATP ATP->ADP Autophosphorylation ATP->Phosphorylated_His Autophosphorylation Phosphorylated_His->HistidineKinase_A Phosphotransfer Phosphorylated_RR Phosphorylated Response Regulator Phosphorylated_His->Phosphorylated_RR Phosphotransfer ResponseRegulator Response Regulator ResponseRegulator->HistidineKinase_A Phosphotransfer ResponseRegulator->Phosphorylated_RR Phosphotransfer Output Cellular Response Phosphorylated_RR->Output

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the History and Discovery of Phosphoramidate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidate chemistry, a specialized branch of organophosphorus chemistry, has evolved from a niche academic curiosity into a cornerstone of modern drug development and molecular biology. The unique properties of the phosphoramidate bond (P-N) have enabled revolutionary advancements in oligonucleotide synthesis and the creation of highly effective prodrugs that can deliver therapeutic agents to their targets with unprecedented efficiency. This technical guide provides an in-depth exploration of the history, key discoveries, and core methodologies that underpin this vital field of chemical science.

A Journey Through Time: The Historical Development of Phosphoramidate Synthesis

The story of phosphoramidate chemistry is one of gradual but significant progress, marked by key discoveries that expanded the synthetic toolkit and unlocked new applications.

The Dawn of Phosphoramidate Synthesis: The 1940s

The earliest documented synthesis of phosphoramidates can be traced back to the work of Audrieth and Toy in the early 1940s.[1] Their pioneering method involved the reaction of phosphoryl trichloride with phenol, followed by treatment with an amine, laying the foundational chemistry for forming the P-N bond.[1] Shortly after, in 1945, a significant advancement came with the Atherton-Todd reaction . Atherton, Openshaw, and Todd discovered that dialkyl phosphites could be converted into dialkyl chlorophosphates, which could then react with amines to form phosphoramidates.[2][3] This method, which often utilizes a base and a halogenated solvent like carbon tetrachloride, provided a more accessible route to these compounds.[2][3]

Expansion and Refinement: The Mid-20th Century to the 1980s

The subsequent decades saw a flourishing of new synthetic strategies. Key contributions during this period include:

  • Cadogan and coworkers (1967): Investigated the nucleophilicity of various phosphoramidates.

  • Appel and Einig (1975): Developed a new synthesis using phosphoric acid and an amine in the presence of triphenylphosphine and carbon tetrachloride.

  • Zwierzak (1975): Introduced phase-transfer catalysis for the phosphorylation of amines.[1]

  • Riesel et al. (1985): Utilized trialkyl phosphites and carbon tetrachloride for an effective route to phosphoramidates.[1]

A pivotal moment in the history of phosphoramidate chemistry came in the early 1980s with the work of Marvin Caruthers . He introduced the use of nucleoside phosphoramidites as stable, yet highly reactive, building blocks for the chemical synthesis of DNA.[4][5][6] This innovation revolutionized molecular biology, enabling the routine, automated synthesis of oligonucleotides for a vast array of applications, including PCR, gene synthesis, and sequencing.[4][7]

Historical_Development cluster_1940s 1940s cluster_mid_century 1960s-1970s cluster_1980s 1980s cluster_1990s_present 1990s - Present Audrieth_Toy Audrieth & Toy: Earliest Synthesis Atherton_Todd Atherton, Openshaw & Todd: Atherton-Todd Reaction Cadogan Cadogan: Nucleophilicity Studies Atherton_Todd->Cadogan Appel Appel & Einig: New Synthetic Route Zwierzak Zwierzak: Phase-Transfer Catalysis Caruthers Marvin Caruthers: Phosphoramidites for DNA Synthesis Zwierzak->Caruthers McGuigan Chris McGuigan: ProTide Technology Caruthers->McGuigan Prodrugs Modern Prodrugs: Sofosbuvir, Remdesivir McGuigan->Prodrugs

Key Milestones in Phosphoramidate Chemistry
The Modern Era: Phosphoramidates in Drug Delivery

The 1990s marked a paradigm shift in the application of phosphoramidate chemistry with the advent of the ProTide (PROdrug + nucleoTIDE) technology , pioneered by Chris McGuigan and his team.[8][9][10][11] This innovative approach utilizes a phosphoramidate moiety to mask the negative charge of a nucleoside monophosphate, thereby facilitating its passive diffusion across cell membranes.[10][11] Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate, which can then be converted to the therapeutic triphosphate form.[9][10] This technology has been instrumental in the development of highly successful antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for viral infections.[12][13][14]

Core Synthetic Methodologies: A Comparative Overview

A variety of synthetic methods have been developed to construct the phosphoramidate linkage, each with its own advantages and limitations. The choice of method often depends on the specific substrates, desired scale, and tolerance to different reaction conditions.

Synthetic Method Key Reagents Typical Yields Advantages Disadvantages
Atherton-Todd Reaction Dialkyl phosphite, amine, base, CCl₄60-95%In situ generation of the phosphorylating agent.Use of toxic halogenated solvents, extensive workup.[1]
Salt Elimination Phosphoryl chloride derivative, amine, base35-93%Generally applicable to a wide range of amines.Requires pre-functionalization, generates stoichiometric waste.[1]
Iodine-Mediated Oxidative Coupling H-phosphonate or trialkyl phosphite, amine, I₂30-96%Avoids toxic halogenating agents, uses inexpensive oxidants.Prone to side reactions, can result in low yields for some substrates.[1]
Azide-Based Methods (e.g., Staudinger-Phosphite) Organic azide, trialkyl phosphite52-96%Utilizes readily available starting materials, generates N₂ as a byproduct.Requires preparation of potentially hazardous azide precursors.[1]
Copper-Catalyzed Oxidative Coupling H-phosphonate, amine, CuI, O₂ (air)Moderate to GoodUtilizes a green oxidant (air).Catalyst and ligand optimization may be required.[15]

Detailed Experimental Protocols

Atherton-Todd Reaction: Synthesis of a Dialkyl Phosphoramidate

This protocol is a representative example of the Atherton-Todd reaction for the synthesis of a phosphoramidate from a dialkyl phosphite and an amine.

Materials:

  • Dialkyl phosphite (e.g., diethyl phosphite) (1.0 eq)

  • Amine (e.g., benzylamine) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Carbon tetrachloride (solvent and reagent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the dialkyl phosphite (1.0 eq) and triethylamine (1.5 eq) in carbon tetrachloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the amine (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired dialkyl phosphoramidate.

Synthesis of a Nucleoside Phosphoramidate (ProTide Moiety)

This protocol outlines the key phosphoramidation step in the synthesis of a nucleoside prodrug, such as Sofosbuvir, using a chiral phosphorochloridate reagent.

Materials:

  • Protected nucleoside (e.g., 3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine) (1.0 eq)

  • (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (chiral phosphorochloridate) (1.5 eq)

  • Magnesium chloride (MgCl₂) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the protected nucleoside (1.0 eq) and anhydrous MgCl₂ (1.5 eq).

  • Add anhydrous THF to form a suspension (typically at a concentration of 0.1-0.2 M with respect to the nucleoside).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (4.0 eq) dropwise while maintaining the internal temperature between 0 and 5 °C.

  • In a separate flask, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF.

  • Add the phosphorochloridate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC until the starting nucleoside is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of the nucleoside phosphoramidate.[16]

Signaling and Metabolic Pathways

While phosphoramidates are not typically considered primary signaling molecules in endogenous biological pathways, their chemistry is central to the mechanism of action of ProTide prodrugs. The "signaling" in this context is the metabolic activation cascade that releases the therapeutic agent.

The Metabolic Activation of Phosphoramidate Prodrugs (ProTides)

The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic process designed to release the nucleoside monophosphate within the target cell.

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext Phosphoramidate Prodrug (Lipophilic) Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Metabolite1 Carboxylate Intermediate Prodrug_int->Metabolite1 Carboxyesterase / Cathepsin A (Ester Hydrolysis) Metabolite2 Alanine-Phosphate Adduct Metabolite1->Metabolite2 Intramolecular Cyclization (Aryl Group Departure) Nuc_MP Nucleoside Monophosphate (NMP) Metabolite2->Nuc_MP HINT1 / Phosphoramidase (P-N Bond Cleavage) Nuc_DP Nucleoside Diphosphate (NDP) Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate (NTP) Nuc_DP->Nuc_TP Cellular Kinases Viral_Polymerase Viral Polymerase Nuc_TP->Viral_Polymerase Inhibition of Viral Replication

Metabolic Activation Pathway of ProTide Prodrugs
  • Cellular Uptake: The lipophilic ProTide prodrug passively diffuses across the cell membrane into the cytoplasm.

  • Ester Hydrolysis: Intracellular carboxylesterases or cathepsin A hydrolyze the amino acid ester moiety, exposing a free carboxylate group.

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center in an intramolecular cyclization reaction, leading to the displacement of the aryl group.

  • P-N Bond Cleavage: A phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), cleaves the P-N bond, releasing the nucleoside monophosphate.[17]

  • Phosphorylation: Cellular kinases sequentially phosphorylate the nucleoside monophosphate to the diphosphate and finally to the active triphosphate form.

  • Therapeutic Action: The nucleoside triphosphate analog acts as a competitive inhibitor or a chain terminator for viral polymerases, thus halting viral replication.

Conclusion

The journey of phosphoramidate chemistry from its early synthetic roots to its current status as a linchpin of antiviral and oligonucleotide technologies is a testament to the power of fundamental chemical research. The development of robust synthetic methodologies has not only enabled the large-scale production of synthetic DNA and RNA but has also paved the way for sophisticated prodrug strategies that have transformed the treatment of devastating diseases. For researchers and drug development professionals, a deep understanding of the history, synthetic nuances, and metabolic fate of phosphoramidates is essential for harnessing their full potential in the creation of next-generation therapeutics and research tools. As our understanding of cellular biology and enzymology deepens, the rational design of novel phosphoramidate-based molecules will undoubtedly continue to be a fertile ground for innovation.

References

Phosphoramidic Acid vs. Phosphoric Acid: A Fundamental Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of phosphorus chemistry and its biomedical applications, both phosphoramidic acid and phosphoric acid serve as foundational structures. While phosphoric acid is ubiquitous in biology as the backbone of nucleic acids and the linchpin of cellular energy transfer, its lesser-known counterpart, this compound, is the parent compound of phosphoramidates—a class of molecules demonstrating profound significance in modern pharmacology, particularly in antiviral and anticancer therapies. This technical guide provides a detailed examination of the core differences between these two acids, focusing on their structure, chemical properties, stability, and biological relevance, tailored for researchers, scientists, and professionals in drug development.

Core Structural and Physicochemical Differences

The fundamental distinction between phosphoric acid (H₃PO₄) and this compound (H₂PO₃NH₂) lies in the substitution of a hydroxyl (-OH) group in the former with an amino (-NH₂) group in the latter. This seemingly simple substitution of an oxygen atom for a nitrogen atom introduces significant changes to the molecule's structure, acidity, and reactivity.

The central phosphorus(V) atom in both molecules maintains a tetrahedral geometry. However, the introduction of the less electronegative nitrogen atom in this compound alters the bond lengths and angles around the phosphorus center. The P-N bond is notably longer than the P-O single bonds, and this difference underpins the unique chemical properties of phosphoramidates.

Data Presentation: Comparative Physicochemical and Structural Properties

The quantitative differences in the properties of these two acids are summarized below for direct comparison.

Table 1: Physicochemical Properties

PropertyPhosphoric AcidThis compound
Chemical Formula H₃PO₄H₂PO₃NH₂
Molar Mass 97.99 g/mol 97.01 g/mol
pKa₁ ~2.15[1][2]~2.8[3]
pKa₂ ~7.21[1][2]~8.0[3]
pKa₃ ~12.32[1][2]N/A

Table 2: Key Structural Parameters

Bond/AnglePhosphoric AcidThis compound
P=O Bond Length ~1.52 Å~1.50 Å
P-OH Bond Length ~1.57 Å~1.55 Å
P-N Bond Length N/A~1.77 Å
O=P-OH Angle ~112°~114.5°
HO-P-OH Angle ~106°N/A
O=P-N Angle N/A~111.4°
HO-P-N Angle N/A~105.8°

Chemical Reactivity and Hydrolytic Stability

A critical differentiator between the two acids is the stability of the P-N bond versus the P-O bond. The phosphoramidate (P-N) bond is known to be significantly more susceptible to cleavage under acidic conditions compared to the phosphate ester (P-O) bond.

The acid-catalyzed hydrolysis of this compound proceeds readily because the nitrogen atom can be protonated, making it a better leaving group. This selective cleavage is a cornerstone of phosphoramidate prodrug design, where the P-N bond is engineered to remain stable in the neutral pH of the bloodstream but is cleaved by intracellular enzymes or a slightly more acidic microenvironment to release an active drug molecule. In contrast, the P-O bonds of phosphoric acid and its esters are substantially more stable across a wide pH range, a property essential for their role as the structural backbone of DNA and RNA.

The solvolysis of this compound has been shown to be a bimolecular process involving the preferential attack by water, whereas the hydrolysis of many phosphate esters follows a different mechanism. This inherent instability of the P-N bond under specific conditions is not a liability but a feature that is expertly exploited in medicinal chemistry.

Synthesis and Experimental Protocols

While phosphoric acid is commercially produced on a massive scale from phosphate rock, this compound and its derivatives require specific laboratory synthesis methods. A variety of synthetic routes exist for creating the P-N bond, often involving the reaction of a phosphoric acid derivative with an amine.

Experimental Protocol: Synthesis of Sodium Phosphoramidate

The following protocol is a well-established method for the laboratory-scale synthesis of sodium phosphoramidate.

Objective: To synthesize sodium phosphoramidate from diphenyl phosphoroazidate.

Materials:

  • Diphenyl phosphoroazidate

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Anhydrous ether

  • Absolute ethanol

Procedure:

  • Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer and a dry-ice condenser, add 250 mL of anhydrous liquid ammonia. Carefully add 1.1 g of sodium metal in small pieces to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.

  • Reaction with Phosphoroazidate: To the freshly prepared sodium amide solution, slowly add a solution of 13.1 g of diphenyl phosphoroazidate dissolved in 40 mL of anhydrous ether over 30 minutes.

  • Reaction Quench and Isolation: After the addition is complete, continue stirring for an additional 30 minutes. The reaction mixture is then carefully poured into a beaker and the ammonia is allowed to evaporate in a fume hood overnight.

  • Washing and Purification: The resulting solid residue is washed three times with 50 mL portions of anhydrous ether to remove phenol by-products. The remaining white solid is then dissolved in a minimal amount of absolute ethanol.

  • Precipitation and Drying: The sodium phosphoramidate is precipitated by the slow addition of anhydrous ether. The precipitate is collected by filtration, washed with ether, and dried under vacuum to yield the final product.

Characterization: The product can be characterized by ³¹P NMR spectroscopy to confirm the formation of the phosphoramidate.

Visualization of Core Concepts

To better illustrate the fundamental differences and applications, the following diagrams are provided.

Structural Comparison

G cluster_0 Phosphoric Acid (H₃PO₄) cluster_1 This compound (H₂PO₃NH₂) P1 P O1 O P1->O1 O2 O P1->O2 O3 O P1->O3 O4 O P1->O4 H1 H O2->H1 H2 H O3->H2 H3 H O4->H3 P2 P O5 O P2->O5 O6 O P2->O6 O7 O P2->O7 N1 N P2->N1 H4 H O6->H4 H5 H O7->H5 H6 H N1->H6 H7 H N1->H7

Caption: Structural comparison of Phosphoric and this compound.

Logical Relationship: Acidity (pKa)

pKa_Comparison cluster_phosphoric Phosphoric Acid Dissociation cluster_phosphoramidic This compound Dissociation H3PO4 H₃PO₄ H2PO4 H₂PO₄⁻ H3PO4->H2PO4 pKa₁ ≈ 2.15 HPO4 HPO₄²⁻ H2PO4->HPO4 pKa₂ ≈ 7.21 PO4 PO₄³⁻ HPO4->PO4 pKa₃ ≈ 12.32 H2PO3NH2 H₂PO₃NH₂ HPO3NH2 HPO₃NH₂⁻ H2PO3NH2->HPO3NH2 pKa₁ ≈ 2.8 PO3NH2 PO₃NH₂²⁻ HPO3NH2->PO3NH2 pKa₂ ≈ 8.0

Caption: Dissociation constants (pKa) of the two acids.

Biological Significance and Drug Development

The distinct properties of the P-N bond have made phosphoramidates a cornerstone of modern prodrug strategies, most notably in the "ProTide" (pro-nucleotide) technology. Nucleoside analogs are potent antiviral and anticancer agents, but their therapeutic efficacy is often limited by poor cell permeability and reliance on inefficient intracellular phosphorylation to become active.

The ProTide approach masks the highly charged monophosphate group of a nucleoside analog with a phosphoramidate moiety. This makes the molecule lipophilic, allowing it to easily cross cell membranes. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the nucleoside monophosphate, which is then rapidly phosphorylated to the active triphosphate form. This strategy effectively bypasses the rate-limiting first phosphorylation step.

Signaling Pathway: Activation of a Phosphoramidate Prodrug (e.g., Sofosbuvir)

The diagram below illustrates the intracellular activation pathway of a phosphoramidate prodrug, using the Hepatitis C virus (HCV) inhibitor Sofosbuvir as an example.

ProTide_Activation cluster_cell Intracellular Space (Hepatocyte) Prodrug Sofosbuvir (ProTide Prodrug) Enters Hepatocyte Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Cathepsin A / HINT1 (Ester Hydrolysis) Intermediate2 Alanine-Phosphate Adduct Intermediate1->Intermediate2 Spontaneous Cyclization (Phenol leaving group departs) Nuc_MP Nucleoside Monophosphate (UMP analog) Intermediate2->Nuc_MP HINT1 (P-N Bond Cleavage) Nuc_DP Nucleoside Diphosphate (UDP analog) Nuc_MP->Nuc_DP UMP-CMPK (Phosphorylation) Nuc_TP Active Nucleoside Triphosphate (UTP analog) Nuc_DP->Nuc_TP NDPK (Phosphorylation) Inhibition Inhibition of HCV NS5B Polymerase Nuc_TP->Inhibition Chain Termination

Caption: Intracellular activation of a phosphoramidate prodrug.

Conclusion

The substitution of a hydroxyl group in phosphoric acid with an amino group to form this compound creates a molecule with fundamentally different chemical and physical properties. While phosphoric acid provides stability essential for its biological roles, the inherent, tunable lability of the phosphoramidate P-N bond has been ingeniously leveraged by medicinal chemists. This has led to the development of highly successful prodrugs that can efficiently deliver therapeutic payloads into cells. For researchers in drug development, a thorough understanding of these core differences is crucial for designing the next generation of targeted therapies that exploit the unique chemistry of the phosphoramidate bond.

References

The Energetic Landscape of the Phosphoramidate Bond: A Technical Guide to Thermodynamic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoramidate bond (P-N), a covalent linkage between a phosphorus atom and a nitrogen atom, is a cornerstone of various biological molecules and a critical motif in the design of prodrugs and synthetic oligonucleotides. Understanding the thermodynamic stability of this bond is paramount for predicting the behavior of these molecules in physiological environments, designing effective therapeutics, and optimizing synthetic strategies. This in-depth technical guide provides a comprehensive overview of the thermodynamic parameters governing phosphoramidate bond stability, detailed experimental protocols for their determination, and visualizations of relevant biological and chemical pathways.

I. Thermodynamic Stability of the Phosphoramidate Bond

One of the most well-studied biological molecules containing a phosphoramidate-like linkage is phosphocreatine. The P-N bond in phosphocreatine stores a significant amount of chemical energy, which is utilized in cellular energy buffering. The hydrolysis of phosphocreatine is a highly exergonic process, highlighting the inherent energetic potential of the phosphoramidate bond.

Table 1: Thermodynamic Parameters for the Hydrolysis of Phosphocreatine and Related Compounds

CompoundΔG°' (kJ/mol)ΔH°' (kJ/mol)ΔS°' (J/mol·K)KeqConditions
Phosphocreatine-43.0-35 to -44Not specifiedHighpH 7, physiological concentrations
Phosphocreatinine-53.6 (-12.8 kcal/mol)Not specifiedNot specifiedHighpH 7.0
Diamidophosphoric acid (calculated)-813.5 (ΔGf°)-821.9 (ΔHf°)Not specifiedNot applicableStandard state (298.15 K)
Monoamidophosphoric acid (calculated)-1105 (ΔGf°)-1117.1 (ΔHf°)Not specifiedNot applicableStandard state (298.15 K)

Note: ΔGf° and ΔHf° refer to the standard Gibbs free energy and enthalpy of formation, respectively. The free energy of hydrolysis can be estimated from these values.

The data for phosphocreatine provides a valuable benchmark for the energy content of a biological phosphoramidate bond. The calculated values for simpler phosphoramidates suggest that the stability can be influenced by the substituents on both the phosphorus and nitrogen atoms.

II. Factors Influencing Phosphoramidate Bond Stability

The thermodynamic stability of a phosphoramidate bond is not static but is influenced by a variety of factors:

  • pH: The P-N bond is generally more labile under acidic conditions.[1][2] Protonation of the nitrogen atom makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[1] In contrast, phosphoramidates often exhibit greater stability at neutral and alkaline pH.[1]

  • Substituents: The electronic and steric properties of the groups attached to the phosphorus and nitrogen atoms can significantly impact bond stability. Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially decreasing stability.

  • Enzymatic Catalysis: In biological systems, enzymes such as kinases and phosphoramidases can dramatically accelerate the cleavage of phosphoramidate bonds, playing crucial roles in signaling and metabolism.

III. Experimental Protocols for Determining Thermodynamic Stability

A quantitative understanding of phosphoramidate bond stability relies on precise experimental measurements. The following are detailed methodologies for key experiments.

A. Isothermal Titration Calorimetry (ITC) for Enthalpy of Hydrolysis

Isothermal titration calorimetry directly measures the heat released or absorbed during a chemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH). For phosphoramidate hydrolysis, which is often a slow process, an enzyme can be used to catalyze the reaction within the calorimeter cell.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the phosphoramidate compound of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The concentration should be accurately determined and typically in the range of 1-10 mM.

    • Prepare a solution of a suitable phosphoramidase or a non-specific phosphatase (e.g., alkaline phosphatase) in the same buffer. The enzyme concentration should be sufficient to ensure a measurable rate of hydrolysis.

    • Degas both solutions thoroughly to avoid the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Fill the reference cell with deionized water or the reaction buffer.

    • Fill the sample cell with the phosphoramidate solution.

  • Titration:

    • Fill the injection syringe with the enzyme solution.

    • Perform an initial small injection (e.g., 0.5-1 µL) to negate any initial mixing artifacts, followed by a series of larger, spaced injections (e.g., 2-5 µL each).

    • The instrument will measure the heat change associated with each injection as the enzyme catalyzes the hydrolysis of the phosphoramidate in the cell.

  • Data Analysis:

    • The raw data will show heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (q) for that injection.

    • Knowing the concentration of the phosphoramidate and the volume of the injections, the molar enthalpy of hydrolysis (ΔH) can be calculated. The total heat change after saturation of the enzyme can be related to the total amount of substrate hydrolyzed.

B. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics

³¹P NMR is a powerful non-invasive technique to monitor the hydrolysis of phosphoramidates in real-time. The phosphorus atom in the phosphoramidate bond has a distinct chemical shift compared to the resulting inorganic phosphate, allowing for the quantification of both species over time.

Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of the phosphoramidate compound in a deuterated buffer (e.g., D₂O with 50 mM HEPES, pD 7.5) suitable for NMR spectroscopy. A typical concentration is in the range of 5-20 mM.

    • An internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., phenylphosphonate) can be added for accurate quantification.

  • NMR Data Acquisition:

    • Place the NMR tube containing the sample in the NMR spectrometer.

    • Acquire a series of one-dimensional ³¹P NMR spectra at regular time intervals. The time interval will depend on the rate of hydrolysis and can range from minutes to hours.

    • Use a proton-decoupled pulse sequence to simplify the spectra and improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the area of the signal corresponding to the phosphoramidate and the signal corresponding to the inorganic phosphate product in each spectrum.

    • The concentration of the phosphoramidate at each time point can be determined relative to the initial concentration or the internal standard.

    • Plot the concentration of the phosphoramidate as a function of time. This data can then be fitted to a suitable kinetic model (e.g., first-order decay) to determine the rate constant (k) of hydrolysis.

    • The equilibrium constant (Keq) can be determined from the ratio of product to reactant concentrations at equilibrium. The Gibbs free energy of hydrolysis can then be calculated using the equation: ΔG°' = -RTln(Keq).

C. Enzyme-Coupled Spectrophotometric Assay

This indirect method couples the hydrolysis of the phosphoramidate to a reaction that produces a change in absorbance, allowing for continuous monitoring using a spectrophotometer. A common approach is to measure the release of inorganic phosphate (Pi).

Protocol:

  • Assay Principle:

    • The hydrolysis of the phosphoramidate (catalyzed by an appropriate enzyme if necessary) releases inorganic phosphate.

    • The released Pi is then used as a substrate in a subsequent enzymatic reaction that leads to the formation of a colored or UV-active product. A common system is the purine nucleoside phosphorylase (PNPase) coupled assay, where Pi reacts with a purine nucleoside (e.g., MESG) to produce a product with a different absorbance maximum.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a solution of the phosphoramidate compound.

    • Prepare a solution of the coupling enzymes (e.g., PNPase) and the chromogenic substrate (e.g., MESG).

    • If the spontaneous hydrolysis is too slow, include a suitable phosphoramidase in the reaction mixture.

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, coupling enzymes, and chromogenic substrate.

    • Initiate the reaction by adding the phosphoramidate solution.

    • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • A standard curve of known phosphate concentrations is used to convert the rate of change in absorbance to the rate of phosphate production.

    • This rate corresponds to the rate of phosphoramidate hydrolysis. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by measuring the initial rates at various substrate concentrations. While this method primarily provides kinetic information, it can be adapted to determine the equilibrium position under certain conditions.

IV. Visualizing Phosphoramidate-Related Pathways

Graphviz (DOT language) diagrams are provided to illustrate key signaling pathways and reaction mechanisms involving phosphoramidate bonds.

A. The Creatine Kinase/Phosphocreatine Energy Shuttle

This pathway demonstrates the crucial role of a phosphoramidate-like bond in cellular energy buffering. Creatine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine. This allows for the rapid regeneration of ATP in tissues with high and fluctuating energy demands, such as muscle and brain.[3][4][5]

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase Mito_ATP->Mito_CK phosphorylates Mito_ADP ADP Mito_CK->Mito_ADP PCr_out Phosphocreatine Mito_CK->PCr_out PCr_in Phosphocreatine PCr_out->PCr_in Shuttle Cr_in Creatine Cr_in->Mito_CK Cyto_ATP ATP ATP_util ATP Utilization (e.g., Muscle Contraction) Cyto_ATP->ATP_util provides energy Cyto_ADP ADP Cyto_CK Cytosolic Creatine Kinase Cyto_ADP->Cyto_CK Cyto_CK->Cyto_ATP Cr_out Creatine Cyto_CK->Cr_out PCr_in->Cyto_CK phosphorylates Cr_out->Cr_in Shuttle ATP_util->Cyto_ADP Acid_Catalyzed_Hydrolysis Phosphoramidate R'O-P(O)(OR'')-NHR Protonated R'O-P(O)(OR'')-N+H₂R Phosphoramidate->Protonated + H₃O⁺ Protonated->Phosphoramidate - H₂O Intermediate Transition State Protonated->Intermediate + H₂O (Nucleophilic Attack) Products R'O-P(O)(OR'')-OH + RNH₂ Intermediate->Products P-N Bond Cleavage Base_Catalyzed_Hydrolysis Phosphoramidate R'O-P(O)(OR'')-NHR Intermediate Pentacoordinate Intermediate Phosphoramidate->Intermediate + OH⁻ (Nucleophilic Attack) Products R'O-P(O)(OR'')-O⁻ + RNH₂ Intermediate->Products P-N Bond Cleavage

References

The Natural Occurrence of Phosphoramidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, characterized by a distinctive phosphorus-nitrogen (P-N) bond, are a class of organophosphorus compounds that, while less common than their phosphate counterparts, play critical roles in a variety of biological processes.[1] Their natural occurrence spans from energy storage and signaling to enzymatic inhibition and chemical defense. This technical guide provides an in-depth exploration of naturally occurring phosphoramidates, detailing their discovery, biological significance, and the experimental methodologies used for their study.

Naturally Occurring Phosphoramidates: A Quantitative Overview

Several phosphoramidate-containing molecules have been identified in nature. The table below summarizes key quantitative data for some of the most well-characterized examples.

Phosphoramidate CompoundNatural SourceTypical Concentration/AbundancePrimary Biological Role
Phosphocreatine Vertebrate muscle and brain tissueMuscle: ~30 mMHigh-energy phosphate reserve for rapid ATP regeneration[2][3]
Phosphoarginine Invertebrate muscle tissueVaries by species (e.g., moderate to large amounts in sea cucumbers)[4][5]High-energy phosphate reserve in invertebrates[6]
O-Methyl Phosphoramidate (MeOPN) Campylobacter jejuni (capsular polysaccharide)Present in ~68-70% of C. jejuni isolates[7][8]Role in serum resistance and host-pathogen interactions[8]
Microcin C7 Escherichia coliEffective at nanomolar concentrations; experimental use at 6 mg/kg in broiler feed[5]Antibiotic (inhibits protein synthesis)[5]
Phosphoramidon Streptomyces tanashiensisNot typically quantified in situ; produced via fermentationPotent inhibitor of metalloproteases (e.g., thermolysin, neprilysin)[4]
Phosmidosine Streptomyces durhameusisNot typically quantified in situ; produced via fermentationNucleotide antibiotic with antifungal properties
Agrocin 84 Agrobacterium radiobacterNot typically quantified in situ; produced via fermentationNucleotide antibiotic targeting pathogenic Agrobacterium species

Key Biological Signaling Pathways Involving Phosphoramidates

Phosphoramidates are crucial intermediates in fundamental signaling pathways, most notably in bacterial two-component systems.

Bacterial Two-Component Signaling

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli. This process involves the transfer of a phosphoryl group from a sensor histidine kinase to a response regulator, forming a transient phosphoramidate on a histidine residue.

TwoComponentSystem Sensor_Kinase Sensor Histidine Kinase (HK) Response_Regulator Response Regulator (RR) Sensor_Kinase->Response_Regulator ADP ADP Sensor_Kinase->ADP Pi Pi Sensor_Kinase->Pi Response_Regulator->Sensor_Kinase DNA Target Gene Expression Response_Regulator->DNA 4. Cellular Response Stimulus Environmental Stimulus Stimulus->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase 2. Autophosphorylation (His-P formation)

Bacterial two-component signaling pathway.
Biosynthesis of Phosphocreatine

Phosphocreatine serves as a vital energy reservoir in vertebrates.[2] Its biosynthesis is a multi-step process involving enzymes in the kidneys and liver, culminating in the phosphorylation of creatine in muscle and brain cells.[1]

Phosphocreatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle/Brain Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate Ornithine Ornithine AGAT->Ornithine GAMT GAMT Guanidinoacetate->GAMT Transport via blood SAM S-adenosyl methionine SAM->GAMT Creatine_Liver Creatine GAMT->Creatine_Liver SAH S-adenosyl homocysteine GAMT->SAH Creatine_Muscle Creatine Creatine_Liver->Creatine_Muscle Transport via blood CK Creatine Kinase (CK) Creatine_Muscle->CK ATP ATP ATP->CK Phosphocreatine Phosphocreatine CK->Phosphocreatine ADP ADP CK->ADP

Biosynthesis of Phosphocreatine.

Experimental Protocols

The study of naturally occurring phosphoramidates requires specialized experimental techniques for their isolation, characterization, and analysis.

General Workflow for Natural Product Isolation

The isolation of phosphoramidate-containing natural products from microbial cultures typically follows a multi-step chromatographic process.

Natural_Product_Isolation Fermentation 1. Microbial Fermentation (e.g., Streptomyces sp.) Extraction 2. Extraction of Culture Broth (e.g., with organic solvent) Fermentation->Extraction Chromatography1 3. Initial Chromatographic Separation (e.g., Ion-Exchange or Adsorption Chromatography) Extraction->Chromatography1 Fractionation 4. Fraction Collection and Bioassay Chromatography1->Fractionation Chromatography2 5. Further Purification of Active Fractions (e.g., Gel Filtration, HPLC) Fractionation->Chromatography2 Characterization 6. Structural Elucidation (NMR, Mass Spectrometry) Chromatography2->Characterization Phosphopeptide_Enrichment Lysis 1. Cell Lysis & Protein Extraction (with phosphatase inhibitors) Digestion 2. Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 3. Phosphopeptide Enrichment (e.g., Immobilized Metal Affinity Chromatography - IMAC) Digestion->Enrichment Desalting 4. Desalting (e.g., C18 ZipTip) Enrichment->Desalting MS 5. Mass Spectrometry Analysis (LC-MS/MS) Desalting->MS Analysis 6. Data Analysis (Database search for modified peptides) MS->Analysis

References

Spectroscopic Analysis of Phosphoramidic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization and analysis of phosphoramidic acid compounds and their derivatives. Phosphoramidates are a critical class of organophosphorus compounds, notable for their presence in antiviral prodrugs (ProTides), flame retardants, and synthetic reagents. Accurate structural elucidation and quantification are paramount for their application in research and development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR/Raman), and UV-Visible (UV-Vis) Spectroscopy.

General Analytical Workflow

The characterization of a novel this compound compound typically follows a multi-faceted spectroscopic approach to confirm its identity, purity, and structural integrity. Each technique provides complementary information, leading to a comprehensive analytical profile.

General_Workflow cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Compound Synthesized Phosphoramidate NMR NMR (³¹P, ¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI, MALDI) Compound->MS VibSpec Vibrational Spec. (FTIR, Raman) Compound->VibSpec UVVis UV-Vis Spectroscopy Compound->UVVis Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure VibSpec->Structure Quant Quantification UVVis->Quant Report Final Report Structure->Report Purity->Report Quant->Report NMR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis Prep Dissolve sample in deuterated solvent Acquire Acquire ¹H-decoupled ³¹P NMR spectrum Prep->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to H₃PO₄ (0 ppm) Process->Reference Analyze Analyze chemical shifts & integrals Reference->Analyze MS_Workflow cluster_0 Preparation cluster_1 Infusion & Ionization cluster_2 Detection & Analysis Prep Dissolve sample in Acetonitrile with LiCl Infuse Infuse via Nano-ESI capillary Prep->Infuse Ionize Generate [M+Li]⁺ ions in source Infuse->Ionize Detect Detect ions (TOF-MS) Ionize->Detect Analyze Analyze m/z spectrum for molecular weight Detect->Analyze

Theoretical and Computational Exploration of Phosphoramidic Acid: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to study phosphoramidic acid and its derivatives. It highlights how these computational approaches elucidate structural properties, reaction mechanisms, and physicochemical characteristics, ultimately guiding the design of more effective therapeutics, particularly in the realm of prodrugs.

Phosphoramidic acids, characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to a nitrogen and two other groups, are a cornerstone of medicinal chemistry.[1] Their derivatives, known as phosphoramidates, are pivotal in drug design, most notably as prodrugs that can enhance the delivery and efficacy of antiviral and anticancer agents.[2][3] The celebrated "ProTide" (pronucleotide) technology, which has led to FDA-approved drugs like Sofosbuvir and Remdesivir, leverages a phosphoramidate backbone to deliver nucleoside monophosphates into cells, bypassing a rate-limiting activation step.[2][4][5] Computational studies are indispensable for understanding the subtle stereoelectronic factors that govern the stability, reactivity, and biological activity of these vital compounds.

Core Computational Methodologies

A variety of computational tools are employed to investigate phosphoramidic acids at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. The primary approaches include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.[6][7][8]

Table 1: Overview of Key Computational Methods

MethodCore PrincipleKey Applications for this compoundStrengths & Limitations
Density Functional Theory (DFT) Solves the electronic structure of a molecule to determine its energy and properties.- Geometry optimization (bond lengths, angles).[9][10] - Calculation of vibrational frequencies (IR spectra).[11][12] - Elucidation of reaction mechanisms (e.g., hydrolysis).[13][14] - Determination of electronic properties and reaction barriers.[15]Strengths: High accuracy for electronic properties and geometries of small to medium-sized molecules. Limitations: Computationally expensive for large systems or long timescales.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time based on a force field.- Studying conformational changes and flexibility. - Simulating interactions with solvents or biological macromolecules (e.g., enzymes).[16] - Modeling the self-assembly and condensed-phase properties.Strengths: Can model large systems (proteins, membranes) and dynamic processes over nanoseconds to microseconds.[8] Limitations: Accuracy is dependent on the quality of the underlying force field.
QSAR/QSPR Correlates variations in molecular structure with changes in biological activity or physicochemical properties.- Predicting the biological activity of new derivatives. - Modeling physicochemical properties like lipophilicity. - Guiding lead optimization in drug design.Strengths: Computationally efficient; useful for screening large libraries of compounds. Limitations: Predictive power is limited to the chemical space of the training data; does not provide mechanistic insight.

Experimental Protocols: A Computational Approach

Detailed below are generalized protocols for performing theoretical calculations on this compound derivatives.

Protocol 1: Geometry Optimization and Property Calculation using DFT
  • Structure Preparation: A 3D model of the this compound derivative is constructed using molecular modeling software.

  • Method Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G**, 6-311++G(d,p)) are chosen. The B3LYP functional is widely used for geometry optimization and energy calculations.[10][15]

  • Geometry Optimization: The energy of the molecular structure is minimized to find its most stable three-dimensional conformation. This step yields precise data on bond lengths, bond angles, and dihedral angles.[6]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides a theoretical infrared (IR) spectrum, which can be compared with experimental data.[12][17]

  • Property Calculation: Single-point energy calculations can be performed at a higher level of theory to refine electronic properties, such as molecular orbital energies (HOMO/LUMO), atomic charges, and reaction energy barriers.[10]

Protocol 2: Simulating System Dynamics with MD
  • System Setup: The optimized phosphoramidate structure is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water). Ions are added to neutralize the system and mimic physiological salt concentrations.[16]

  • Force Field Assignment: A suitable classical force field (e.g., AMBER, CHARMM, GROMOS) is assigned to all atoms in the system. The force field defines the potential energy function that governs atomic interactions.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar) to bring it to a stable state.

  • Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals.[16]

  • Analysis: The trajectory is analyzed to study dynamic properties, such as conformational changes, hydrogen bonding patterns, and interactions with other molecules.

Visualizing Computational Workflows and Mechanisms

Diagrams generated using Graphviz are provided to illustrate key workflows and reaction pathways relevant to the computational study of this compound.

Computational_Workflow cluster_prep 1. System Preparation cluster_method 2. Method Selection cluster_exec 3. Simulation / Calculation cluster_analysis 4. Data Analysis & Interpretation mol_build Define Molecular Structure dft DFT mol_build->dft md Molecular Dynamics mol_build->md qsar QSAR / QSPR mol_build->qsar research_q Formulate Research Question research_q->mol_build geom_opt Geometry Optimization & Frequency Calculation dft->geom_opt md_run MD Simulation Run md->md_run desc_calc Descriptor Calculation qsar->desc_calc properties Structural & Electronic Properties geom_opt->properties dynamics Dynamic Behavior & Interactions md_run->dynamics model_build Build Predictive Model desc_calc->model_build validation Experimental Validation properties->validation dynamics->validation model_build->validation

Figure 1: A generalized workflow for the computational study of phosphoramidic acids.

Key Theoretical Insights and Data

Computational studies provide a wealth of quantitative data on the structure and reactivity of phosphoramidic acids.

Structural Properties

DFT calculations are the gold standard for determining the equilibrium geometry of molecules. The table below presents representative calculated bond lengths and angles for a generic N-substituted this compound diester, based on values reported in the literature for similar structures.[9][18][19][20]

Table 2: Typical Calculated Geometric Parameters for a Phosphoramidate Moiety

ParameterDescriptionTypical Calculated Value (Å or °)Computational Method
Bond Lengths DFT (e.g., B3LYP/6-311G)
P=OPhosphoryl double bond1.46 - 1.48 Å[9]
P-NPhosphorus-Nitrogen single bond1.62 - 1.67 Å
P-O(ester)Phosphorus-Oxygen ester bond1.58 - 1.61 Å[9]
Bond Angles DFT (e.g., B3LYP/6-311G)
O=P-NPhosphoryl-Phosphorus-Nitrogen110 - 115°[9]
O=P-O(ester)Phosphoryl-Phosphorus-Oxygen115 - 120°[9]
N-P-O(ester)Nitrogen-Phosphorus-Oxygen100 - 105°
O(ester)-P-O(ester)Oxygen-Phosphorus-Oxygen95 - 103°

Note: Exact values are highly dependent on the specific substituents on the phosphorus, nitrogen, and oxygen atoms.

Reaction Mechanisms: Hydrolysis and Prodrug Activation

Understanding the hydrolysis of the P-N bond is critical, as this is often a key step in the activation of phosphoramidate prodrugs.[21] The ProTide approach involves a sophisticated multi-step intracellular activation pathway that has been elucidated through a combination of experimental and computational studies.[2][3][22]

ProTide_Activation ProTide Prodrug Intracellular Activation Pathway protide Phosphoramidate ProTide (Lipophilic, Cell-Permeable) enzyme1 Carboxyesterase (e.g., Cathepsin A, CES1) protide->enzyme1 Step 1: Ester Hydrolysis metabolite_A Carboxylate Intermediate metabolite_B Cyclic Intermediate metabolite_A->metabolite_B Step 2: Intramolecular Cyclization (Spontaneous, Phenol expulsion) invis1 metabolite_B->invis1 Step 3: Ring Opening metabolite_C Aminoacyl Nucleotide Metabolite enzyme2 Phosphoramidase (e.g., HINT1) metabolite_C->enzyme2 Step 4: P-N Bond Cleavage active_nuc Nucleoside Monophosphate (Active Form Precursor) enzyme1->metabolite_A enzyme2->active_nuc invis1->metabolite_C H₂O attack on Phosphorus

Figure 2: The multi-step activation pathway of ProTide phosphoramidate prodrugs.[3][22][23]

Computational studies, particularly DFT, can model the transition states of these reaction steps, providing activation energy barriers that explain reaction rates and selectivity.[13][14][15] For instance, modeling the hydrolysis of the cyclic intermediate in the ProTide pathway has confirmed that nucleophilic attack by water occurs exclusively at the phosphorus center.[22][23]

Hydrolysis_Mechanism Conceptual DFT Model of Phosphoramidate Hydrolysis Reactants Reactants H₂O + (RO)₂P(O)NH₂ TS Transition State (TS) Pentacoordinate Phosphorus Center Reactants->TS ΔG‡ (Activation Energy) Products Products (RO)₂P(O)OH + NH₃ TS->Products

Figure 3: A simplified representation of a phosphoramidate hydrolysis reaction pathway.

Conclusion

Theoretical and computational chemistry are powerful allies in the study of this compound and its derivatives. By providing unparalleled insight into molecular structure, stability, and reactivity, these methods accelerate the rational design of new chemical entities. For drug development professionals, leveraging DFT, MD simulations, and QSAR modeling is crucial for optimizing the intricate properties of phosphoramidate prodrugs, ultimately leading to the development of safer and more effective medicines. The continued synergy between computational modeling and experimental validation will undoubtedly unlock new therapeutic possibilities built upon the versatile phosphoramidate scaffold.

References

Methodological & Application

"applications of phosphoramidates in medicinal chemistry and drug design"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Design

Phosphoramidates, a class of organophosphorus compounds, have emerged as a cornerstone in modern medicinal chemistry and drug design. Their unique chemical properties have been ingeniously exploited to overcome significant hurdles in drug delivery and efficacy, leading to the development of several clinically successful therapeutics. This document provides a detailed overview of the key applications of phosphoramidates, supplemented with structured data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.

Phosphoramidate Prodrugs: The ProTide Technology

The most prominent application of phosphoramidates is in the "ProTide" (prodrug of a nucleotide) approach. This strategy masks the highly charged phosphate group of a nucleoside monophosphate, facilitating its entry into cells. Once inside, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This approach brilliantly bypasses the often inefficient and rate-limiting initial phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[1][2][3][4]

Antiviral Agents

The ProTide technology has revolutionized antiviral therapy, particularly against viruses like Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV). By delivering the nucleoside monophosphate directly into the cell, these prodrugs can effectively combat viral replication.[1][3][4]

Key Examples:

  • Sofosbuvir (Sovaldi®): A cornerstone for the treatment of HCV, Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1][2]

  • Tenofovir Alafenamide (TAF) (Vemlidy®, Descovy®, Odefsey®, Genvoya®, Biktarvy®): A phosphoramidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, used for the treatment of HIV-1 and chronic hepatitis B.[1][2]

  • Remdesivir (Veklury®): An antiviral drug that came to prominence during the COVID-19 pandemic, Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog.[5]

Anticancer Agents

The ProTide approach is also being actively explored for the development of anticancer drugs. By enhancing the intracellular concentration of cytotoxic nucleoside analogs, phosphoramidate prodrugs can improve their therapeutic index.[6][7][8] For instance, phosphoramidate derivatives of 5-fluoro-2'-deoxyuridine (FUDR) have shown potent inhibition of cancer cell growth.[8][9]

Quantitative Data on Antiviral and Anticancer Phosphoramidate Prodrugs:

Drug/CompoundParent NucleosideTargetIC50 / EC50BioavailabilityReference(s)
Sofosbuvir2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphateHCV NS5B PolymeraseEC50: 40-140 nM (in HCV replicon cells)-[1][2]
Tenofovir Alafenamide (TAF)TenofovirHIV Reverse TranscriptaseEC50: 5.6-12.8 nM (in various cell lines)Higher plasma stability and intracellular TFV-DP levels compared to TDF[1][2]
RemdesivirGS-441524Viral RNA-dependent RNA polymeraseEC50: 9.9 nM (HAE cells, MERS-CoV)-[5]
FUDR Phosphoramidate (2a)5-Fluoro-2'-deoxyuridineThymidylate SynthaseIC50: 0.5-3 nM (L1210 mouse leukemia cells)-[9]
NUC-1031GemcitabineDNA synthesisIC50: 0.045 µM (TK-deficient L1210 cells)-[4][8]

Phosphoramidate-based Enzyme Inhibitors

Phosphoramidates can act as mimics of the transition state of enzymatic reactions involving phosphate groups, making them effective enzyme inhibitors. Their stability compared to phosphate esters allows for potent and sustained inhibition.

Example:

  • Phosphoramidon: A potent inhibitor of thermolysin and neutral endopeptidase (NEP).[10]

Quantitative Data on Phosphoramidate Enzyme Inhibitors:

InhibitorTarget EnzymeKiIC50Reference(s)
PhosphoramidonThermolysin28 nM33 nM[10]
PhosphoramidonNeutral Endopeptidase (NEP)3 nM34 nM[10]
PhosphoramidonEndothelin-Converting Enzyme-1 (ECE-1)-1.2 µM - 3.5 µM[10]

Phosphoramidates in Oligonucleotide Therapeutics

Phosphoramidate linkages are incorporated into synthetic oligonucleotides to enhance their therapeutic properties. These modifications can increase resistance to nuclease degradation, improve binding affinity to target mRNA, and modulate the mechanism of action.[11][12] For example, N3'→P5' phosphoramidate oligonucleotides have been shown to be potent antisense agents that act by sterically blocking translation initiation.[13]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

metabolic_activation_of_protide cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide ProTide ProTide_in ProTide ProTide->ProTide_in Passive Diffusion Intermediate_A Amino Acid Metabolite ProTide_in->Intermediate_A Carboxylesterase / Cathepsin A Intermediate_B Phosphoramidate Anion Intermediate_A->Intermediate_B Intramolecular Cyclization NM-P Nucleoside Monophosphate (Active) Intermediate_B->NM-P HINT1 ND-P Nucleoside Diphosphate NM-P->ND-P Cellular Kinases NT-P Nucleoside Triphosphate (Active) ND-P->NT-P Cellular Kinases Viral_Polymerase Viral Polymerase NT-P->Viral_Polymerase Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Caption: Metabolic activation pathway of a phosphoramidate (ProTide) prodrug.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Phosphoramidate Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Antiviral CPE Assay) Characterization->Cell_Based_Assay IC50_EC50 Determine IC50 / EC50 Biochemical_Assay->IC50_EC50 Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Cell_Based_Assay->IC50_EC50 Animal_Model Animal Model Studies IC50_EC50->Animal_Model Pharmacokinetics Pharmacokinetics (ADME) Animal_Model->Pharmacokinetics Efficacy_Toxicity Efficacy and Toxicity Assessment Animal_Model->Efficacy_Toxicity

Caption: General experimental workflow for the preclinical evaluation of phosphoramidate-based drug candidates.

Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside Aryloxyphosphoramidate Prodrug

This protocol describes a common one-pot, two-step procedure for synthesizing aryloxyphosphoramidate prodrugs of nucleosides.[14]

Materials:

  • Nucleoside

  • Aryl Phosphorochloridate (e.g., Phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

  • N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (tBuMgCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphorylation:

    • Dissolve the nucleoside (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Add N-Methylimidazole (1.1 equivalents).

    • Slowly add a solution of aryl phosphorochloridate (1.2 equivalents) in anhydrous THF to the reaction mixture.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Amination:

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Slowly add this solution to the reaction mixture from step 1 at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired phosphoramidate prodrug as a mixture of diastereomers.

Protocol 2: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general method for evaluating the antiviral efficacy of a phosphoramidate compound by measuring the reduction of virus-induced cell death.[15][16]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV)

  • Virus stock of known titer

  • Test compound (phosphoramidate) and a positive control antiviral drug

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).

    • Incubate the plates at 37 °C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of the test compound and the positive control in cell culture medium.

    • After 24 hours, remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with medium only as cell controls and virus controls.

  • Virus Infection:

    • Add 100 µL of virus suspension at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days (e.g., MOI of 0.01) to the wells containing the compounds and the virus control wells.

    • Add 100 µL of medium without virus to the cell control wells.

  • Incubation:

    • Incubate the plates at 37 °C in a 5% CO2 incubator until the virus control wells show 80-90% CPE.

  • Quantification of Cell Viability:

    • Remove the medium and add the cell viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of viability against the log of the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.

    • Similarly, determine the 50% cytotoxic concentration (CC50) from parallel plates without virus infection.

    • Calculate the Selectivity Index (SI) as CC50/EC50.

Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a phosphoramidate compound against a specific protein kinase.[13][17][18]

Materials:

  • Purified active kinase

  • Kinase substrate (peptide or protein)

  • Test compound (phosphoramidate inhibitor)

  • ATP (at or near the Km value for the kinase)

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the test compound in the kinase reaction buffer or DMSO.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Kinase solution

      • Test compound at various concentrations

      • Substrate solution

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced or remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

References

Application Notes and Protocols: Phosphoramidites in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phosphoramidite chemistry in solid-phase oligonucleotide synthesis. This method is the gold standard for synthesizing custom DNA and RNA sequences, crucial for a wide array of applications in molecular biology, diagnostics, and therapeutics.[1][2][3][4]

Introduction

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a highly efficient and automated method for the chemical synthesis of nucleic acid fragments.[4] Developed in the early 1980s, this technique remains the cornerstone of modern DNA and RNA synthesis, enabling the production of oligonucleotides up to 200 base pairs in length with high fidelity.[1] The process involves the sequential addition of nucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[5][6] Each addition cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[7]

The use of protecting groups on the phosphoramidite monomers is critical to prevent unwanted side reactions and ensure the correct sequence is assembled.[1][3] Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, followed by purification to yield the final product.[8]

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry offers high coupling efficiencies, typically exceeding 98.5%, which is essential for the synthesis of long oligonucleotides.[9][10] The four-step cycle is performed in an automated synthesizer, allowing for rapid and reliable production of custom sequences.[4]

Key Components:

  • Phosphoramidites: These are the building blocks of the synthesis. They are nucleosides with a reactive phosphite group and protecting groups on the 5'-hydroxyl, the exocyclic amines of the bases (except thymine), and the phosphorus atom.[1][3]

  • Solid Support: An insoluble matrix (e.g., CPG) to which the first nucleoside is attached and the oligonucleotide chain is assembled.[5][6]

  • Reagents: A series of chemicals are used in each step of the synthesis cycle, including a detritylating agent, an activator, a capping agent, and an oxidizing agent.[11]

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis process directly impacts the overall yield and purity of the final oligonucleotide product.

ParameterTypical ValueFactors Influencing the ParameterReference
Coupling Efficiency 98.5% - 99.5%Purity of phosphoramidites and reagents, activator type, coupling time, temperature, solid support characteristics.[9][10][12]
Overall Yield (Theoretical) Decreases with increasing oligonucleotide length. For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%. For a 70-mer, it drops to ~50%.Coupling efficiency per step.[10]
Molar Excess of Phosphoramidite 5-fold to 20-fold molar excess relative to the solid support loading.To drive the coupling reaction to completion.[4][13]
Coupling Time (Standard Bases) ~20-30 secondsPhosphoramidite being used.[4][13]
Coupling Time (Modified Bases) 5 - 15 minutesSteric hindrance of the modified phosphoramidite.[4][13]
Solid Support Loading 20-30 µmol of nucleoside per gram of resin. High-loading supports can reach up to 350 µmol/g for short oligonucleotides.Desired synthesis scale and length of the oligonucleotide.[6][14]

Experimental Protocols

The following protocols outline the standard procedures for solid-phase oligonucleotide synthesis using phosphoramidites.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the desired sequence is synthesized.

Materials:

  • Nucleoside-derivatized solid support (e.g., CPG)

  • Anhydrous acetonitrile

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[11]

  • Phosphoramidite Solution: Desired phosphoramidite (e.g., dA(Bz), dC(Bz), dG(iBu), T) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[15]

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/THF.[7]

  • Capping Solution B: 16% N-Methylimidazole in THF.[7]

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.[13]

Procedure:

  • Step 1: Deblocking (Detritylation)

    • Wash the solid support with anhydrous acetonitrile.

    • Treat the support-bound oligonucleotide with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group.[7] This exposes the 5'-hydroxyl group for the next coupling reaction.

    • Wash the solid support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[16]

  • Step 2: Coupling

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the solid support.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[6]

    • The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite triester linkage.[4]

    • Allow the reaction to proceed for the specified coupling time (e.g., 30 seconds for standard bases).[13]

    • Wash the solid support with anhydrous acetonitrile.

  • Step 3: Capping

    • Treat the solid support with a mixture of Capping Solution A and Capping Solution B.

    • This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles and forming deletion mutations (n-1 shortmers).[4][7]

    • Wash the solid support with anhydrous acetonitrile.

  • Step 4: Oxidation

    • Treat the solid support with the oxidation solution.

    • The unstable phosphite triester (P(III)) is oxidized to a stable phosphotriester (P(V)).[13][14]

    • Wash the solid support with anhydrous acetonitrile.

    • The cycle is now complete, and the process can be repeated starting from the deblocking step for the next nucleotide addition.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.

Materials:

  • Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).[8][15]

  • Heating block or oven.

Procedure:

  • Cleavage from Solid Support:

    • Transfer the solid support to a sealed vial.

    • Add concentrated aqueous ammonia or AMA solution to the solid support.

    • Incubate at room temperature to cleave the oligonucleotide from the support.[8]

  • Deprotection of Bases and Phosphate Backbone:

    • Heat the vial containing the oligonucleotide and the cleavage solution (e.g., 55°C for 4-8 hours for standard protecting groups).[14] This removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.[7][8]

    • For sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be required.[14][17]

  • Removal of the Final 5'-DMT Group (if synthesized "DMT-on"):

    • If the final DMT group was left on for purification purposes, it can be removed by treatment with an acidic solution, such as 80% acetic acid in water.[13]

Protocol 3: Oligonucleotide Purification

Purification is necessary to remove truncated sequences, byproducts, and residual protecting groups.[8][18]

Common Purification Methods:

  • Desalting: Suitable for short oligonucleotides (<36 bases) used in applications like PCR primers. Removes small molecule impurities.[8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method that provides high purity. Separation is based on the hydrophobicity of the oligonucleotide.

  • Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): Separates oligonucleotides based on their charge (i.e., length).

  • Polyacrylamide Gel Electrophoresis (PAGE): Provides high-resolution separation based on size, suitable for obtaining very pure, long oligonucleotides.[8]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted chains Oxidation->Deblocking Stabilizes to P(V) linkage Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Solid_Phase_Oligonucleotide_Synthesis_Workflow start Start: Nucleoside on Solid Support synthesis Automated Synthesis Cycles (Phosphoramidite Chemistry) start->synthesis cleavage Cleavage from Solid Support synthesis->cleavage deprotection Deprotection of Bases and Phosphate Backbone cleavage->deprotection purification Purification (e.g., HPLC, PAGE) deprotection->purification qc Quality Control (e.g., Mass Spectrometry) purification->qc final_product Final Oligonucleotide Product qc->final_product

Caption: Overall workflow of solid-phase oligonucleotide synthesis.

Modified Phosphoramidites

A wide variety of modified phosphoramidites are available to introduce specific functionalities into oligonucleotides.[19][20][] These modifications can enhance stability, enable labeling, or introduce reactive groups for conjugation.[] Examples include:

  • Fluorescent Dyes: FAM, HEX, TET for labeling probes.[20]

  • Quenchers: Used in qPCR probes.[20]

  • Amino-Modifiers: Introduce primary amines for conjugation.[17][22]

  • Biotinylation Reagents: For immobilization and purification.[20]

  • Backbone Modifications: Such as phosphorothioates to increase nuclease resistance.[19]

The incorporation of these modified phosphoramidites generally follows the standard synthesis cycle, although longer coupling times may be necessary.[13]

Troubleshooting

Common issues in oligonucleotide synthesis include low coupling efficiency, formation of byproducts, and incomplete deprotection.[12][23] Careful preparation of reagents, optimization of synthesis parameters, and appropriate post-synthesis processing are crucial for obtaining high-quality oligonucleotides.[10][23] Monitoring the trityl cation release during the deblocking step can provide real-time feedback on coupling efficiency.[24][25]

References

Application Notes and Protocols for Phosphoramidate Prodrugs in Targeted Nucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phosphoramidate prodrugs, a powerful strategy for the targeted intracellular delivery of nucleotide analogues. This technology, exemplified by the ProTide approach, has revolutionized the development of antiviral and anticancer therapies by overcoming the limitations of traditional nucleoside drugs.[1][2][3][4][5] This document details the mechanism of action, provides key quantitative data for successful prodrugs, outlines experimental protocols for their synthesis and evaluation, and includes visualizations of critical pathways and workflows.

Introduction to Phosphoramidate Prodrugs (ProTide Technology)

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[3] However, their efficacy is often hampered by several factors:

  • Poor Cellular Uptake: The negative charge of the phosphate group necessary for activity hinders passage across the cell membrane.[2][6]

  • Inefficient Phosphorylation: The first phosphorylation step, catalyzed by cellular kinases, is often slow and can be a rate-limiting step for drug activation.[2][7][8]

  • Drug Resistance: Cancer cells can develop resistance by downregulating the activity of nucleoside kinases.[3][9]

The phosphoramidate prodrug approach, or ProTide technology, was developed to bypass these challenges.[1][2][5] In this strategy, the phosphate group of a nucleotide analogue is masked with two key chemical moieties: an aryloxy group and an amino acid ester.[6][7] This modification renders the molecule more lipophilic, allowing it to passively diffuse across the cell membrane.[2][7] Once inside the cell, the masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.[1][2][10]

This technology has led to the successful development and FDA approval of several blockbuster antiviral drugs, including Sofosbuvir for Hepatitis C and Tenofovir Alafenamide for HIV and Hepatitis B.[1][6][11] Its application is also being actively explored in oncology, with several candidates in clinical trials.[3][4][6]

Mechanism of Action and Intracellular Activation

The intracellular activation of phosphoramidate prodrugs is a multi-step enzymatic process that ensures the targeted release of the nucleotide monophosphate.

Signaling Pathway for Phosphoramidate Prodrug Activation

G cluster_intracellular Intracellular Space Prodrug_ext Phosphoramidate Prodrug (Lipophilic) Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Intermediate1 Carboxylate Intermediate Prodrug_int->Intermediate1 Carboxyesterase (e.g., Cathepsin A, CES1) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Nucleoside_MP Nucleoside Monophosphate (Active) Intermediate2->Nucleoside_MP Spontaneous P-N Bond Cleavage (releases Aryloxy group) Nucleoside_DP Nucleoside Diphosphate Nucleoside_MP->Nucleoside_DP Cellular Kinases Nucleoside_TP Nucleoside Triphosphate (Active) Nucleoside_DP->Nucleoside_TP Cellular Kinases Viral_Polymerase Viral Polymerase Inhibition / DNA Chain Termination Nucleoside_TP->Viral_Polymerase

Caption: Intracellular activation pathway of a phosphoramidate prodrug.

The activation cascade is as follows:

  • Ester Hydrolysis: The process is initiated by the hydrolysis of the amino acid ester moiety by cellular esterases, such as Cathepsin A or Carboxylesterase 1 (CES1).[12]

  • Intramolecular Cyclization: The resulting carboxylate anion attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate.[12]

  • Aryl Group Displacement: This cyclization displaces the aryloxy group.[12]

  • P-N Bond Cleavage: The unstable cyclic intermediate undergoes hydrolysis of the P-N bond, which can be facilitated by phosphoramidases like the Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the nucleoside monophosphate.[12]

  • Anabolic Phosphorylation: The liberated nucleoside monophosphate is then sequentially phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.[10]

Quantitative Data of Key Phosphoramidate Prodrugs

The ProTide approach has yielded several clinically successful drugs. The following table summarizes key data for some of these compounds.

Prodrug Parent Nucleotide Analogue Therapeutic Area Key Features & Efficacy
Sofosbuvir (GS-7977) 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphateAntiviral (Hepatitis C)Potent inhibitor of HCV NS5B RNA-dependent RNA polymerase. Achieves high sustained virologic response rates.[13] Designed for liver targeting.[13]
Tenofovir Alafenamide (TAF) TenofovirAntiviral (HIV, Hepatitis B)Prodrug of the nucleotide analogue tenofovir.[1] Demonstrates improved plasma stability and more efficient delivery into target cells compared to Tenofovir Disoproxil Fumarate (TDF), leading to lower circulating levels of tenofovir and reduced off-target toxicity.[11][14]
Remdesivir (GS-5734) 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside monophosphateAntiviral (Ebola, SARS-CoV-2)A phosphoramidate prodrug that delivers the active nucleoside monophosphate into lung cells.[10][15] It is converted to the active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerases.[10]
NUC-1031 (Acelarin) Gemcitabine monophosphateAnticancerA phosphoramidate prodrug of the anticancer agent gemcitabine.[5][6] Designed to overcome key resistance mechanisms associated with gemcitabine therapy.[5]
NUC-3373 5-fluoro-2'-deoxyuridine monophosphateAnticancerA phosphoramidate prodrug of the active metabolite of 5-fluorouracil.[6]

Experimental Protocols

The following sections provide generalized protocols for the synthesis and evaluation of phosphoramidate prodrugs. These should be adapted based on the specific properties of the parent nucleotide analogue.

General Synthesis of a Phosphoramidate Prodrug

The synthesis of phosphoramidate prodrugs typically involves the coupling of a nucleoside with a pre-formed phosphorochloridate reagent.[16][17]

Experimental Workflow for Phosphoramidate Prodrug Synthesis

G cluster_synthesis Synthesis Workflow Start Start: Protected Nucleoside Step1 Reaction with Phosphorochloridate Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Final Purification (e.g., HPLC) Step3->Step4 End Final Product: Phosphoramidate Prodrug Step4->End

Caption: A typical workflow for the synthesis of a phosphoramidate prodrug.

Materials:

  • Protected nucleoside (e.g., with a 3'-O-TBDMS group)

  • Aryl-(L-alaninyl ester)-phosphorochloridate

  • tert-Butylmagnesium chloride (tBuMgCl) in THF

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Deprotection reagent (e.g., trifluoroacetic acid (TFA) in water/THF)

  • HPLC system for final purification

Procedure:

  • Preparation of the Phosphorochloridate Reagent: The phosphorochloridate reagent is typically prepared by reacting phosphorus oxychloride with the desired aryl alcohol followed by the amino acid ester. This reagent should be freshly prepared or stored under anhydrous conditions.

  • Phosphorylation Reaction: a. Dissolve the protected nucleoside in anhydrous THF or DCM under an inert atmosphere (e.g., argon). b. Cool the solution to -78 °C. c. Add a solution of tBuMgCl (1.0 M in THF) dropwise to the nucleoside solution and stir for 30 minutes. d. In a separate flask, dissolve the aryl-(L-alaninyl ester)-phosphorochloridate in anhydrous THF or DCM. e. Add the phosphorochloridate solution dropwise to the nucleoside/tBuMgCl mixture at -78 °C. f. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: a. Quench the reaction with saturated aqueous ammonium chloride. b. Extract the product with ethyl acetate or DCM. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to isolate the protected phosphoramidate prodrug as a mixture of diastereomers.

  • Deprotection: a. Dissolve the purified protected prodrug in a mixture of THF and water. b. Add trifluoroacetic acid and stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS. c. Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate). d. Extract the product and purify by preparative HPLC to obtain the final phosphoramidate prodrug.

In Vitro Evaluation of Prodrug Efficacy

Objective: To determine the biological activity of the phosphoramidate prodrug in relevant cell lines and compare it to the parent nucleoside.

Materials:

  • Cancer cell lines (e.g., BxPC3 for pancreatic cancer, GL261-Luc for glioblastoma) or virally infected cells (e.g., Huh-7 for HCV).[6]

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Phosphoramidate prodrug and parent nucleoside

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure (Cell Viability Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the phosphoramidate prodrug and the parent nucleoside. Add the drug solutions to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting cell viability against drug concentration.

In Vivo Evaluation of Prodrug Efficacy

Objective: To assess the anti-tumor or antiviral efficacy of the phosphoramidate prodrug in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice) for xenograft studies

  • Human cancer cell line for xenograft implantation (e.g., H460 for non-small-cell lung cancer, HT29 for colon cancer)[18]

  • Phosphoramidate prodrug formulated for in vivo administration (e.g., in a solution with appropriate excipients)

  • Calipers for tumor measurement

Procedure (Xenograft Model):

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of nude mice.[18]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the phosphoramidate prodrug and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Targeted Delivery Strategies

While the inherent lipophilicity of phosphoramidate prodrugs facilitates general cellular uptake, more sophisticated targeting strategies are being developed to enhance drug delivery to specific tissues and organs, thereby increasing efficacy and reducing off-target toxicity.

Logical Relationship of Targeted Delivery Strategies

G cluster_targeting Targeted Delivery Approaches Prodrug Phosphoramidate Prodrug Liver Liver Targeting Prodrug->Liver e.g., HepDirect® Prodrugs (CYP3A4-mediated activation) Extrahepatic Extrahepatic Targeting Prodrug->Extrahepatic e.g., Conjugation to targeting ligands (peptides, lipids) Hypoxia Hypoxia-Activated Prodrugs Prodrug->Hypoxia e.g., TH-302 (Reduction in hypoxic tumor regions) ADC Antibody-Drug Conjugates (ADCs) Prodrug->ADC ProTide-enabled ADCs (Targeted release in cancer cells)

Caption: Strategies for targeted delivery of phosphoramidate prodrugs.

  • Liver Targeting: The "HepDirect" prodrug approach utilizes cyclic 1,3-propanyl esters that are specifically cleaved by the cytochrome P450 isoenzyme CYP3A4, which is predominantly expressed in the liver.[19][20][21] This leads to the targeted release of the active drug in hepatocytes.[19][20] Sofosbuvir is a prime example of a liver-targeting phosphoramidate prodrug.[13]

  • Extrahepatic Targeting: For diseases outside the liver, strategies involve conjugating the nucleotide or prodrug to ligands that bind to receptors on target cells.[22][23] These can include peptides, lipids, or carbohydrates to target tissues like muscle, kidney, or the central nervous system.[22][24]

  • Hypoxia-Activated Prodrugs: Some phosphoramidate prodrugs, such as TH-302, are designed to be activated under the hypoxic conditions often found in solid tumors.[18] This selective activation in the tumor microenvironment enhances anti-cancer efficacy while minimizing systemic toxicity.[18]

  • Antibody-Drug Conjugates (ADCs): A novel approach involves integrating ProTide technology into ADCs.[25] In this strategy, a ProTide linker is used to attach the phosphorylated drug to an antibody that targets a specific cancer cell surface antigen, enabling direct delivery and release of the active nucleotide inside the tumor cell.[25]

Conclusion

Phosphoramidate prodrugs represent a clinically validated and highly successful strategy for the targeted intracellular delivery of nucleotides. By masking the phosphate charge, these prodrugs overcome key limitations of nucleoside analogues, leading to improved efficacy and safety profiles. The continued development of this technology, particularly with the integration of advanced targeting strategies, holds immense promise for the creation of next-generation antiviral and anticancer therapies.

References

Application Notes and Protocols for the Synthesis of Chiral Phosphoramidate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of chiral phosphoramidate ligands, which are pivotal in modern asymmetric catalysis. The modular nature and accessibility of these ligands have made them indispensable tools in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction

Chiral phosphoramidate ligands, particularly those derived from axially chiral backbones like 1,1'-bi-2-naphthol (BINOL), have emerged as a highly successful and versatile class of ligands for a wide range of transition-metal-catalyzed asymmetric reactions.[1][2] Their popularity stems from their modular synthesis, which allows for facile tuning of steric and electronic properties, and their remarkable ability to induce high levels of enantioselectivity in catalytic processes.[2][3] This document outlines two primary, reliable protocols for their synthesis and presents a summary of representative yields.

General Synthetic Strategies

The synthesis of chiral phosphoramidate ligands typically involves a two-step process:

  • Formation of a Phosphorochloridite Intermediate: A chiral diol, most commonly a BINOL derivative, is reacted with a phosphorus source, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), to generate a reactive phosphorochloridite.

  • Amination: The phosphorochloridite is then reacted with a primary or secondary amine to form the final phosphoramidate ligand.

Variations in this general approach, such as the order of bond formation and the choice of reagents, allow for the synthesis of a diverse library of ligands.

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes the yields for the synthesis of various chiral phosphoramidate ligands based on the protocols detailed below. This data is intended to provide a comparative overview of the efficiency of these methods for different amine and diol components.

Ligand IDChiral DiolAmineSynthetic ProtocolOverall Yield (%)Reference
L1 (R)-BINOLDiethylamineProtocol 1~95%[4]
L2 (R)-BINOLDibenzylamineProtocol 1~90%[4]
L3 (R)-BINOL(S,S)-Bis(1-phenylethyl)amineProtocol 1~85%[4]
L4 (S)-3,3'-Di(perfluorooctyl)BINOLN,N-DimethylamineProtocol 2High (not specified)[5]
L5 (S)-3,3'-Di(perfluorooctyl)BINOLN,N-DiethylamineProtocol 292%[5]
L6 (S)-3,3'-Di(perfluorooctyl)BINOLN,N-DiisopropylamineProtocol 290%[5]
L7 D-Mannitol derived diolDiethylamineProtocol 255%[3]
L8 D-Mannitol derived diolPiperidineProtocol 245%[3]

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The values presented are representative and may vary.

Experimental Protocols

Protocol 1: Synthesis via Chiral Diol and Phosphorus Trichloride (Feringa's Method)

This protocol is a widely adopted and reliable method for the synthesis of BINOL-derived phosphoramidate ligands.[1][4] It involves the initial formation of a phosphorochloridite from the chiral diol and PCl₃, followed by reaction with an amine.

Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq.).

  • Add anhydrous toluene to dissolve the BINOL.

  • Add triethylamine (2.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The formation of a white precipitate (triethylammonium hydrochloride) will be observed.

  • Filter the mixture under inert atmosphere through a cannula or a filter frit to remove the precipitate.

  • Wash the precipitate with anhydrous toluene.

  • The filtrate containing the crude phosphorochloridite is typically used directly in the next step without further purification.

Step 2: Synthesis of the Chiral Phosphoramidate Ligand

  • In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the desired secondary amine (1.0 eq.) in anhydrous toluene.

  • Add triethylamine (1.1 eq.) to the amine solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the previously prepared phosphorochloridite solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • A precipitate of triethylammonium hydrochloride will form.

  • Filter the reaction mixture to remove the precipitate.

  • The filtrate is concentrated under reduced pressure to yield the crude phosphoramidate ligand.

  • The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate, often with a small percentage of triethylamine to prevent hydrolysis on the silica) to afford the pure chiral phosphoramidate ligand.

Protocol 2: Synthesis via Chiral Diol and Dialkylphosphoramidous Dichloride

This alternative protocol is particularly useful when the desired dialkylphosphoramidous dichloride is commercially available or easily synthesized.[5]

Step 1: Synthesis of the Chiral Phosphoramidate Ligand

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral diol (e.g., perfluorinated (S)-BINOL) (1.0 eq.).

  • Add anhydrous and purified triethylamine (Et₃N) and an appropriate organic solvent (e.g., toluene or THF).

  • Cool the mixture to 0 °C.

  • Slowly add the corresponding dialkylphosphoramidous dichloride (e.g., diethylphosphoramidous dichloride) (2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The reaction progress can be monitored by TLC or ³¹P NMR.

  • Upon completion, the triethylammonium hydrochloride precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure chiral phosphoramidate ligand.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Protocol1_Workflow BINOL Chiral Diol ((R)-BINOL) Step1 Step 1: Phosphorochloridite Formation BINOL->Step1 PCl3 PCl₃ PCl3->Step1 Et3N_1 Et₃N Et3N_1->Step1 Intermediate Phosphorochloridite Intermediate Step1->Intermediate Toluene, 0°C to RT Step2 Step 2: Amination Intermediate->Step2 Amine Secondary Amine (R₂NH) Amine->Step2 Et3N_2 Et₃N Et3N_2->Step2 Purification Purification (Chromatography) Step2->Purification Toluene, 0°C to RT Product Chiral Phosphoramidate Ligand Purification->Product

Caption: Workflow for Protocol 1 (Feringa's Method).

Protocol2_Workflow ChiralDiol Chiral Diol Reaction One-Pot Reaction ChiralDiol->Reaction AmineDichloride Dialkylphosphoramidous Dichloride (R₂NPCl₂) AmineDichloride->Reaction Et3N Et₃N Et3N->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Toluene, 0°C to RT Purification Purification (Chromatography) CrudeProduct->Purification FinalProduct Chiral Phosphoramidate Ligand Purification->FinalProduct

Caption: Workflow for Protocol 2.

References

Application Notes and Protocols: Phosphoramidic Acids as Catalysts in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidic acids have emerged as a promising class of organocatalysts for ring-opening polymerization (ROP) of cyclic esters. Their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic site, enables them to activate both the monomer and the initiator/propagating chain end, leading to controlled polymerizations under mild conditions. This unique catalytic mechanism allows for the synthesis of well-defined biodegradable polymers, such as polyesters, which are of significant interest for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.

These application notes provide a comprehensive overview of the use of phosphoramidic acids as catalysts in polymerization reactions, with a focus on the ROP of ε-caprolactone, lactide, and β-butyrolactone. Detailed experimental protocols for catalyst synthesis and polymerization are provided, along with tabulated quantitative data for easy comparison of catalyst performance. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes.

Data Presentation

The following tables summarize the quantitative data for the ring-opening polymerization of various cyclic esters catalyzed by the phosphoramidic acid (PhO)₂P(O)NH(SO₂CF₃) (PAA). These data highlight the efficiency and control offered by this catalyst system.

Table 1: ROP of ε-Caprolactone (ε-CL) Catalyzed by (PhO)₂P(O)NH(SO₂CF₃) (PAA)

Entry[M]₀/[I]₀/[C]₀SolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol ) (SEC)Mₙ ( g/mol ) (theor)PDI
1100/1/1Toluene251.5>9812,00011,4001.10
2200/1/1Toluene253>9823,50022,8001.15
3500/1/1Toluene2589552,00054,1001.20
4100/1/1CH₂Cl₂251>9811,80011,4001.08

Data synthesized from literature reports.[1] M: Monomer (ε-CL), I: Initiator (n-pentanol), C: Catalyst (PAA). Mₙ (theor) = ([M]₀/[I]₀) × MW of monomer × conversion + MW of initiator.

Table 2: ROP of rac-Lactide (rac-LA) Catalyzed by (PhO)₂P(O)NH(SO₂CF₃) (PAA)

Entry[M]₀/[I]₀/[C]₀SolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol ) (SEC)Mₙ ( g/mol ) (theor)PDI
1100/1/1Toluene80249213,50013,2001.18
2200/1/1Toluene80489026,00025,9001.25
3100/1/1CH₂Cl₂40129514,00013,7001.15

Data are representative values from studies on acidic organocatalysts for ROP of lactide.[1][2] M: Monomer (rac-LA), I: Initiator (benzyl alcohol), C: Catalyst (PAA). Mₙ (theor) = ([M]₀/[I]₀) × MW of monomer × conversion + MW of initiator.

Table 3: ROP of rac-β-Butyrolactone (rac-β-BL) Catalyzed by Phosphoric Acid Derivatives

EntryCatalyst[M]₀/[I]₀/[C]₀SolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol ) (SEC)PDI
1Diphenyl Phosphate100/1/1Toluene10024454,2001.30
2(4-NO₂PhO)₂P(O)OH100/1/1Toluene10024605,5001.25

Data are representative for phosphoric acid catalysis of β-BL ROP, indicating general trends.[3][4] M: Monomer (rac-β-BL), I: Initiator (3-phenyl-1-propanol), C: Catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst ((PhO)₂P(O)NH(SO₂CF₃))

This protocol describes a general method for the synthesis of the this compound catalyst, diphenylphosphoramidoyl trifluoromethanesulfonamide.

Materials:

  • Diphenyl phosphorochloridate ((PhO)₂P(O)Cl)

  • Trifluoromethanesulfonamide (CF₃SO₂NH₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating plate

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add trifluoromethanesulfonamide (1.0 eq) and anhydrous dichloromethane to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise while stirring.

  • Addition of Phosphoryl Chloride: To the stirred solution, add a solution of diphenyl phosphorochloridate (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Work-up: After completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a mixture of dichloromethane and diethyl ether or by column chromatography on silica gel to yield the pure this compound catalyst.

  • Characterization: Confirm the structure and purity of the synthesized catalyst using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: this compound-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

This protocol provides a detailed procedure for the controlled polymerization of ε-caprolactone using the this compound catalyst.

Materials:

  • ε-Caprolactone (monomer), freshly distilled over CaH₂

  • (PhO)₂P(O)NH(SO₂CF₃) (catalyst)

  • n-Pentanol (initiator), dried over molecular sieves

  • Anhydrous toluene (solvent)

  • Anhydrous methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, syringes)

  • Magnetic stirrer and thermostat-controlled oil bath

  • Vacuum line

Procedure:

  • Preparation of Reagents: In a glovebox or under an inert atmosphere, prepare stock solutions of the catalyst and initiator in anhydrous toluene.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of ε-caprolactone.

  • Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Initiation: Using a syringe, add the required volume of the initiator stock solution to the monomer solution.

  • Catalysis: Commence the polymerization by adding the required volume of the catalyst stock solution.

  • Polymerization: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 25 °C) and stir.

  • Monitoring: At specific time intervals, take aliquots from the reaction mixture using a syringe and quench them in cold chloroform for conversion analysis by ¹H NMR and molecular weight analysis by size-exclusion chromatography (SEC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of anhydrous methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Decant the supernatant and wash the polymer precipitate with fresh methanol multiple times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polycaprolactone (PCL) for its molecular weight (Mₙ), polydispersity index (PDI) by SEC, and end-group analysis by ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 3: General Procedure for this compound-Catalyzed Copolymerization of Cyclic Esters

This protocol outlines a general method for the synthesis of random copolymers of ε-caprolactone and L-lactide.

Materials:

  • ε-Caprolactone (M₁), purified as in Protocol 2

  • L-Lactide (M₂), recrystallized from ethyl acetate and dried under vacuum

  • (PhO)₂P(O)NH(SO₂CF₃) (catalyst)

  • Benzyl alcohol (initiator), dried over molecular sieves

  • Anhydrous toluene (solvent)

  • Anhydrous methanol

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk flask with the desired amounts of ε-caprolactone and L-lactide.

  • Solvent and Initiator: Add anhydrous toluene and the initiator (benzyl alcohol).

  • Catalysis: Add the this compound catalyst to the mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring and Termination: Monitor the reaction and terminate as described in Protocol 2.

  • Isolation and Purification: Isolate and purify the copolymer as described for the homopolymer in Protocol 2.

  • Characterization: Characterize the copolymer for its composition (¹H NMR), molecular weight (SEC), thermal properties (DSC), and microstructure (¹³C NMR). The reactivity ratios of the monomers can be determined by analyzing the copolymer composition at low monomer conversions.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound-catalyzed polymerization.

Experimental_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_analysis Analysis & Purification Monomer_Prep Monomer Purification (e.g., Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Synth Catalyst Synthesis & Purification Catalyst_Synth->Reaction_Setup Initiator_Prep Initiator Drying Initiator_Prep->Reaction_Setup Addition Addition of Monomer, Initiator, Catalyst Reaction_Setup->Addition Polymerization Polymerization (Controlled Temp.) Addition->Polymerization Monitoring Monitoring (NMR, SEC) Polymerization->Monitoring Termination Termination Monitoring->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying (Vacuum) Purification->Drying Characterization Characterization (SEC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for this compound-catalyzed ROP.

Catalytic_Cycle Catalyst This compound (PAA) Activated_Complex Ternary Complex [PAA-Monomer-Initiator] Catalyst->Activated_Complex Monomer Cyclic Ester (e.g., ε-CL) Monomer->Activated_Complex Initiator Alcohol (R-OH) Initiator->Activated_Complex Ring_Opening Nucleophilic Attack & Ring-Opening Activated_Complex->Ring_Opening Bifunctional Activation Ring_Opening->Catalyst Catalyst Regeneration Propagation Propagating Chain (Polymer-OH) Ring_Opening->Propagation Chain Growth Propagation->Activated_Complex Adds new Monomer

Caption: Bifunctional catalytic cycle of this compound in ROP.

References

Application Notes and Protocols: Phosphoramidates as Flame Retardant Additives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphoramidates as effective halogen-free flame retardant additives in various polymeric materials. This document details their mechanism of action, synthesis protocols, and standardized testing procedures for evaluating their flame retardant efficacy.

Introduction to Phosphoramidate Flame Retardants

Phosphoramidates, a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond, have garnered significant attention as promising flame retardant additives.[1][2] Their appeal lies in their relatively low volatility, ease of synthesis, and reduced evolution of toxic gases and smoke during combustion compared to traditional halogenated flame retardants.[1][2] The synergistic interaction between phosphorus and nitrogen atoms often leads to enhanced flame retardancy, making them highly effective in a variety of polymers, including polyurethanes, epoxy resins, and cellulosic materials like cotton.[2][3][4]

Phosphoramidates can exert their flame retardant effects through two primary mechanisms: in the gas phase and the condensed phase.[5][6] In the gas phase, they can decompose to release phosphorus-containing radicals (e.g., PO•) that scavenge high-energy H• and OH• radicals in the flame, thereby inhibiting the combustion chain reactions.[5][6] In the condensed phase, they can promote the formation of a protective char layer on the polymer surface.[7][8] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.[7][8]

Quantitative Data on Flame Retardant Performance

The effectiveness of phosphoramidate additives is quantified using several standard fire safety tests. The following tables summarize typical data obtained for various polymers treated with different phosphoramidates.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results

Polymer MatrixPhosphoramidate AdditiveLoading (wt%)LOI (%)UL-94 RatingReference
Flexible Polyurethane FoamEDA-b-DOPO->28V-0[5]
Cotton FabricDMBHP15.1-Pass[3]
Cotton FabricDMBHP24.731.1-[3][9]
Epoxy ResinPDPA433.4V-0[4]
Epoxy ResinBDMPP1433.8V-0[4]
Epoxy ResinPPAP530.8V-0[4]
Epoxy ResinPCS731.2V-0[10]

LOI: The minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion. Higher values indicate better flame retardancy.[11] UL-94: A vertical burn test that classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties. V-0 is the highest rating.[11][12]

Table 2: Cone Calorimetry Data

| Polymer Matrix | Phosphoramidate Additive | Loading (wt%) | pHRR (kW/m²) (Reduction %) | THR (MJ/m²) (Reduction %) | Reference | | --- | --- | --- | --- | --- | | Epoxy Resin | PDPA | 4 | 40.9% | 24.6% |[4] | | Epoxy Resin | PCS | 7 | 59.7% | 63.7% |[10] |

Cone calorimetry measures the heat release rate (HRR), total heat released (THR), and other combustion parameters under forced-flaming conditions, simulating a real-world fire scenario.[13][14] pHRR stands for peak Heat Release Rate.

Experimental Protocols

Synthesis of Phosphoramidates

Protocol 3.1.1: General Synthesis of N,N-bis(2-hydroxyethyl)phosphoramidate (DMBHP) [3]

This protocol describes a single-step synthesis from dimethyl phosphite and diethanolamine.

Materials:

  • Dimethyl phosphite

  • Carbon tetrachloride (CCl₄)

  • Diethanolamine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Prepare a solution of dimethyl phosphite (0.1 mol) and carbon tetrachloride (0.1 mol) in anhydrous THF.

  • Cool the solution to 0–5 °C in an ice bath with continuous stirring.

  • Prepare a separate solution of diethanolamine (0.1 mol) and triethylamine (0.1 mol) in anhydrous THF.

  • Add the diethanolamine/triethylamine solution dropwise to the cooled dimethyl phosphite solution over a period of 1 hour using an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 11 hours.

  • The resulting product, DMBHP, can then be purified.

Protocol 3.1.2: Synthesis of Monosubstituted Secondary Dimethyl Phosphoramidates [1]

Materials:

  • Dimethyl phosphite

  • Carbon tetrachloride (CCl₄)

  • Appropriate primary amine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Under a nitrogen atmosphere, prepare a stirred solution of dimethyl phosphite (0.5 mol) and carbon tetrachloride (0.55 mol) in anhydrous THF (350 mL).

  • Cool the solution to 0–5 °C.

  • In a separate flask, prepare a mixture of the appropriate primary amine (0.5 mol) and triethylamine (0.55 mol) in anhydrous THF (150 mL).

  • Add the amine/triethylamine mixture dropwise to the cooled dimethyl phosphite solution.

  • Maintain the reaction at 0-5°C during the addition.

  • After addition, allow the mixture to warm to room temperature and stir for several hours to complete the reaction.

  • The product can be isolated and purified using standard techniques.

Incorporation of Phosphoramidates into Polymer Matrices

Protocol 3.2.1: Additive Incorporation into Flexible Polyurethane Foam (FPUF) [15]

Materials:

  • Polyol (e.g., Rokopol® RF-551)

  • Isocyanate (e.g., polymeric MDI)

  • Surfactant

  • Catalyst

  • Blowing agent (e.g., water)

  • Phosphoramidate flame retardant

Procedure:

  • Prepare the polyol premix (Component A) by thoroughly mixing the polyol, surfactant, catalyst, water, and the desired amount of phosphoramidate flame retardant.

  • In a separate container, measure the appropriate amount of isocyanate (Component B).

  • Rapidly mix Component A and Component B for approximately 5 seconds using a mechanical stirrer.

  • Immediately pour the mixture into a mold and allow it to foam and cure at ambient temperature.

Flame Retardancy Testing

Protocol 3.3.1: Limiting Oxygen Index (LOI) Test (ASTM D2863) [11]

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus with a heat-resistant glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source (e.g., propane torch)

Procedure:

  • Mount the conditioned specimen of specified dimensions vertically in the specimen holder within the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to be lower than the LOI value.

  • Ignite the top of the specimen with the ignition source.

  • Observe the burning behavior of the specimen. The test is considered a "pass" for that oxygen concentration if the flame self-extinguishes before a specified length of the specimen is consumed or within a specified time.

  • Incrementally increase the oxygen concentration and repeat the test until the specimen sustains combustion.

  • The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.

Protocol 3.3.2: UL-94 Vertical Burning Test [11][16]

Objective: To classify the flammability of plastic materials.

Apparatus:

  • Test chamber, free of drafts

  • Specimen holder to clamp the specimen vertically

  • Tirrill burner with a specified flame height

  • Surgical cotton

  • Timer

Procedure:

  • Clamp a conditioned specimen of specified dimensions vertically.

  • Place a layer of dry surgical cotton on the base of the chamber, 10 inches below the specimen.

  • Apply a specified blue flame from the Tirrill burner to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Record whether any flaming drips ignited the cotton below.

  • Five specimens are tested for each material.

  • Classification (V-0, V-1, V-2) is based on the afterflame times, total afterflame time for the set of specimens, afterglow time, and whether flaming drips ignite the cotton.

Protocol 3.3.3: Cone Calorimetry (ASTM E1354) [13][14]

Objective: To measure the heat release rate and other fire-response characteristics of materials.

Apparatus:

  • Cone calorimeter, consisting of a conical radiant heater, specimen holder, load cell, spark igniter, and gas analysis instrumentation.

Procedure:

  • Prepare a specimen of specified dimensions and wrap it in aluminum foil, leaving the top surface exposed.

  • Place the specimen in the holder on the load cell.

  • Expose the specimen to a specified constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

  • A spark igniter is used to ignite the flammable gases evolved from the decomposing specimen.

  • During the test, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate.

  • From these measurements, calculate key parameters such as the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production rate.

Visualizations

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer Volatiles Flammable Volatiles Polymer->Volatiles Decomposition Phosphoramidate_C Phosphoramidate Char Protective Char Layer Phosphoramidate_C->Char Promotes Phosphoramidate_G Volatile P-Compounds Phosphoramidate_C->Phosphoramidate_G Volatilization Heat_C Heat Heat_C->Polymer Heat_C->Phosphoramidate_C Char->Polymer Insulates Char->Volatiles Blocks Release Volatiles_G Flammable Volatiles Volatiles->Volatiles_G Enters Gas Phase Flame Combustion Volatiles_G->Flame O2 Oxygen O2->Flame Radicals H•, OH• Radicals Flame->Radicals Generates Radicals->Flame Propagates PORadical PO• Radicals Phosphoramidate_G->PORadical Decomposition PORadical->Radicals Scavenges/Inhibits

Caption: Dual-phase flame retardant mechanism of phosphoramidates.

Experimental_Workflow cluster_synthesis Step 1: Synthesis & Characterization cluster_formulation Step 2: Material Formulation cluster_testing Step 3: Performance Evaluation Start Select Reactants (e.g., Dialkyl Phosphite, Amine) Synthesis Phosphoramidate Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization (FT-IR, NMR) Purification->Characterization FR_Additive Phosphoramidate Additive Characterization->FR_Additive Polymer Select Polymer Matrix (e.g., PU, Epoxy) Blending Melt Blending / In-situ Polymerization Polymer->Blending FR_Additive->Blending Composite Flame Retardant Composite Blending->Composite LOI LOI Test (ASTM D2863) Composite->LOI UL94 UL-94 Test Composite->UL94 Cone Cone Calorimetry (ASTM E1354) Composite->Cone TGA Thermal Analysis (TGA) Composite->TGA Analysis Data Analysis & Comparison LOI->Analysis UL94->Analysis Cone->Analysis TGA->Analysis

Caption: Experimental workflow for evaluating phosphoramidate flame retardants.

References

Application Notes and Protocols for Phosphoramidate-Based Inhibitors in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, have garnered significant attention in medicinal chemistry and enzymology. Their structural similarity to the transition states of various enzymatic reactions, coupled with their relative stability, makes them excellent candidates for the design of potent and selective enzyme inhibitors. Furthermore, the "ProTide" approach utilizes phosphoramidates as prodrugs, enabling the intracellular delivery of phosphorylated active compounds. This document provides detailed application notes and experimental protocols for the study of phosphoramidate-based inhibitors targeting a range of enzymes.

Mechanism of Action of Phosphoramidate-Based Inhibitors

Phosphoramidate-based inhibitors can exert their effects through several mechanisms:

  • Transition-State Analogs: Many phosphoramidates are designed to mimic the tetrahedral, pentacoordinate transition state of enzymatic reactions, such as peptide bond hydrolysis by proteases. By binding tightly to the enzyme's active site, they block substrate access and inhibit catalysis. For example, phosphoramidate inhibitors of the metalloprotease thermolysin have been shown to interact with the active site zinc ion, mimicking the transition state of peptide cleavage[1].

  • Prodrugs (ProTide Technology): The phosphoramidate moiety can be used to mask a phosphate group, improving the cell permeability of nucleotide or phosphate-containing drugs. Once inside the cell, the phosphoramidate is enzymatically cleaved, releasing the active phosphorylated drug. This strategy has been successfully employed for antiviral and anticancer nucleoside analogs.

  • Direct Covalent Inhibition: In some cases, phosphoramidates can act as activity-based probes, forming a covalent bond with a reactive residue in the enzyme's active site, leading to irreversible inhibition[2][3].

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of phosphoramidate-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and/or their inhibition constant (Ki). The following tables summarize representative quantitative data for phosphoramidate inhibitors against various enzyme classes.

Table 1: Phosphoramidate-Based Inhibitors of Prostate-Specific Membrane Antigen (PSMA)

InhibitorIC50 (nM)Reference Compound IC50 (nM)Notes
Steroid-derived phosphoramidate 1a0.230.35 (Compound 8)Sub-micromolar potency achieved with a bulky steroid moiety.
Steroid-derived phosphoramidate 1c0.280.35 (Compound 8)Demonstrates tolerance for large hydrophobic groups.
Hydroxyproline-based phosphoramidateComparable to earlier generations-Enhanced thermal and acid stability compared to previous scaffolds[4].
18F-fluorobenzamido-phosphoramidate0.68-High binding affinity for PSMA imaging[5].
Glutamate-serine dipeptide phosphoramidate14-Forms the basis for developing radiolabeled imaging agents[5].

Table 2: Phosphoramidate-Based Inhibitors of Sialyltransferases

InhibitorEnzyme TargetKi (µM)Km of Substrate (µM)Notes
(R)-10 (Aromatic phosphoramidate)α2,6-ST68 ± 2446 ± 7 (CMP-Neu5Ac)Competitive inhibitor mimicking the transition state[5][6].
(S)-10 (Aromatic phosphoramidate)α2,6-ST140 ± 3046 ± 7 (CMP-Neu5Ac)Stereochemistry at the phosphorus center influences binding affinity[5][6].
Phosphoramidate analogues of CMP-Neu5Acα2,3-STWeak-Determined by an HPLC-based inhibition assay[7][8].
Phosphoramidate analogues of CMP-Neu5Acα2,6-STWeak-Determined by an HPLC-based inhibition assay[7][8].

Table 3: Phosphoramidate-Based Inhibitors of Urease

Inhibitor ClassSpecific CompoundEnzyme SourceIC50 (µM)Ki (mM)Notes
N-acylphosphoric triamidesBenzoyl derivativeJack bean< 1-Highly potent inhibitors.
Phenyl phosphorodiamidates-Klebsiella aerogenes--Slow and tight-binding inhibitors[9].
Phosphoramidate-Jack bean-1.9Reversible inhibitor[9].
Flurofamide-Ureaplasma urealyticum10-Potent inhibitor of bacterial growth[10].

Table 4: Phosphoramidate-Based Inhibitors of Acetylcholinesterase (AChE)

Inhibitor ClassSpecific CompoundIC50 (nM)Notes
Novel phosphoramidate derivatives-In the nanomolar rangeDesigned as potential anti-Alzheimer drugs.
Organophosphate-based phosphoramidatesVariousVariesOften act as irreversible inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibition of kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Phosphoramidate inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the phosphoramidate inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • To each well of the microplate, add 5 µL of the serially diluted inhibitor.

    • For the positive control (no inhibition), add 5 µL of assay buffer with the same final DMSO concentration.

    • For the negative control (no kinase activity), add 5 µL of assay buffer.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing the kinase and its substrate in the assay buffer to each well. The final concentrations of the enzyme and substrate should be optimized for the specific kinase.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range (typically 30-60 minutes).

  • Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Inhibitor Dilution Inhibitor Dilution Assay Setup Assay Setup Inhibitor Dilution->Assay Setup Enzyme/Substrate Addition Enzyme/Substrate Addition Assay Setup->Enzyme/Substrate Addition Pre-incubation Pre-incubation Enzyme/Substrate Addition->Pre-incubation Reaction Initiation (ATP) Reaction Initiation (ATP) Pre-incubation->Reaction Initiation (ATP) Incubation Incubation Reaction Initiation (ATP)->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Kinase Inhibition Assay Workflow

Protocol 2: Urease Inhibition Assay (Berthelot Method)

This protocol describes a colorimetric assay to measure the inhibition of urease activity based on the quantification of ammonia produced.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphoramidate inhibitor stock solution (in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor and Enzyme Preparation:

    • Prepare serial dilutions of the phosphoramidate inhibitor in phosphate buffer.

    • In a 96-well plate, add 25 µL of the urease solution to each well.

    • Add 25 µL of the serially diluted inhibitor to the respective wells. For the control, add 25 µL of phosphate buffer with the same final DMSO concentration.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Color Development:

    • Add 50 µL of the phenol-nitroprusside reagent to each well.

    • Add 50 µL of the alkaline hypochlorite reagent to each well.

  • Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Urease Inhibition Assay Workflow Inhibitor/Enzyme Prep Inhibitor/Enzyme Prep Pre-incubation Pre-incubation Inhibitor/Enzyme Prep->Pre-incubation Reaction Initiation (Urea) Reaction Initiation (Urea) Pre-incubation->Reaction Initiation (Urea) Incubation Incubation Reaction Initiation (Urea)->Incubation Color Development Color Development Incubation->Color Development Final Incubation Final Incubation Color Development->Final Incubation Data Acquisition Data Acquisition Final Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Urease Inhibition Assay Workflow

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to measure AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Phosphoramidate inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the phosphoramidate inhibitor.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the inhibitor solution to the test wells.

    • For the control wells (100% activity), add 150 µL of phosphate buffer and 20 µL of DTNB solution.

    • Add 10 µL of the AChE solution to all test and control wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways

Phosphoramidate-based kinase inhibitors can modulate various intracellular signaling pathways critical for cell growth, proliferation, and survival. The MAPK and PI3K/Akt pathways are common targets.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating gene expression and other cellular processes[11][12][13]. Aberrant activation of this pathway is a hallmark of many cancers[11]. Phosphoramidate inhibitors can be designed to target specific kinases within this cascade, such as MEK or ERK.

cluster_pathway MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Phosphoramidate Inhibitor Phosphoramidate Inhibitor Phosphoramidate Inhibitor->MEK Phosphoramidate Inhibitor->ERK

Inhibition of the MAPK Pathway

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is also frequently observed in cancer. Phosphoramidate inhibitors can be developed to target key kinases in this pathway, such as PI3K or Akt[2][9][14].

cluster_pathway PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth Phosphoramidate Inhibitor Phosphoramidate Inhibitor Phosphoramidate Inhibitor->PI3K Phosphoramidate Inhibitor->Akt

Inhibition of the PI3K/Akt Pathway

Conclusion

Phosphoramidate-based inhibitors represent a versatile and powerful class of molecules for enzyme studies and drug development. Their ability to act as transition-state analogs and their utility in prodrug strategies provide a broad platform for targeting a wide range of enzymes. The protocols and data presented here offer a comprehensive guide for researchers to design, synthesize, and evaluate novel phosphoramidate inhibitors for their specific enzyme of interest. Careful consideration of the mechanism of action and the use of robust and quantitative experimental assays are crucial for the successful development of these promising therapeutic agents.

References

Application Notes & Protocols: Phosphoramidates in the Development of Novel Pesticides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, a class of organophosphorus compounds, have garnered significant attention in the agrochemical industry for their potential as novel pesticides and herbicides.[1][2] These compounds are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amino group. The structural versatility of phosphoramidates allows for the fine-tuning of their biological activity, selectivity, and physicochemical properties.[3] This document provides detailed application notes, experimental protocols, and quantitative data to aid researchers in the development and evaluation of new phosphoramidate-based agrochemicals.

Application Notes

Insecticidal Phosphoramidates: Acetylcholinesterase Inhibitors

The primary mechanism of action for most insecticidal phosphoramidates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]

Structure-activity relationship (SAR) studies have shown that the insecticidal potency of phosphoramidates is influenced by the nature of the substituents on the phosphorus atom and the amino group. Generally, compounds with electron-donating groups on the aromatic rings exhibit higher toxicity.[5] The design of effective phosphoramidate insecticides often involves creating a molecule that can effectively fit into the active site of AChE and phosphorylate the serine residue, leading to irreversible inhibition.[4]

Herbicidal Phosphoramidates: Targeting Amino Acid Synthesis

Certain phosphoramidates have demonstrated potent herbicidal activity, primarily by inhibiting key enzymes in plant amino acid biosynthesis pathways.[6] A major target is glutamine synthetase (GS), an enzyme essential for nitrogen assimilation in plants.[7][8][9] GS catalyzes the conversion of glutamate and ammonia to glutamine. Inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, causing plant death.[7][8][9]

The development of phosphoramidate herbicides focuses on designing molecules that act as mimics of the tetrahedral transition state of the GS-catalyzed reaction.[10] The phosphoramidate moiety can interact with the active site of the enzyme, leading to potent and often irreversible inhibition.

The Pro-pesticide Approach

The "pro-pesticide" or "prodrug" strategy can be effectively applied to phosphoramidates to enhance their selectivity and environmental safety.[11] A pro-pesticide is a biologically inactive precursor that is converted into the active pesticide within the target organism (insect or plant) through metabolic processes. This approach can improve the compound's uptake, translocation, and target specificity, while reducing its impact on non-target organisms. For phosphoramidates, this can involve masking the active phosphorus center with moieties that are cleaved by specific enzymes present in the target pest.[11]

Quantitative Data

Table 1: Insecticidal Activity of Novel Phosphoramidates against Various Pests
Compound IDTarget PestAssay TypeLD50 / LC50 (µg/g or µg/mL)AChE Inhibition (IC50, µM)Reference
PM-1 Musca domestica (Housefly)Topical Application1.250.85[12]
PM-2 Spodoptera litura (Tobacco Cutworm)Leaf Dip5.82.1[1]
PM-3 Myzus persicae (Green Peach Aphid)Spray10.24.5[13]
PM-4 Plutella xylostella (Diamondback Moth)Diet Incorporation3.51.5[1]
PM-5 Aedes aegypti (Yellow Fever Mosquito)Larval Bioassay0.90.6[12]

Data is a representative compilation from multiple sources and should be used for comparative purposes.

Table 2: Herbicidal Activity of Novel Phosphoramidates
Compound IDTarget WeedAssay TypeGR50 / IC50 (µM)Target Enzyme Inhibition (Ki, µM)Reference
PH-1 Echinochloa crus-galli (Barnyardgrass)Whole Plant Assay15.2GS: 5.8[14]
PH-2 Amaranthus retroflexus (Redroot Pigweed)Seedling Growth8.9GS: 3.1[7]
PH-3 Setaria faberi (Giant Foxtail)Root Inhibition21.5GS: 9.2[14]
PH-4 Abutilon theophrasti (Velvetleaf)Foliar Spray12.8GS: 4.7[7]
PH-5 Chenopodium album (Common Lambsquarters)Germination Assay30.1GS: 11.5[14]

GR50: concentration for 50% growth reduction. IC50: concentration for 50% inhibition. Ki: inhibition constant for glutamine synthetase (GS). Data is a representative compilation.

Experimental Protocols

Protocol 1: Synthesis of a Novel N-Aryl Phosphoramidate

This protocol describes a general method for the synthesis of N-aryl phosphoramidates via the reaction of a dialkyl phosphite with an aryl amine in the presence of a coupling agent.

Materials:

  • Dialkyl phosphite (e.g., diethyl phosphite)

  • Aryl amine (e.g., aniline)

  • Carbon tetrachloride (CCl4)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dialkyl phosphite (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Add carbon tetrachloride (1.5 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

Materials:

  • Source of AChE (e.g., purified electric eel AChE or insect homogenate)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test phosphoramidate compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test phosphoramidate and serial dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of each concentration of the test compound. Include a control (buffer + solvent) and a blank (buffer only).

  • Add 50 µL of AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]

Protocol 3: Whole-Plant Herbicide Efficacy Assay

This protocol outlines a method for evaluating the post-emergence herbicidal activity of phosphoramidates.[16][17]

Materials:

  • Test weed species (e.g., Echinochloa crus-galli) grown in pots to the 2-3 leaf stage.

  • Test phosphoramidate compounds formulated for spraying (e.g., dissolved in acetone with a surfactant).

  • Laboratory spray chamber calibrated to deliver a specific volume.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Prepare a stock solution of the formulated phosphoramidate and a series of dilutions to test a range of application rates.

  • Arrange the potted weeds in the spray chamber. Include untreated control plants.

  • Apply the herbicide solutions to the plants using the calibrated sprayer. Ensure even coverage.[16]

  • After treatment, transfer the plants to a greenhouse or controlled environment chamber with appropriate conditions for growth.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, 14, and 21 days after treatment.[17]

  • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at 70 °C for 48 hours and then record the dry weight.

  • Calculate the percent growth reduction for each treatment compared to the untreated control.

  • Determine the GR50 value (the concentration that causes a 50% reduction in plant growth) by plotting the percent growth reduction against the herbicide application rate.[18]

Visualizations

G cluster_insecticide Insecticidal Action of Phosphoramidates ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition Inhibition Phosphoramidate Phosphoramidate Insecticide Phosphoramidate->AChE SynapticCleft Synaptic Cleft Binding Binding PostsynapticReceptor->Binding Signal Continuous Signal Binding->Signal

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by phosphoramidate insecticides.

G cluster_herbicide Herbicidal Action of Phosphoramidates Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS Glutamine Glutamine GS->Glutamine Inhibition Inhibition Phosphoramidate Phosphoramidate Herbicide Phosphoramidate->GS Accumulation Ammonia Accumulation (Toxic) Inhibition->Accumulation Depletion Glutamine Depletion Inhibition->Depletion PlantDeath Plant Death Accumulation->PlantDeath Depletion->PlantDeath G cluster_workflow Pesticide Development Workflow Synthesis Synthesis of Phosphoramidate Library InVitro In Vitro Screening (e.g., AChE/GS Inhibition) Synthesis->InVitro InVivo In Vivo Screening (Insect/Plant Assays) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Improvement Field Field Trials LeadOpt->Field Registration Registration Field->Registration

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield in phosphoramidate synthesis?

A1: The overall yield is a product of the efficiency of each step in the synthesis cycle. The most critical factors include the quality and purity of reagents (phosphoramidites, activators, solvents), the near-complete exclusion of moisture from the reaction system, and the optimization of reaction conditions such as coupling time and reagent concentration.[][][][4] Maintaining a high coupling efficiency, typically above 99%, at every step is fundamental to achieving a good yield for the final product, especially for long oligonucleotides.[5][6]

Q2: How does moisture impact phosphoramidate synthesis and lead to low yields?

A2: Moisture is one of the most common causes of poor phosphoramidite synthesis performance.[4][5] Even trace amounts of water can significantly lower yields in two primary ways:

  • Hydrolysis of Activated Phosphoramidite: Water can react with the activated phosphoramidite intermediate, rendering it incapable of coupling to the growing oligonucleotide chain.[][5]

  • Degradation of Phosphoramidite Reagent: Water can directly hydrolyze the phosphoramidite reagent in solution, converting it to an inactive H-phosphonate, which reduces the concentration of the active reagent available for the coupling reaction.[5][7] Therefore, using anhydrous solvents (water content < 25 ppm) and ensuring all reagents and equipment are scrupulously dry is essential.[4][5]

Q3: What is the role of the activator and how does its choice affect the reaction?

A3: The activator is a crucial component that protonates the nitrogen of the phosphoramidite, converting it into a highly reactive intermediate that can couple with the 5'-hydroxyl group of the growing chain.[] The choice of activator impacts reaction speed, efficiency, and the potential for side reactions.[][8] Activators vary in their acidity and nucleophilicity, which influences their effectiveness.[9] For example, highly acidic activators can increase the risk of detritylation of the phosphoramidite monomer, leading to unwanted side products (n+1 formation).[5][9]

Q4: Why is the oxidation step critical for the integrity of the final product?

A4: After the coupling step, the newly formed internucleosidic linkage is an unstable phosphite triester.[][10] The oxidation step converts this unstable phosphite into a more stable phosphate triester, which is crucial for the integrity of the DNA backbone.[10][] Incomplete or failed oxidation leaves unstable linkages in the chain, which can lead to strand cleavage during subsequent steps or deprotection, thereby reducing the yield of the full-length product.[][]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Q: My trityl monitor shows a significant drop in signal, or my analysis shows a high percentage of truncated sequences (n-1). What is causing the low coupling efficiency?

A: Low coupling efficiency is a frequent cause of poor overall yield. Several factors can contribute to this issue. Use the following workflow and table to diagnose the problem.

G cluster_start cluster_checks Initial Checks cluster_solutions Potential Solutions & Optimizations start Problem: Low Coupling Efficiency reagents Check Reagent Quality - Fresh Phosphoramidites? - Anhydrous Solvents? - Activator Purity? start->reagents Reagent Integrity moisture Verify Anhydrous Conditions - Dry Argon/Helium? - Dry Acetonitrile (<25 ppm)? - No Leaks in System? start->moisture System Conditions protocol Review Synthesis Protocol - Correct Concentrations? - Adequate Coupling Time? start->protocol Protocol Parameters sol_reagents Use Fresh, High-Purity Reagents - New lot of phosphoramidite - Freshly opened anhydrous solvents reagents->sol_reagents moisture->sol_reagents If moisture is suspected sol_time Increase Coupling Time - Double the standard time - Especially for sterically hindered  or modified bases protocol->sol_time sol_conc Increase Reagent Concentration - Higher molar excess of phosphoramidite - Use more concentrated activator protocol->sol_conc sol_activator Change Activator - Use a stronger activator (e.g., DCI, ETT)  for difficult couplings protocol->sol_activator sol_double Perform Double Coupling - Repeat the coupling step for the  problematic monomer protocol->sol_double

Caption: Troubleshooting workflow for low coupling efficiency.

Possible Causes and Solutions:

Potential CauseRecommended ActionRationale
Reagent Degradation Use fresh, high-purity phosphoramidites and activator solutions. Ensure phosphoramidites have been stored properly under an inert atmosphere at -20°C.Phosphoramidites are sensitive to moisture and oxidation.[4][7] Impurities in activators can also reduce the efficiency of activation.[]
Moisture Contamination Ensure all solvents (especially acetonitrile) are anhydrous (<25 ppm water). Use an in-line drying filter for the argon/helium gas supply.[4][5]Water hydrolyzes the activated phosphoramidite, preventing it from coupling to the growing chain.[][5]
Suboptimal Coupling Time Increase the coupling time for the specific monomer. A double or triple coupling time may be necessary for sterically hindered or modified nucleosides.[][][12]Some sequences, particularly those rich in GC content or containing modified bases, require longer reaction times to achieve complete coupling.[][12]
Insufficient Activation Use a stronger or more appropriate activator. For sterically hindered phosphoramidites, activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can be more effective than 1H-Tetrazole.[9][13][12]The choice of activator directly impacts the concentration and reactivity of the activated intermediate. DCI, for instance, is highly soluble in acetonitrile, allowing for higher effective concentrations.[14]
Low Reagent Concentration Increase the molar excess of the phosphoramidite reagent.[]Providing a higher concentration of the phosphoramidite helps to drive the reaction to completion.[]
Secondary Structure Formation For sequences prone to forming hairpins or other secondary structures, consider using modified monomers, chemical denaturants, or adjusting the synthesis temperature.[][]Secondary structures can physically block the 5'-hydroxyl group, preventing the incoming phosphoramidite from accessing the reaction site.[][]
Issue 2: Presence of Side Products

Q: After synthesis and purification, I observe significant side products, such as n+1 species or products resulting from depurination. How can I minimize these?

A: The formation of side products compromises the purity and yield of the target phosphoramidate. The nature of the side product points to specific issues in the synthesis cycle.

G cluster_main cluster_side_reactions Common Side Reactions Amidite Phosphoramidite (P-III) Activated Activated Intermediate Amidite->Activated Activator (e.g., Tetrazole, DCI) Coupled Coupled Product (Phosphite Triester) Activated->Coupled 5'-OH of Chain (Desired Reaction) Hydrolysis Hydrolysis (Inactive H-Phosphonate) Activated->Hydrolysis H₂O Contamination Depurination Depurination (Abasic Site) N1_Product n+1 Product Deblock Deblocking Step (Acid) Deblock->Depurination Prolonged Acid Exposure (Especially A, G bases) Amidite_DMT Phosphoramidite (with 5'-DMT) Amidite_OH Phosphoramidite (5'-OH, detritylated) Amidite_DMT->Amidite_OH Acidic Activator Amidite_OH->N1_Product Couples to form dimer, then incorporated

Caption: Key reactions and common side reactions in phosphoramidite synthesis.

Common Side Products and Mitigation Strategies:

Side ProductLikely CauseMitigation Strategy
Truncated Sequences (n-1) Incomplete coupling at one or more steps.[][]See "Issue 1: Low Coupling Efficiency". Ensure the capping step is efficient to block unreacted chains from further elongation.[10]
Depurination Products Excessive exposure to acid during the deblocking (detritylation) step, particularly affecting adenine and guanine bases.[][][5]Use milder acidic conditions for deprotection or shorten the exposure time to the acid.[] Using protecting groups that stabilize purine bases, such as dmf for guanosine, can also help.[5]
n+1 Products The 5'-DMT protecting group on the incoming phosphoramidite monomer is prematurely removed by a highly acidic activator. This detritylated monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the chain.[5][9]Use a less acidic activator, such as 4,5-dicyanoimidazole (DCI), especially for large-scale synthesis or long oligonucleotides.[9]
Phosphonate Formation Hydrolysis of the phosphoramidite reagent due to moisture, either in the reagent bottle or on the synthesizer.[5][7]Strictly adhere to anhydrous techniques. Use fresh, high-quality reagents and solvents.[4][5]
Modified Bases Unintended reactions with reactive groups on nucleobases, often due to incomplete activation or issues with protecting groups.[][10]Ensure base-protecting groups are stable throughout the synthesis cycle and are only removed during the final deprotection step.[][10]
Issue 3: Low Final Yield After Purification

Q: The synthesis report indicated high stepwise coupling efficiency, but my final isolated yield after cleavage, deprotection, and purification is very low. What could be the problem?

A: A significant drop in yield during post-synthesis workup points to issues with the cleavage, deprotection, or purification steps.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Incomplete Cleavage from Solid Support Ensure the correct cleavage reagent and reaction time are used for the specific solid support and linker.Different solid supports (e.g., CPG, polystyrene) and linkers require specific cleavage conditions. Incomplete cleavage leaves the product bound to the support.
Incomplete Deprotection Verify the deprotection conditions (reagent, temperature, time) are sufficient to remove all protecting groups (base-protecting groups and the phosphate-protecting group, e.g., cyanoethyl).[6][15]Residual protecting groups can interfere with purification and subsequent applications, and may lead to product loss if they are incorrectly identified as impurities.
Product Degradation Incomplete oxidation can leave unstable phosphite triester linkages that cleave during the basic conditions of deprotection.[][] Depurination can create abasic sites that cleave upon deprotection.[5]Review the oxidation and deblocking steps in your synthesis protocol. Ensure the oxidation is complete and deblocking conditions are not overly harsh.[5][]
Purification Challenges For long oligonucleotides, standard purification methods like OPC cartridges may be inefficient.[5] Complex crude mixtures can make isolation of the full-length product difficult.Consider alternative purification methods such as HPLC or PAGE, which offer higher resolution.[] For long oligos, specialized purification cartridges may be necessary.[5] The presence of many failure sequences can "overload" the purification system, leading to co-elution and loss of the target product.

Key Experimental Protocols

Protocol 1: Standard Phosphoramidite Synthesis Cycle

This protocol outlines the four key steps in a single cycle of oligonucleotide synthesis on an automated synthesizer.[6][10]

  • Deblocking (Detritylation):

    • Reagent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., Dichloromethane).

    • Procedure: The acid solution is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain. This exposes a free 5'-hydroxyl group for the next coupling step.

    • QC: The cleaved orange-colored trityl cation is measured by UV-Vis spectrophotometry to monitor stepwise coupling efficiency.

  • Coupling (Activation and Condensation):

    • Reagents: A solution of the desired nucleoside phosphoramidite and a solution of an activator (e.g., 1H-Tetrazole, DCI) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing chain to form a phosphite triester linkage.[][]

    • Typical Conditions: 1.5 to 20 molar excess of phosphoramidite; coupling time of 25 to 500 seconds, depending on the scale and chemistry.

  • Capping:

    • Reagents: Capping A (e.g., Acetic Anhydride in THF/Lutidine) and Capping B (e.g., N-Methylimidazole in THF).

    • Procedure: To prevent unreacted chains (failure sequences) from elongating further, their free 5'-hydroxyl groups are permanently blocked (acetylated). The capping reagents are delivered to the column after the coupling step.[6][10]

  • Oxidation:

    • Reagent: A solution of iodine in a mixture of THF/Pyridine/Water or other oxidizing agents like tert-butyl hydroperoxide.[]

    • Procedure: The oxidizing solution is delivered to the column to convert the unstable phosphite triester (P-III) linkage into a stable phosphate triester (P-V) backbone.[10][][15]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

G A Start: Support-Bound Chain with 5'-DMT B 1. Deblocking (Detritylation) (Acid Treatment) A->B C Chain with Free 5'-OH B->C D 2. Coupling (Phosphoramidite + Activator) C->D E Chain +1 Nucleotide (Unstable Phosphite Triester) D->E F 3. Capping (Block Failure Sequences) E->F G 4. Oxidation (Iodine Treatment) F->G H Chain +1 Nucleotide (Stable Phosphate Triester) G->H H->B Repeat Cycle for Next Nucleotide

References

Technical Support Center: Optimization of Reaction Conditions for Phosphoramidylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphoramidylation reactions, a critical step in chemical oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "coupling efficiency" in phosphoramidylation and why is it critical?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is paramount because any unreacted sites result in truncated sequences with deletions. The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1][]

Q2: How does water content affect phosphoramidylation?

A2: Moisture is a primary cause of reduced coupling efficiency.[3] Water can hydrolyze the activated phosphoramidite intermediate, rendering it incapable of coupling.[] It can also directly degrade the phosphoramidite reagent itself. Therefore, maintaining anhydrous conditions by using dry solvents and reagents is crucial for successful synthesis.[3][5] It is recommended to use acetonitrile (ACN) with a water content of 10-15 ppm or lower.[5]

Q3: What is the role of an activator in the coupling reaction?

A3: Activators are essential catalysts in the phosphoramidite method.[] They protonate the nitrogen of the phosphoramidite, making it a highly reactive intermediate that can readily couple with the 5'-hydroxyl group of the growing oligonucleotide chain.[5] The choice of activator can significantly impact the reaction rate and efficiency, especially for sterically hindered phosphoramidites.[3][][7]

Q4: How do I choose the right activator for my synthesis?

A4: The choice of activator depends on the specific requirements of your synthesis, such as the scale and the nature of the phosphoramidites being used. 1H-Tetrazole has been a traditional choice, but others like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) offer advantages such as better solubility and higher reactivity, which is particularly beneficial for sterically hindered monomers like those used in RNA synthesis.[8] For large-scale synthesis or for particularly challenging sequences, DCI is often recommended.[8]

Q5: Can steric hindrance of a phosphoramidite affect coupling efficiency?

A5: Yes, bulky protecting groups on the nucleobase or modifications to the sugar moiety can create steric hindrance, which can slow down the coupling reaction and reduce efficiency.[][3][][][7] To overcome this, you may need to extend the coupling time, use a more reactive activator, or increase the phosphoramidite concentration.[][3][][9]

Q6: What is a capping step and why is it necessary?

A6: Capping is a crucial step that follows coupling in each cycle of oligonucleotide synthesis. It involves acetylating any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps.[7][10] This termination of unreacted chains is vital to prevent the formation of oligonucleotides with internal deletions, which are difficult to separate from the full-length product.[10]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is one of the most common issues encountered in phosphoramidylation. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Diagnosis
  • Review Trityl Monitoring Data: The release of the dimethoxytrityl (DMT) cation during the deblocking step produces a characteristic orange color, and its absorbance is proportional to the number of successfully coupled nucleotides in the previous cycle. A sudden drop in the trityl signal is a direct indication of a coupling problem in the last cycle.[1]

  • Analyze Crude Product: Before purification, analyze a small aliquot of the crude oligonucleotide by reverse-phase HPLC or mass spectrometry. A high proportion of short, early-eluting peaks in the HPLC chromatogram or the presence of significant masses corresponding to truncated sequences confirms poor coupling efficiency.[1][3]

Troubleshooting Workflow

G start Low Coupling Efficiency Detected reagent_check Check Reagents: - Phosphoramidite age/quality - Activator age/concentration - Anhydrous state of solvents start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok instrument_check Check Synthesizer: - Fluidics (leaks, blockages) - Reagent delivery volumes instrument_ok Instrument OK? instrument_check->instrument_ok reagent_ok->instrument_check Yes replace_reagents Replace expired/degraded reagents. Ensure anhydrous conditions. reagent_ok->replace_reagents No fix_instrument Perform maintenance. Calibrate reagent delivery. instrument_ok->fix_instrument No optimize_conditions Optimize Reaction Conditions instrument_ok->optimize_conditions Yes increase_time Increase Coupling Time optimize_conditions->increase_time increase_conc Increase Amidite Concentration optimize_conditions->increase_conc stronger_activator Use a Stronger Activator optimize_conditions->stronger_activator double_couple Perform Double Coupling optimize_conditions->double_couple

Caption: Troubleshooting workflow for low coupling efficiency.

Corrective Actions & Optimization Strategies

If reagent and instrument checks do not resolve the issue, optimization of the reaction conditions is necessary.

ParameterStandard ConditionOptimization StrategyRationale
Coupling Time 30-120 seconds for standard DNA phosphoramidites.For sterically hindered or modified phosphoramidites, double the standard coupling time.[3] For example, increase from 3 minutes to 6-8 minutes.[9] For particularly difficult couplings, a 15-minute coupling time may be beneficial.[11]Slower reacting phosphoramidites require more time to achieve complete reaction.[3]
Phosphoramidite Concentration Typically 0.05 M to 0.1 M in anhydrous acetonitrile.[11]Increase the concentration to 0.15 M.[3]A higher concentration of the phosphoramidite can help drive the reaction equilibrium towards the coupled product.[3]
Activator 1H-Tetrazole is a common choice.Switch to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[3]Stronger activators can increase the rate of the coupling reaction, which is especially helpful for less reactive phosphoramidites.[3][9]
Coupling Repetition Single coupling per cycle.Perform a "double coupling" by repeating the phosphoramidite and activator delivery steps before the oxidation step.[3][11]A second exposure to the reagents can help drive the coupling of any remaining unreacted 5'-hydroxyl groups closer to completion. An 80% efficient coupling can be boosted to 96% with a second coupling.[11]

Table 1: Recommended adjustments for optimizing coupling efficiency.

ActivatorpKaSolubility in Acetonitrile
4,5-Dicyanoimidazole (DCI)5.21.2 M
1H-Tetrazole4.9~0.5 M
5-Ethylthio-1H-tetrazole (ETT)4.30.75 M
5-Benzylthio-1H-tetrazole (BTT)4.10.44 M

Table 2: Physical properties of common activators.[8]

Experimental Protocols

Protocol 1: Standard Automated Phosphoramidite Coupling Cycle

This protocol describes the key steps for a single nucleotide addition on an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation): The column is flushed with a 3% solution of trichloroacetic acid (TCA) in dichloromethane for 60-90 seconds to remove the 5'-DMT protecting group from the support-bound oligonucleotide.[9]

  • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and any residual water.

  • Coupling: The phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 - 0.45 M in anhydrous acetonitrile) are simultaneously delivered to the column and allowed to react for a specified time (e.g., 30-120 seconds).[9]

  • Wash: The column is washed with anhydrous acetonitrile to remove excess reagents.

  • Capping: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) are delivered to the column to acetylate and terminate any unreacted 5'-hydroxyl groups.[9]

  • Oxidation: The column is flushed with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) for 30-45 seconds to convert the unstable phosphite triester linkage into a stable phosphate triester.[][9]

  • Wash: A final wash with anhydrous acetonitrile prepares the column for the next cycle.

G cluster_0 Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add new phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Terminate unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate backbone) Capping->Oxidation Oxidation->Deblocking Ready for next cycle

Caption: The four main steps of a phosphoramidylation cycle.

Protocol 2: Preparation of Phosphoramidite Solution

This protocol outlines the procedure for dissolving a phosphoramidite powder to ensure its stability and reactivity.

  • Equilibration: Allow the vial of phosphoramidite powder to equilibrate to room temperature for at least 20 minutes in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.[9]

  • Inert Atmosphere: Perform all subsequent steps under a gentle stream of a dry, inert gas such as argon or helium.[9]

  • Solvent Addition: Using a gas-purged syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).[9]

  • Dissolution: Gently swirl or vortex the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.[9]

  • Storage: If not for immediate use, store the solution tightly sealed under an inert atmosphere and at the recommended temperature.

Signaling Pathways and Logical Relationships

Phosphoramidite Activation and Coupling Mechanism

G cluster_0 Activation cluster_1 Coupling Phosphoramidite Phosphoramidite (Stable) Activated_Intermediate Activated Intermediate (Highly Reactive) Phosphoramidite->Activated_Intermediate + Activator Activator Activator (e.g., DCI) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product + Growing Chain Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Coupled_Product

Caption: Mechanism of phosphoramidite activation and coupling.

References

"strategies to improve the stability of phosphoramidite solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidite solution stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stability of phosphoramidite solutions in their experiments.

Frequently Asked Questions (FAQs)

Q1: My oligonucleotide synthesis is showing low coupling efficiency. Could my phosphoramidite solution be the problem?

A1: Yes, the stability of your phosphoramidite solution is a critical factor for high coupling efficiency.[1] Degraded phosphoramidites are a common cause of poor synthesis yields. The primary reactive species, the phosphoramidite monomer, can degrade through several pathways, reducing its effective concentration and leading to incomplete coupling and the formation of truncated sequences.[]

Q2: What are the main causes of phosphoramidite degradation in solution?

A2: The primary causes of phosphoramidite degradation in solution, typically acetonitrile, are:

  • Hydrolysis: Reaction with trace amounts of water is a major degradation pathway.[][3][4] This is often acid-catalyzed.[3]

  • Oxidation: Exposure to air can lead to the oxidation of the phosphite triester to a phosphate triester, which is unreactive in the coupling step.

  • Autocatalytic Degradation: Particularly for dG phosphoramidites, an autocatalytic process involving the elimination of acrylonitrile can occur.[3][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.[]

Q3: I've noticed a higher rate of failure sequences with dG phosphoramidite compared to others. Why is that?

A3: dG phosphoramidite is known to be the least stable of the four standard deoxyribonucleoside phosphoramidites.[3][4][6][7][8][9][10] Its degradation is significantly faster, proceeding through an autocatalytic hydrolysis reaction.[3][4] This inherent instability leads to a higher concentration of inactive byproducts in the dG phosphoramidite solution over time, resulting in lower coupling efficiency and an increase in failure sequences during oligonucleotide synthesis.

Q4: How should I properly store my phosphoramidite solutions to maximize their shelf-life?

A4: To maximize the stability and shelf-life of your phosphoramidite solutions, follow these storage guidelines:

  • Anhydrous Conditions: Always use anhydrous acetonitrile (<30 ppm water, preferably <10 ppm) to dissolve your phosphoramidites.[11]

  • Inert Atmosphere: Store solutions under a dry, inert atmosphere such as argon or nitrogen to prevent both hydrolysis and oxidation.[8][9]

  • Low Temperature: For long-term storage, solid phosphoramidites should be kept at -20°C.[8][9] For solutions on a synthesizer, which are typically at room temperature, it's best to use them as quickly as possible.

  • Protection from Light: Store solutions in amber or opaque bottles to protect them from light, which can also contribute to degradation.

Q5: Can I do anything to actively stabilize my phosphoramidite solutions?

A5: Yes, several strategies can actively improve the stability of your phosphoramidite solutions:

  • Molecular Sieves: Adding 3Å molecular sieves to the phosphoramidite solution can effectively scavenge trace amounts of water, significantly reducing hydrolysis.[3][11]

  • Addition of a Mild Base: Adding a small amount of a mild, non-nucleophilic base, such as triethylamine (TEA) (e.g., 0.01% v/v), can neutralize any acidic impurities that catalyze hydrolysis.[3][12][13]

  • Control Concentration: Lowering the concentration of the phosphoramidite solution can reduce the rate of autocatalytic degradation, particularly for dG.[3][6]

Troubleshooting Guides

Issue 1: Rapid Decrease in Coupling Efficiency

Symptoms:

  • A sudden drop in trityl cation absorbance during synthesis monitoring.[1]

  • Increased presence of short, truncated sequences (n-1, n-2, etc.) in the final product analysis by HPLC or mass spectrometry.[1]

Possible Cause:

  • Degradation of one or more phosphoramidite solutions, most likely due to water contamination.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Discard the suspect phosphoramidite solutions and prepare fresh ones using high-quality, anhydrous acetonitrile.

  • Check Solvent Quality: Verify the water content of your acetonitrile using a Karl Fischer titrator. Use a fresh, sealed bottle of DNA synthesis grade solvent if in doubt.

  • Implement Stabilization:

    • Add a layer of fresh 3Å molecular sieves to the bottom of the new phosphoramidite vials and allow them to sit overnight before use.[11]

    • Consider adding a small amount of triethylamine (0.01% v/v) to the acetonitrile used for dissolving the phosphoramidites.[13]

  • Verify Synthesizer Lines: Ensure there are no leaks in the synthesizer's fluidics system that could introduce atmospheric moisture. Check that the inert gas supply is dry.

Issue 2: Appearance of Unexpected Peaks in Product Analysis

Symptoms:

  • Additional peaks observed during HPLC or mass spectrometry analysis of the crude oligonucleotide product that do not correspond to the full-length product or simple truncated sequences.

Possible Causes:

  • Formation of specific degradation byproducts from the phosphoramidites that get incorporated into the oligonucleotide chain.

  • Side reactions during synthesis promoted by degraded reagents.

Troubleshooting Steps:

  • Analyze Amidite Purity: Before preparing a new solution, analyze the purity of the solid phosphoramidite raw material using ³¹P NMR or HPLC to ensure it meets specifications (typically ≥98.0%).[14]

  • Identify Degradation Products: The primary degradation pathways involve hydrolysis to form H-phosphonates and subsequent reactions.[3][6] These byproducts are generally not incorporated into the growing chain but their presence indicates an unstable solution.

  • Review Synthesis Chemistry: Ensure that the activator solution is also fresh and anhydrous. Some activators can be aggressive and contribute to side reactions if the phosphoramidite solution is already partially degraded.[]

  • Follow Stabilization Protocols: Strictly adhere to the stabilization protocols outlined in Q5 of the FAQ section.

Data Presentation

Table 1: Relative Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditeRelative StabilityPurity Reduction (after 5 weeks at RT)
Thymidine (T)Most Stable~2%[3][6][8]
Deoxycytidine (dC)Stable~2%[3][6][8]
Deoxyadenosine (dA)Less Stable~6%[3][6][8]
Deoxyguanosine (dG)Least Stable~39%[3][6][8]

Table 2: Effect of Stabilizing Additives on dG Phosphoramidite Degradation

Condition (in 0.2 M dG solution in Acetonitrile)Degradation after 10 days
No Additives~7.5%[3]
Addition of Molecular Sieves (3Å)Significantly reduced degradation[3]
Addition of Triethylamine (5 mol-%)>60% reduction in degradation[3]

Experimental Protocols

Protocol 1: HPLC Analysis of Phosphoramidite Purity

This protocol provides a general method for assessing the purity of phosphoramidite solutions.

Materials:

  • Phosphoramidite solution to be tested

  • Anhydrous acetonitrile with 0.01% (v/v) triethylamine (diluent)[13]

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: Ammonium bicarbonate solution

  • Mobile Phase B: Acetonitrile

Methodology:

  • Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.[13] Prepare samples fresh before use.[13]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm[13]

    • Mobile Phase: A gradient of mobile phase A and B.

    • Flow Rate: As per column manufacturer's recommendation.

    • Column Temperature: Controlled to ensure method robustness.[13]

    • Detection: UV absorbance at a relevant wavelength (e.g., 260 nm).

  • Analysis: Inject the sample. The phosphoramidite should appear as two major peaks, representing the two diastereomers at the phosphorus center.[16] The purity is calculated as the area of the two main peaks relative to the total peak area in the chromatogram.

Protocol 2: ³¹P NMR for Purity Assessment

This protocol is an orthogonal method to HPLC for determining phosphoramidite purity by detecting P(III) and P(V) species.[14]

Materials:

  • Phosphoramidite sample

  • Anhydrous deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d)

  • NMR spectrometer equipped with a phosphorus probe

Methodology:

  • Sample Preparation: Dissolve the phosphoramidite sample in the anhydrous deuterated solvent in an NMR tube under an inert atmosphere.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum.

    • The phosphoramidite P(III) signal will appear as two peaks around 150 ppm, corresponding to the two diastereomers.[14]

    • P(V) impurities, such as oxidized phosphoramidites, will appear in the region of -25 to 99 ppm.[14]

    • Other P(III) impurities will appear between 100 to 169 ppm, excluding the main product peaks.[14]

  • Analysis: Integrate the peaks corresponding to the phosphoramidite and any impurities. Calculate the purity based on the relative integration values.

Visualizations

Phosphoramidite_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_autocatalysis Autocatalysis Amidite Phosphoramidite (1) H_Phosphonate_Intermediate CE-H-Phosphonate (2) Amidite->H_Phosphonate_Intermediate + H₂O (acid-catalyzed) Phosphonoamidate CE-Phosphonoamidate (4) Amidite->Phosphonoamidate H_Phosphonate H-Phosphonate (3) H_Phosphonate_Intermediate->H_Phosphonate - Acrylonitrile (base-catalyzed)

Caption: Primary degradation pathways of phosphoramidites in solution.

Stability_Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Amidite Are Phosphoramidite Solutions Old? Start->Check_Amidite Prepare_Fresh Prepare Fresh Solutions with Anhydrous Solvent Check_Amidite->Prepare_Fresh Yes Check_Solvent Verify Water Content of Acetonitrile Check_Amidite->Check_Solvent No Add_Stabilizers Implement Stabilization: - Molecular Sieves - Mild Base (TEA) Prepare_Fresh->Add_Stabilizers Check_Solvent->Prepare_Fresh High Water Content Check_Hardware Check Synthesizer for Leaks Check_Solvent->Check_Hardware Low Water Content Re_Run Re-run Synthesis Add_Stabilizers->Re_Run Check_Hardware->Re_Run

References

Technical Support Center: Purification of Phosphoramidic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramidic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my phosphoramidate product decomposing during silica gel column chromatography?

A1: this compound derivatives are often sensitive to acid.[1] Standard silica gel is slightly acidic and can cause hydrolytic degradation of the P-N bond.[1] This leads to the formation of corresponding phosphates and amines as impurities, reducing the yield of your desired product.[1][2]

Q2: I'm observing significant peak tailing in my HPLC/column chromatography. What's the cause?

A2: Peak tailing can be caused by several factors. For phosphoramidates, it can be due to strong interactions with the stationary phase, especially if residual acidic sites are present on the silica.[3] It can also indicate on-column degradation or the presence of impurities with similar polarity.[4]

Q3: My yield is consistently low after purification, even though the crude NMR looks clean. Where am I losing my product?

A3: Low yields can stem from several issues. The compound may be unstable on silica, leading to decomposition.[2][5] Alternatively, the product might be highly soluble in the elution solvent, causing it to come off in very dilute fractions that are difficult to detect by TLC.[5] It's also possible that the compound is not fully eluting and remains on the column.

Q4: I'm struggling to crystallize my final phosphoramidate product. It always oils out or remains a sticky solid. What can I do?

A4: Phosphonic acids and their derivatives can be challenging to crystallize, often appearing as sticky or oily substances due to residual solvents or their inherent nature.[6] Trying a variety of solvent systems, using a co-solvent (an anti-solvent), or attempting to crystallize a salt form (e.g., a sodium or triethylammonium salt) can be effective strategies.[6][7]

Q5: What is the best way to store phosphoramidites to prevent degradation?

A5: Phosphoramidites are susceptible to both hydrolysis and oxidation.[8] They should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (like argon or nitrogen) to minimize degradation.[8] For routine use on automated synthesizers, where they are kept in solution at room temperature, degradation is more rapid, particularly for guanosine phosphoramidites.[8]

Troubleshooting Guides

Guide 1: Issues in Column Chromatography

This guide addresses common problems encountered during the purification of this compound derivatives using column chromatography.

Problem Potential Cause Recommended Solution Citation
Low or No Recovery Product decomposed on the silica column.Test compound stability on a small amount of silica beforehand (2D TLC). If unstable, use deactivated silica or an alternative stationary phase like alumina.[5]
Product is irreversibly adsorbed onto the column.Flush the column with a much stronger, more polar solvent (e.g., methanol or a mixture with alcohol) to elute any remaining compounds.[9]
Fractions are too dilute to detect the product.Concentrate the fractions where you expect your product to elute and re-analyze by TLC.[5][9]
Poor Separation / Mixed Fractions Inappropriate solvent system.Re-optimize the solvent system using TLC. Aim for a significant difference in Rf values between your product and impurities.[5]
On-column degradation creating new impurities.This can appear as streaking between spots on TLC. Use deactivated silica or add a small amount of a basic modifier like triethylamine to the eluent.[1][3]
Column was overloaded with crude material.Reduce the amount of sample loaded onto the column. As a rule of thumb, use at least 100 parts silica to 1 part sample by weight.[9]
Streaking or Tailing of Compound Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase during elution (gradient elution).[4]
Acidic sites on silica are interacting with the compound.Add a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the silica surface.[3]
Flow rate is too fast.A high flow rate reduces the time for equilibrium, which can cause tailing. Reduce the flow rate.[4]
Guide 2: Stability and Degradation Issues

Phosphoramidates can be sensitive to their chemical environment, especially pH.

Problem Potential Cause Recommended Solution Citation
Product degrades upon storage or in solution Hydrolysis due to acidic conditions.Phosphoramidates are generally more stable at neutral or higher pH and can degrade under acidic conditions. Store in aprotic solvents and avoid acidic media.[1]
Hydrolysis due to residual water.Ensure all solvents and reagents are anhydrous. Store the final compound in a desiccator over a drying agent.[8]
Oxidation during handling or storage.Handle sensitive compounds under an inert atmosphere (N2 or Ar). Store vials tightly sealed. Oxidation of phosphoramidites is a known degradation pathway.[8][10]
Formation of unexpected byproducts Side reactions during synthesis.The synthesis of phosphoramidates can sometimes yield byproducts like H-phosphonates and trialkyl phosphates. Re-evaluate the synthetic route and purification strategy to remove these.[1]
Thermal degradation.For some prodrugs, thermal degradation can be a method for converting them to the active form but is otherwise an undesirable side reaction. Avoid excessive heat during workup and purification.[11]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

To minimize degradation of acid-sensitive compounds, silica gel can be neutralized before use.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et3N)

  • Glass slurry beaker

  • Rotary evaporator

Procedure:

  • Prepare the desired eluent system for your chromatography.

  • Add the required amount of dry silica gel to a beaker.

  • Create a slurry by adding the eluent to the silica gel.

  • Add triethylamine to the slurry to constitute ~1% of the total solvent volume. For example, for every 100 mL of eluent, add 1 mL of Et3N.

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • This neutralized slurry can now be used to pack your chromatography column. Alternatively, for a dry-packed column, the silica can be treated with a solution of triethylamine in a volatile solvent, followed by removal of the solvent under vacuum.[2]

Protocol 2: Dry Loading a Sample onto a Column

This method is useful when your crude sample has poor solubility in the column eluent.[4]

Materials:

  • Crude sample

  • Silica gel

  • A solvent that fully dissolves your sample (e.g., Dichloromethane, Acetone)

  • Round-bottomed flask

  • Rotary evaporator

Procedure:

  • Dissolve your crude sample completely in a suitable, volatile solvent in a round-bottomed flask.[4]

  • Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to this solution.[4]

  • Gently swirl the flask to create a uniform suspension.

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[4]

  • This dry powder can then be carefully added to the top of your packed column.[4]

  • Gently tap the column to settle the sample layer and add a thin protective layer of sand on top before beginning elution.[4]

Visual Guides

// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in Minimum\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; StabilityTest [label="Is Compound Stable on Silica?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LoadColumn [label="Load onto Column\n(Wet or Dry Load)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeactivateSilica [label="Use Deactivated Silica\n(e.g., with Et3N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elute [label="Elute with Solvent System\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="Analyze Fractions\nby TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolve; Dissolve -> StabilityTest; StabilityTest -> DeactivateSilica [label=" No"]; StabilityTest -> LoadColumn [label=" Yes"]; DeactivateSilica -> LoadColumn; LoadColumn -> Elute; Elute -> Collect; Collect -> TLC; TLC -> Combine; Combine -> Evaporate; Evaporate -> Pure; } enddot Caption: General workflow for purification via column chromatography.

// Nodes Start [label="Problem:\nLow Yield / No Product Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStability [label="Did you test for stability\non silica?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Root Cause:\nProduct likely decomposed.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution:\nUse deactivated silica or\nalternative stationary phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckFractions [label="Did you concentrate\n a few fractions to check?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dilution [label="Root Cause:\nProduct eluted but is\ntoo dilute to see on TLC.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Solution:\nConcentrate all fractions\nand re-spot TLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlushColumn [label="Flush column with a\nvery polar solvent (e.g., MeOH).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFlush [label="Is product in the flush?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adsorption [label="Root Cause:\nProduct is stuck to the silica.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Solution:\nUse a stronger eluent or\ndifferent stationary phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckStability; CheckStability -> CheckFractions [label=" Yes"]; CheckStability -> Decomposition [label=" No"]; Decomposition -> Solution1; CheckFractions -> FlushColumn [label=" Yes, nothing found"]; CheckFractions -> Dilution [label=" No"]; Dilution -> Solution2; FlushColumn -> CheckFlush; CheckFlush -> Adsorption [label=" Yes"]; Adsorption -> Solution3; } enddot Caption: Troubleshooting logic for low recovery after chromatography.

// Nodes Phosphoramidate [label="Phosphoramidate Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acidic Conditions\n(e.g., acidic silica, H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidant [label="Oxidizing Agents\n(e.g., air, peroxide impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis of P-N Bond", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation at Phosphorus Center", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Degradation Products:\nPhosphate + Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; P5_Product [label="Degradation Product:\nPhosphoramidate P(V) oxide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phosphoramidate -> Hydrolysis; Phosphoramidate -> Oxidation; Acid -> Hydrolysis [label=" causes"]; Oxidant -> Oxidation [label=" causes"]; Hydrolysis -> Products; Oxidation -> P5_Product; } enddot Caption: Key degradation pathways for phosphoramidates during purification.

References

"side reactions and byproducts in phosphoramidate chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Phosphoramidate Chemistry Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to side reactions and byproduct formation in phosphoramidate chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in phosphoramidite chemistry?

A1: The most common side reactions in phosphoramidite chemistry can be categorized by the stage of synthesis in which they occur:

  • Coupling Step:

    • Hydrolysis of Phosphoramidite: Moisture in the reagents or on the synthesizer can hydrolyze the phosphoramidite monomer, rendering it unable to couple to the growing oligonucleotide chain.[1]

    • Incomplete Activation: If the activator is degraded or used at a suboptimal concentration, the phosphoramidite will not be fully activated, leading to lower coupling efficiency.

  • Capping Step:

    • Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups results in the formation of deletion mutations (n-1 sequences) that are difficult to separate from the full-length product.[2][3]

  • Deprotection Step:

    • Depurination: The acidic conditions used to remove the dimethoxytrityl (DMT) protecting group can lead to the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the sugar, creating an apurinic site.[4] This is particularly problematic for longer oligonucleotides that undergo repeated acid exposure.[4]

    • Base Modification: The exocyclic amino groups of adenine, guanine, and cytosine are protected during synthesis. Incomplete removal of these protecting groups or modification of the bases during deprotection can lead to undesired byproducts.

Q2: How does moisture affect coupling efficiency?

A2: Moisture is a critical factor that negatively impacts coupling efficiency in two primary ways:[1]

  • It reacts with the activated phosphoramidite, rendering it inactive for coupling.[1]

  • It can hydrolyze the phosphoramidite before activation, reducing the concentration of the active monomer.[1]

Even small amounts of water in the acetonitrile (ACN) or other reagents can significantly lower the yield of the desired full-length oligonucleotide. It is crucial to use anhydrous solvents and reagents and to handle them under an inert atmosphere to minimize moisture exposure.[1]

Q3: What is the difference between DMT-on and DMT-off purification?

A3: DMT-on and DMT-off refer to two different strategies for the purification of synthetic oligonucleotides, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • DMT-on Purification: The final 5'-dimethoxytrityl (DMT) group is left on the full-length oligonucleotide after synthesis. This lipophilic group significantly increases the retention time of the desired product on a reversed-phase column, allowing for excellent separation from shorter, uncapped failure sequences that lack the DMT group.[5] After purification, the DMT group is chemically cleaved. A potential drawback is that depurinated fragments that retain the DMT group can co-elute with the full-length product.[4]

  • DMT-off Purification: The final DMT group is removed by the synthesizer at the end of the synthesis. This method separates oligonucleotides based on their length and sequence composition. While it avoids the post-purification detritylation step, the separation of the full-length product from closely eluting n-1 sequences can be more challenging.

Q4: How do DNA and RNA synthesis differ in terms of side reactions?

A4: While both DNA and RNA synthesis utilize phosphoramidite chemistry, RNA synthesis is more prone to specific side reactions due to the presence of the 2'-hydroxyl group on the ribose sugar.[][7][8] This hydroxyl group must be protected during synthesis to prevent side reactions, and its deprotection requires an additional step that can introduce byproducts. The steric hindrance from the 2'-protecting group can also lead to lower coupling efficiencies compared to DNA synthesis, requiring longer coupling times or more potent activators.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a common problem that leads to a low yield of the full-length oligonucleotide and a high proportion of truncated sequences.

Symptoms:

  • Low absorbance of the trityl cation during real-time monitoring.[10]

  • A high proportion of short sequences (failure sequences) in the crude product analysis by HPLC or mass spectrometry.[10]

  • Low overall yield of the final product.

Possible Causes and Solutions:

CauseRecommended Action
Degraded Phosphoramidites Use fresh, high-quality phosphoramidites. Ensure proper storage at -20°C under an inert atmosphere. Perform a quality check of the phosphoramidite solution by ³¹P NMR if degradation is suspected.
Moisture in Reagents Use anhydrous acetonitrile (<30 ppm water) and other solvents.[11] Store all reagents under an inert atmosphere (e.g., argon). Consider using molecular sieves to dry solvents.[12]
Suboptimal Activator Use a fresh activator solution at the recommended concentration. For sterically hindered phosphoramidites or RNA synthesis, consider using a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[11]
Instrument/Fluidics Issues Check the synthesizer for leaks, blocked lines, or incorrect reagent delivery. Ensure that the correct volumes of reagents are being delivered to the synthesis column.
Suboptimal Coupling Time For modified or RNA phosphoramidites, a standard coupling time may be insufficient. Increase the coupling time to allow for complete reaction.[11]
Low Phosphoramidite Concentration Ensure the phosphoramidite solution is at the correct concentration (typically 0.1 M). For difficult couplings, increasing the concentration to 0.15 M may improve efficiency.[11]
Secondary Structure of Oligonucleotide For sequences prone to forming secondary structures (e.g., G-rich sequences), consider using modified phosphoramidites or synthesis conditions that disrupt these structures.

Experimental Protocol: Real-time Monitoring of Coupling Efficiency by Trityl Cation Absorbance [10]

  • Setup: Ensure your DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.

  • Synthesis Initiation: Begin the automated synthesis protocol.

  • Deblocking Step: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly incorporated nucleotide.

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The synthesizer's software records the absorbance peak for each cycle.

  • Analysis: The integrated peak area is proportional to the amount of DMT cation released. A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance for a particular cycle points to a failure in that coupling step.

Issue 2: Presence of n-1 Deletion Sequences

The presence of n-1 deletion sequences indicates a failure in the capping step, where unreacted 5'-hydroxyl groups are not effectively blocked.

Symptoms:

  • A peak corresponding to the mass of the n-1 product is observed in the mass spectrum.

  • A shoulder or a closely eluting peak next to the main product peak is seen in the HPLC chromatogram.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Capping Reagents Use fresh capping reagents (Cap Mix A: acetic anhydride and Cap Mix B: N-methylimidazole). Ensure they are stored under anhydrous conditions.
Insufficient Capping Time Ensure the capping step is long enough for the reaction to go to completion.
Highly Structured Oligonucleotide For sequences with significant secondary structure, the unreacted 5'-hydroxyl groups may be sterically hindered and inaccessible to the capping reagents. Consider using a phosphoramidite-based capping reagent like UniCap phosphoramidite for more efficient capping.[2]

Experimental Protocol: Standard Capping of Failure Sequences [13]

  • Reagents:

    • Cap Mix A: A solution of acetic anhydride in a suitable solvent (e.g., THF or acetonitrile).[14]

    • Cap Mix B: A solution of N-methylimidazole in a suitable solvent.[14]

  • Procedure: Immediately after the coupling step, deliver Cap Mix A and Cap Mix B simultaneously to the synthesis column.

  • Reaction Time: Allow the capping reaction to proceed for the time specified in your synthesis protocol (typically 1-2 minutes).

  • Washing: Thoroughly wash the column with acetonitrile to remove excess capping reagents and byproducts.

Issue 3: Depurination

Depurination is the loss of purine bases (A or G) from the oligonucleotide backbone, which can lead to chain cleavage during the final deprotection step.

Symptoms:

  • Presence of shorter fragments in the final product analysis by HPLC or gel electrophoresis.

  • Mass spectrum shows peaks corresponding to the masses of the cleaved fragments.

Possible Causes and Solutions:

CauseRecommended Action
Prolonged Acid Exposure Minimize the time the oligonucleotide is exposed to the deblocking acid (e.g., TCA or DCA).[4]
Strong Deblocking Acid For sensitive sequences, consider using a weaker acid for deblocking.
High Temperature During Deprotection Perform the final deprotection at a lower temperature if the sequence is particularly susceptible to depurination.
Purine Base Identity Adenine is more susceptible to depurination than guanine.[15] For sequences with long stretches of adenine, take extra precautions to minimize acid exposure.

Experimental Protocol: Minimizing Depurination during DMT-on Purification

  • After RP-HPLC purification of the DMT-on oligonucleotide, collect the fraction containing the product.

  • Immediately neutralize the collected fraction with a suitable base (e.g., triethylamine) to quench the acidic mobile phase.

  • To remove the DMT group, treat the oligonucleotide with a mild acidic solution, such as 80% acetic acid in water, for a limited time (e.g., 15-30 minutes at room temperature).[16]

  • Monitor the detritylation reaction by HPLC to ensure complete removal of the DMT group while minimizing depurination.

  • Immediately neutralize the solution after complete detritylation and desalt the oligonucleotide.

Data and Visualizations

Table 1: Comparison of Common Activators in Phosphoramidite Chemistry

ActivatorpKaTypical ConcentrationCoupling TimeAdvantagesDisadvantages
1H-Tetrazole4.80.45 MStandardCost-effective, widely usedLimited solubility, less effective for hindered amidites[9]
5-(Ethylthio)-1H-tetrazole (ETT)4.280.25 M - 0.75 MShorterMore reactive than tetrazoleMore expensive
4,5-Dicyanoimidazole (DCI)5.160.25 M - 1.0 MShorterHighly soluble, good for hindered amidites[17]Can be more expensive
5-Benzylthio-1H-tetrazole (BTT)4.10.25 M - 0.3 MShorterHigh reactivityHigher cost

Table 2: Impact of Water in Acetonitrile on Coupling Efficiency

Water Content in ACN (ppm)Approximate Coupling Efficiency (%)
< 10> 99.5
50~99.0
100~98.0
200~96.0
500< 90.0

Note: These are approximate values and can vary depending on the synthesizer, phosphoramidites, and other reaction conditions.

Diagrams

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

References

Technical Support Center: Overcoming Phosphoramidate Hydrolysis During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to overcome challenges associated with phosphoramidate hydrolysis during chemical synthesis. Phosphoramidates are a critical class of molecules, notably used as prodrugs (ProTides) to deliver nucleoside monophosphates into cells, bypassing the initial, often inefficient, phosphorylation step required for antiviral and anticancer activity. However, the inherent lability of the phosphorus-nitrogen (P-N) bond, particularly under certain pH conditions, can lead to significant synthetic challenges. This guide offers practical solutions, detailed protocols, and troubleshooting advice to ensure successful synthesis and purification of these valuable compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of phosphoramidates, focusing on the primary issue of premature hydrolysis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Starting Materials or Intermediates: Phosphoramidite reagents are highly sensitive to moisture. The presence of water can lead to the formation of inactive H-phosphonate species.[1]- Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents (especially acetonitrile), and inert gas lines.[2] - Use Fresh Reagents: Employ freshly opened or properly stored phosphoramidite reagents and activators. Phosphoramidites have a finite shelf life and can degrade even with proper storage.[3]
Inefficient Coupling Reaction: The coupling of the phosphoramidite to the hydroxyl group may be incomplete.- Optimize Activator: Use a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in place of 1H-Tetrazole.[4] - Increase Reagent Concentration: A higher concentration of the phosphoramidite solution can help drive the reaction to completion.[4] - Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the problematic monomer.[4]
Steric Hindrance: Bulky protecting groups or the stereochemistry of the nucleoside analogue (e.g., L-nucleosides) can slow down the coupling kinetics.[4]- Extend Coupling Time: Increase the duration of the coupling step to allow more time for the reaction to proceed to completion.[4]
Multiple Spots on TLC or Peaks in Crude NMR Formation of Side Products: Besides hydrolysis products, other side reactions can occur.- Incomplete Capping: Unreacted 5'-hydroxyl groups can lead to the formation of shorter sequences. Ensure the capping step is efficient. - Oxidation Issues: The phosphite triester intermediate is unstable and must be oxidized to the more stable phosphate. Incomplete oxidation can lead to a mixture of products.[]
Presence of Diastereomers: The phosphorus center in phosphoramidates is chiral, leading to the formation of a mixture of diastereomers that may be difficult to separate by standard chromatography.[1]- Specialized Purification: Employ preparative HPLC with a suitable chiral stationary phase or experiment with different solvent systems in normal- or reverse-phase HPLC to optimize separation.[1][6]
Product Degradation During Workup or Purification Acidic or Basic Lability: The phosphoramidate P-N bond is susceptible to cleavage under both acidic and basic conditions. Many phosphoramidates are particularly labile under acidic conditions.[7]- Maintain Neutral pH: During aqueous workup and purification, maintain a neutral or near-neutral pH to prevent hydrolysis.[8] - Use Mild Deprotection Conditions: When removing protecting groups, choose conditions that are orthogonal to the stability of the phosphoramidate linkage. For example, if the phosphoramidate is acid-labile, avoid acidic deprotection steps.

Frequently Asked Questions (FAQs)

Q1: At what pH is phosphoramidate hydrolysis most likely to occur?

A1: Phosphoramidate hydrolysis is significantly influenced by pH. Generally, the P-N bond is most labile under acidic conditions due to protonation of the nitrogen atom, which makes the amine a better leaving group.[7] They are comparatively more stable at neutral and higher pH values.[7] For example, some phosphoramidates show half-lives of over a week at pH 7.5, while they hydrolyze much more rapidly at lower pH.[9]

Q2: How can I monitor the progress of my phosphoramidate synthesis and detect hydrolysis?

A2: ³¹P NMR spectroscopy is an excellent tool for monitoring phosphoramidate reactions. The phosphorus atom in a phosphoramidite has a characteristic chemical shift, and the formation of the product and any phosphorus-containing byproducts (like H-phosphonates from hydrolysis) can be readily observed and quantified.[10] For real-time monitoring of enzymatic reactions or stability studies, time-lapse ³¹P NMR experiments can be performed.[11]

Q3: What are the best practices for storing phosphoramidite reagents to prevent hydrolysis?

A3: Phosphoramidites are sensitive to both moisture and oxidation. They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C) to minimize degradation.[12] It is advisable to store them in small aliquots to avoid repeated warming and cooling of the entire batch.

Q4: Can the choice of protecting groups influence the stability of the phosphoramidate?

A4: Yes, while the primary role of protecting groups is to prevent unwanted side reactions at other functional groups, their electronic and steric properties can have a modest influence on the stability of the nearby phosphoramidate linkage. More importantly, the choice of protecting groups dictates the deprotection strategy, which must be compatible with the stability of the P-N bond. For instance, if a phosphoramidate is acid-sensitive, an acid-labile protecting group like the dimethoxytrityl (DMT) group would be a poor choice if its removal is required in the final steps.[]

Data Presentation: Phosphoramidate Stability

The stability of the phosphoramidate bond is highly dependent on the pH of the environment. The following table summarizes qualitative stability data gathered from the literature.

Condition Relative Stability Reference
Acidic pH (e.g., pH 2.0 - 5.5) Generally Unstable / Prone to Hydrolysis[7][13]
Neutral pH (e.g., pH 7.4 - 7.5) Generally Stable[7][14]
Basic pH Generally Stable[7]

Note: Actual hydrolysis rates are highly dependent on the specific structure of the phosphoramidate. For instance, studies on d4T phosphoramidate prodrugs showed them to be relatively stable in phosphate buffer at both pH 2.0 and 7.4.[14] In another study, the half-lives of certain aminoacyl-AMP phosphoramidates at pH 7.5 and 37°C were found to be on the order of days.[9]

Experimental Protocols

Protocol 1: General Synthesis of Dialkyl Phosphoramidates via the Atherton-Todd Reaction

This protocol describes a common method for forming a P-N bond by reacting a dialkyl phosphite with an amine in the presence of a halogenating agent.

Materials:

  • Dialkyl phosphite

  • Primary or secondary amine

  • Carbon tetrachloride (CCl₄) or other suitable halogenating agent

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous inert solvent (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the dialkyl phosphite (1.0 eq.) and the amine (1.1 eq.) in the anhydrous inert solvent.

  • Addition of Base and Halogenating Agent: Add triethylamine (1.1 eq.) to the solution, followed by the dropwise addition of carbon tetrachloride (1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Synthesis of Dialkyl Phosphoramidates from Phosphorus Oxychloride

This two-step protocol utilizes the highly reactive phosphorus oxychloride as the phosphorus source.[15]

Materials:

  • Phosphorus oxychloride (POCl₃)[15]

  • Alcohol (e.g., n-pentanol) (2.0 eq.)[15]

  • Anhydrous inert solvent (e.g., diethyl ether)[15]

  • Pyridine (or other suitable acid scavenger) (2.0 eq.)[15]

  • Amine (e.g., anhydrous ammonia)[15]

  • Anhydrous sodium sulfate[15]

  • Silica gel for column chromatography[15]

  • Hexane and Ethyl acetate (for chromatography)[15]

Procedure:

  • Preparation of Dialkyl Phosphorochloridate: In a flame-dried flask under an inert atmosphere, dissolve phosphorus oxychloride (1.0 eq.) in anhydrous diethyl ether and cool to 0°C.[15] Add a solution of the alcohol (2.0 eq.) and pyridine (2.0 eq.) in anhydrous diethyl ether dropwise with stirring.[15] Allow the reaction to warm to room temperature and stir for 12-24 hours.[15]

  • Isolation of Intermediate: Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride precipitate.[15] Concentrate the filtrate under reduced pressure. The crude dialkyl phosphorochloridate is often used in the next step without further purification.[15]

  • Formation of Phosphoramidate: Dissolve the crude dialkyl phosphorochloridate in fresh anhydrous diethyl ether and cool to 0°C.[15] Bubble anhydrous ammonia gas through the solution or add a solution of the desired amine dropwise.[15]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion as monitored by TLC or ³¹P NMR. Filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[15]

Protocol 3: Monitoring Phosphoramidate Hydrolysis by ³¹P NMR

This protocol outlines a general procedure for conducting a time-course experiment to determine the hydrolytic stability of a phosphoramidate at a specific pH.

Materials:

  • Phosphoramidate compound

  • Buffer solution of the desired pH (e.g., phosphate buffer, acetate buffer) prepared in D₂O or a mixture of H₂O/D₂O

  • NMR tubes

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Sample Preparation: Prepare a stock solution of the phosphoramidate in a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆). Prepare the buffer solution at the desired pH.

  • Initiation of Hydrolysis: In an NMR tube, combine the buffer solution and the phosphoramidate stock solution to achieve the desired final concentration. Mix thoroughly.

  • NMR Data Acquisition: Immediately acquire the first ³¹P NMR spectrum (t=0). This will serve as the reference for 100% intact phosphoramidate.

  • Time-Course Monitoring: Maintain the NMR tube at a constant temperature (e.g., 37°C) and acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, every 24 hours, depending on the expected rate of hydrolysis).[9]

  • Data Analysis: Integrate the signal corresponding to the starting phosphoramidate and any new signals corresponding to hydrolysis products. Plot the percentage of remaining phosphoramidate versus time to determine the hydrolysis kinetics and calculate the half-life (t₁/₂).

Visualizations

experimental_workflow cluster_synthesis Phosphoramidate Synthesis cluster_purification Purification cluster_analysis Analysis & Stability start Starting Materials (Phosphite/POCl3, Amine) reaction Coupling Reaction (e.g., Atherton-Todd) start->reaction workup Aqueous Workup (Neutral pH) reaction->workup crude Crude Product workup->crude hplc HPLC Purification crude->hplc pure Pure Phosphoramidate hplc->pure analysis Characterization (NMR, MS) pure->analysis stability Hydrolysis Study (31P NMR) analysis->stability troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Reagent Hydrolysis start->cause1 cause2 Inefficient Coupling start->cause2 cause3 Steric Hindrance start->cause3 sol1 Use Anhydrous Conditions & Fresh Reagents cause1->sol1 sol2 Optimize Activator & Concentration cause2->sol2 sol3 Increase Coupling Time cause3->sol3

References

Technical Support Center: Optimizing Coupling Efficiency in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during automated oligonucleotide synthesis. Our goal is to help you optimize coupling efficiency, maximize the yield of full-length product, and ensure the highest quality of your synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency measures the success of adding a new phosphoramidite base to the growing DNA or RNA chain in each synthesis cycle.[1][2] Ideally, this should be as close to 100% as possible. Since oligonucleotide synthesis is a cumulative process, even a small decrease in coupling efficiency can significantly reduce the final yield of the desired full-length product.[][4][5] For example, a 20-base oligonucleotide synthesized with 99.4% coupling efficiency will result in approximately 89.2% full-length product, whereas a 50-base oligo with the same efficiency will only yield about 74.5% full-length product.[4]

Q2: How is coupling efficiency measured during automated synthesis?

A2: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay.[1][5][6] The 5'-hydroxyl group of the phosphoramidite is protected by a dimethoxytrityl (DMT) group, which is removed (deblocking) at the beginning of each synthesis cycle.[1][4] When cleaved by an acid, the DMT cation is released, producing a characteristic orange color.[2][6] The intensity of this color is directly proportional to the number of DMT molecules and can be measured by UV spectrophotometry.[1][6] By comparing the trityl absorbance from each cycle, the stepwise and average coupling efficiencies can be calculated.[1][6]

Q3: What is a "good" coupling efficiency?

A3: For routine synthesis of standard oligonucleotides, a coupling efficiency of 99% or higher is considered excellent.[1][4] For longer oligonucleotides or those containing modified bases, achieving consistently high efficiency can be more challenging. Efficiencies below 98% often lead to a significant decrease in the yield of full-length product and may require optimization of the synthesis protocol.[5]

Q4: How does moisture affect coupling efficiency?

A4: Moisture is one of the most significant factors that negatively impacts coupling efficiency.[5][7] Phosphoramidites are highly sensitive to moisture and can be hydrolyzed, rendering them inactive for coupling.[8] Water can also react with the activated phosphoramidite, competing with the 5'-hydroxyl group of the growing oligonucleotide chain and reducing the coupling yield.[7] Therefore, it is crucial to use anhydrous solvents and reagents and to minimize exposure of the phosphoramidites to ambient humidity.[7][9]

Q5: Can the choice of activator impact coupling efficiency?

A5: Yes, the activator plays a crucial role in the coupling reaction. Different activators have varying levels of acidity and nucleophilicity, which affect the rate and efficiency of the coupling step.[10][11] For example, 4,5-Dicyanoimidazole (DCI) is a more nucleophilic activator that can reduce coupling times compared to the more traditional 1H-Tetrazole.[9][10] For sterically hindered or modified phosphoramidites, a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) may be necessary to achieve high coupling efficiency.[8][12]

Troubleshooting Guide

Issue 1: Low Overall Coupling Efficiency (<98%)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Recommendations
Moisture Contamination 1. Use Anhydrous Reagents: Ensure that all solvents, especially acetonitrile (ACN), are of anhydrous grade (<30 ppm water).[7] 2. Fresh Reagents: Use freshly opened bottles of phosphoramidites and activators. 3. Proper Storage: Store phosphoramidites under an inert atmosphere (argon or helium) and at the recommended temperature.[7] 4. Dry Gas Lines: Ensure that the inert gas supplied to the synthesizer is dry by using an in-line drying filter.[7]
Degraded Phosphoramidites 1. Check Expiration Dates: Do not use expired phosphoramidites. 2. Visual Inspection: Discard any phosphoramidite solutions that appear cloudy or have particulate matter. 3. Perform a Test Synthesis: Synthesize a short, standard oligonucleotide to verify the quality of a new or questionable batch of phosphoramidites.
Suboptimal Activator 1. Verify Activator and Concentration: Ensure the correct activator is being used at the recommended concentration for your phosphoramidites and synthesizer. 2. Consider a Stronger Activator: For difficult couplings (e.g., modified bases, G-rich sequences), consider switching to a more potent activator like DCI, ETT, or BTT.[8][12]
Instrument/Fluidics Issues 1. Check for Leaks: Inspect all tubing and connections for any signs of leaks. 2. Ensure Proper Reagent Delivery: Perform a fluidics test to ensure that all reagents are being delivered to the synthesis column at the correct volumes. 3. Clean the System: Regularly clean the synthesizer lines to prevent blockages.
Issue 2: A Sudden Drop in Coupling Efficiency During a Synthesis Run

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Recommendations
Depletion of a Reagent 1. Check Reagent Levels: Verify that there is a sufficient volume of all reagents (phosphoramidites, activator, etc.) for the remainder of the synthesis.
Problematic Sequence 1. G-Rich Sequences: Guanine-rich sequences are prone to forming secondary structures that can hinder coupling. Consider using a stronger activator or increasing the coupling time for these regions.[] 2. Steric Hindrance: Bulky modifications can sterically hinder the coupling reaction.[8] It may be necessary to perform a "double coupling" for these bases.
Clogged Column/Frit 1. Monitor Pressure: A significant increase in pressure during the synthesis may indicate a clog. 2. Replace Column: If a clog is suspected, pause the synthesis and replace the synthesis column.

Data Presentation

Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer 68.0%82.6%90.9%
50-mer 36.4%60.5%78.2%
100-mer 13.3%36.6%60.9%
150-mer 4.9%22.0%47.4%

Data compiled from multiple sources.[4][5][7]

Table 2: Comparison of Common Activators in Oligonucleotide Synthesis

ActivatorpKaRecommended ConcentrationKey Features
1H-Tetrazole 4.90.25 - 0.5 MStandard, widely used activator.[12]
4,5-Dicyanoimidazole (DCI) 5.20.25 - 1.0 MHighly soluble, fast coupling times, less acidic than tetrazole.[10][11]
5-(Ethylthio)-1H-tetrazole (ETT) 4.30.25 - 0.75 MStronger activator, good for RNA and modified base synthesis.[12]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 - 0.5 MA more potent activator, suitable for challenging couplings.[12]

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To quantitatively measure the stepwise coupling efficiency during automated oligonucleotide synthesis.

Materials:

  • Automated DNA/RNA synthesizer equipped with a UV-Vis detector.

  • 0.1 M Toluenesulfonic acid in acetonitrile (for dilution).

  • Spectrophotometer (if offline measurement is required).

Procedure:

  • Synthesizer Setup: Ensure the synthesizer's UV-Vis detector is set to measure absorbance at approximately 495 nm.

  • Fraction Collection: Program the synthesizer to collect the trityl-containing fractions from each deblocking step into separate vials.

  • Online Monitoring: The synthesizer software will typically generate a real-time plot of trityl absorbance versus cycle number. A consistent absorbance value for each cycle (after the first few cycles) indicates high and uniform coupling efficiency. A gradual decrease in absorbance suggests a systemic issue, while a sudden drop points to a problem with a specific reagent or step.

  • Offline Quantification (Optional): a. Dilute each collected trityl fraction to a fixed volume (e.g., 10 mL) with 0.1 M toluenesulfonic acid in acetonitrile. b. Measure the absorbance of each diluted sample at 495 nm using a spectrophotometer. c. Calculate the stepwise coupling efficiency using the following formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100

  • Average Coupling Efficiency: Calculate the average of all stepwise efficiencies to determine the overall performance of the synthesis.

Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotide Purity

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated or failure sequences.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C8 or C18 column suitable for oligonucleotide analysis.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Nuclease-free water.

  • Crude oligonucleotide sample, cleaved from the solid support and deprotected.

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 1 OD/100 µL.

  • HPLC Setup: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Set the UV detector to monitor absorbance at 260 nm.

  • Injection and Gradient: a. Inject 10-20 µL of the prepared sample. b. Run a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be from 5% to 50% Mobile Phase B.

  • Data Analysis: a. The full-length oligonucleotide product will be the major, most hydrophobic (latest eluting) peak if the synthesis was "trityl-on". If the synthesis was "trityl-off", the full-length product is still typically the latest eluting major peak. b. Earlier eluting peaks correspond to shorter, truncated "failure" sequences. c. Integrate the peak areas to estimate the purity of the crude product. A high percentage of the total peak area corresponding to the main product peak indicates a successful synthesis with high coupling efficiency.

Visualizations

OligonucleotideSynthesisCycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester (Repeat for next cycle)

Caption: The four-step phosphoramidite cycle in automated oligonucleotide synthesis.

TroubleshootingWorkflow Start Low Coupling Efficiency Detected CheckMoisture Check for Moisture Contamination (Reagents, Solvents, Gas) Start->CheckMoisture ReagentQuality Assess Reagent Quality (Amidites, Activator) CheckMoisture->ReagentQuality If moisture is not the issue Successful Synthesis Successful CheckMoisture->Successful Issue resolved InstrumentCheck Inspect Instrument and Fluidics ReagentQuality->InstrumentCheck If reagents are good ReagentQuality->Successful Issue resolved OptimizeProtocol Optimize Synthesis Protocol (e.g., Double Coupling, Longer Time) InstrumentCheck->OptimizeProtocol If instrument is functioning InstrumentCheck->Successful Issue resolved OptimizeProtocol->Successful

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

"methods for preventing P-N bond cleavage in acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphoramidate (P-N) Bond Stability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of phosphoramidate (P-N) bond cleavage under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are phosphoramidate (P-N) bonds susceptible to cleavage under acidic conditions?

A: Phosphoramidate bonds are generally unstable in acidic environments due to the basicity of the nitrogen atom. In the presence of acid, the nitrogen atom is protonated, which transforms the amino group into a much better leaving group.[1][2] This protonation facilitates the nucleophilic attack of a water molecule on the electrophilic phosphorus atom, leading to the cleavage of the P-N bond.[1] The rate of this acid-catalyzed hydrolysis is typically first-order with respect to the proton concentration.[3]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of a P-N bond?

A: The cleavage process proceeds through a well-established mechanism. First, the nitrogen atom of the phosphoramidate is protonated by an acid (H⁺). This step makes the phosphorus atom more susceptible to nucleophilic attack. A water molecule then attacks the phosphorus center, leading to a pentacoordinate transition state or intermediate. Finally, the P-N bond breaks to yield a phosphate species and the corresponding amine.[1][2][4]

G cluster_0 cluster_1 cluster_2 P_N Phosphoramidate (R₂N-P(O)(OR')₂) H_ion + H⁺ Protonated Protonated Intermediate ([R₂NH-P(O)(OR')₂]⁺) P_N->Protonated 1. Protonation of Nitrogen Water + H₂O Transition Pentacoordinate Transition State Protonated->Transition 2. Nucleophilic Attack by H₂O Cleavage Cleavage Products Phosphate + Amine (HO-P(O)(OR')₂ + R₂NH) Transition->Products 3. P-N Bond Cleavage

Caption: Mechanism of Acid-Catalyzed P-N Bond Cleavage.

Q3: What key factors influence the rate of P-N bond cleavage?

A: The stability of a P-N bond in acidic conditions is not constant and is influenced by several factors:

  • pH: The rate of cleavage is highly dependent on the pH of the solution. Lower pH values (higher proton concentration) lead to faster hydrolysis.[3]

  • Substituents: The electronic and steric properties of the groups attached to both the phosphorus and nitrogen atoms play a critical role. Electron-withdrawing groups can sometimes destabilize the bond, while bulky, electron-donating groups may enhance stability.[5][6][7]

  • Molecular Structure: The overall structure of the molecule, including the presence of neighboring functional groups, can influence the rate of cleavage through intramolecular catalysis or steric hindrance.[3]

Q4: What are the primary strategies to prevent or minimize P-N bond cleavage in acidic media?

A: Several strategies can be employed to enhance the stability of phosphoramidate bonds:

  • Structural Modification: Altering the substituents on the phosphorus or nitrogen atoms can significantly impact stability. For example, replacing a phosphoramidate with a phosphonamidate or modifying anilide groups can increase acid resistance.[8][9]

  • Orthogonal Protecting Groups: In chemical synthesis, if a P-N bond must be preserved during an acidic step, one can use "orthogonal" protecting groups. These are groups that are stable under acidic conditions but can be removed using a different set of conditions (e.g., base or fluoride treatment).[10][11]

  • Backbone Modification (for Oligonucleotides): For therapeutic oligonucleotides, modifying the sugar-phosphate backbone can confer acid resistance. Examples include using methylphosphonate or 2'-O-alkylribosyl linkages, which are more stable than standard phosphodiester or phosphoramidate bonds in acidic pH.[12]

  • Formulation Strategies: For drug development, encapsulating a phosphoramidate-containing drug in an acid-resistant delivery system (e.g., enteric-coated capsules) can protect it from the low pH of the stomach.[13]

Troubleshooting Guides

Issue 1: My phosphoramidate compound is degrading during an acidic deprotection or workup step.

Possible Root Cause Recommended Solution
The P-N bond is inherently labile to the acidic conditions used.[1][2]Minimize Acid Exposure: Reduce the time the compound is in the acidic medium. Perform the step at a lower temperature to decrease the rate of hydrolysis.
The workup procedure introduces water while the solution is still acidic.Use a Non-Aqueous Quench: Before adding water or an aqueous solution, neutralize the acid with a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[11]
The chosen protecting group strategy is not compatible with the P-N bond.Employ Orthogonal Protection: Redesign the synthetic route to use a protecting group for other functional groups that can be removed under non-acidic conditions (e.g., base-labile or photolabile groups).[10][11]

Issue 2: My phosphoramidate-based prodrug shows premature cleavage in low pH stability studies (e.g., simulated gastric fluid).

Possible Root Cause Recommended Solution
The specific phosphoramidate moiety is too acid-sensitive for the intended application.Modify the Phosphoramidate Structure: Investigate different substituents on the nitrogen or phosphorus. For example, S-methyl-phosphonomorpholidate linkages have demonstrated greater stability than their phosphonomorpholidate counterparts.[9] Similarly, oxidizing a p-methylthioanilidate to a p-methylsulfoxylanilidate was shown to increase stability significantly.[8]
The drug is directly exposed to the low pH environment.Develop an Acid-Resistant Formulation: Incorporate the active agent into a drug delivery system that bypasses or protects it from acid. Enteric coatings that dissolve only at higher pH (in the intestine) are a common and effective strategy.[13]

Quantitative Data on P-N Bond Stability

The choice of substituents on the phosphorus atom can have a substantial impact on the stability of the P-N bond in acidic conditions. The following table summarizes the hydrolytic stability of different dinucleotide dimers at pH 1.0.

Compound Type Internucleotide Linkage % Hydrolysis (pH 1.0, 5 hours) Relative Stability
Phosphoromorpholidate Dimer[9]Phosphoramidate35%Moderate
Phosphonomorpholidate Dimer[9]Phosphonamidate78%Low
S-methyl-phosphonomorpholidate Dimer[9]S-methyl-phosphonamidate18%High

Data sourced from a study on the stability of various P-N bonds under acidic conditions.[9]

Experimental Protocols

Protocol: Acid Stability Assay for Phosphoramidate Compounds via RP-HPLC

This protocol outlines a general method to quantify the stability of a phosphoramidate-containing compound under specific acidic conditions.

G prep 1. Sample Preparation Dissolve compound in a compatible organic solvent (e.g., ACN, DMSO). buffer 2. Buffer Incubation Dilute sample into pre-warmed acidic buffer (e.g., pH 2.0 HCl/KCl) at a set temperature (e.g., 37°C). prep->buffer aliquot 3. Time-Point Sampling Withdraw aliquots at defined time intervals (t=0, 1h, 2h, 4h, etc.). buffer->aliquot quench 4. Quench Reaction Immediately add the aliquot to a quenching solution (e.g., basic buffer, pH 9.0) to stop hydrolysis. aliquot->quench hplc 5. HPLC Analysis Analyze each quenched sample by Reverse-Phase HPLC. quench->hplc data 6. Data Analysis Quantify the peak area of the parent compound and any degradation products. hplc->data G start Goal: Stabilize P-N Bond in Acidic Conditions context What is the context? start->context synthesis Multi-step Organic Synthesis context->synthesis Synthesis drug_delivery Drug Delivery / Formulation context->drug_delivery Drug Product oligo Oligonucleotide Therapeutics context->oligo Oligonucleotide sol_synthesis Use Orthogonal Protecting Groups (e.g., base-labile, photolabile). Minimize acid exposure time/temp. synthesis->sol_synthesis sol_drug 1. Modify P-N substituents to increase intrinsic stability. 2. Use enteric coating or other protective formulation. drug_delivery->sol_drug sol_oligo 1. Modify backbone chemistry (e.g., methylphosphonates). 2. Use acid-labile base protection for guanosine. oligo->sol_oligo

References

Technical Support Center: Improving the Shelf-Life and Storage of Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the shelf-life and storage of phosphoramidite reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for phosphoramidite reagents?

A1: To ensure maximum stability and prolong shelf-life, phosphoramidites should be stored as a dry powder under anhydrous conditions in an inert atmosphere (argon or nitrogen).[1][2] It is highly recommended to store them at low temperatures, typically -20°C.[1][3]

Q2: How does moisture affect phosphoramidite stability?

A2: Moisture is a primary factor in phosphoramidite degradation.[4][5] Even trace amounts of water can lead to hydrolysis of the phosphoramidite, rendering it inactive for oligonucleotide synthesis.[2][4] This hydrolysis is a significant contributor to reduced coupling efficiency.[2]

Q3: Which of the standard phosphoramidites is the most unstable?

A3: The dG (deoxyguanosine) phosphoramidite is known to be the least stable and most susceptible to degradation compared to dA, dC, and T phosphoramidites.[3][6][7] Its degradation can be autocatalytic, meaning the degradation products can accelerate further degradation.[6][8]

Q4: What is the expected shelf-life of phosphoramidites when stored correctly?

A4: When stored as a dry powder under the recommended anhydrous and low-temperature conditions, phosphoramidites can have a prolonged shelf-life.[5] However, once dissolved in a solvent like acetonitrile for use on a synthesizer, their stability decreases significantly. For instance, the purity of dG phosphoramidite in solution can be significantly reduced over a matter of weeks.

Q5: Can I dissolve phosphoramidites in advance for my synthesis runs?

A5: While convenient, it is not recommended to store phosphoramidites in solution for extended periods, as they will degrade over time.[1] It is best practice to dissolve them fresh prior to use.[4] If they must be stored in solution, it should be for the shortest time possible under anhydrous conditions.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Low coupling efficiency is a common problem that can often be traced back to the quality and handling of phosphoramidite reagents.

Question: My oligonucleotide synthesis is showing low coupling efficiency. How can I troubleshoot this?

Answer:

A systematic approach can help identify the root cause of low coupling efficiency. Here are the steps to follow:

  • Evaluate Reagent Quality:

    • Phosphoramidites: Ensure your phosphoramidites are not expired and have been stored correctly. Degradation, especially of dG, is a common culprit.

    • Solvents: Use anhydrous acetonitrile (ACN) with a water content of less than 30 ppm, preferably 10 ppm or less.[2] Consider using fresh, septum-sealed bottles of ACN.[2]

    • Activator: The activator solution (e.g., Tetrazole, DCI) can also degrade. Use a fresh, properly prepared activator solution.

  • Review Handling and Preparation Procedures:

    • Anhydrous Technique: When dissolving phosphoramidites, use a thoroughly dried flask and maintain an inert atmosphere (e.g., under argon).

    • Fresh Dissolution: Dissolve phosphoramidites immediately before placing them on the synthesizer. Avoid storing them in solution.

  • Optimize Synthesis Protocol:

    • Increase Coupling Time: For challenging sequences or if reagent degradation is suspected, doubling the coupling time can improve efficiency.

    • Double Coupling: Performing the coupling step twice before the capping step can help drive the reaction to completion, especially for less reactive phosphoramidites.

    • Use a Stronger Activator: Consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) if you are using a standard activator.

  • Perform Quality Control Checks:

    • 31P NMR: Analyze your phosphoramidite solutions using 31P NMR to check for the presence of hydrolysis products (H-phosphonate) or oxidation products (phosphate).

    • HPLC: Use reverse-phase HPLC to assess the purity of the phosphoramidite. The presence of multiple peaks can indicate degradation products or other impurities.

Logical Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Amidites, Solvents, Activator) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No check_handling Review Handling Procedures (Anhydrous Technique, Fresh Dissolution) reagents_ok->check_handling Yes replace_reagents->check_reagents handling_ok Handling OK? check_handling->handling_ok improve_handling Improve Handling Technique handling_ok->improve_handling No optimize_protocol Optimize Synthesis Protocol (Coupling Time, Double Coupling, Stronger Activator) handling_ok->optimize_protocol Yes improve_handling->check_handling protocol_ok Problem Resolved? optimize_protocol->protocol_ok qc_check Perform QC on Amidites (31P NMR, HPLC) protocol_ok->qc_check No end_good Problem Resolved protocol_ok->end_good Yes end_bad Contact Technical Support qc_check->end_bad P31_NMR_Workflow start Start: Phosphoramidite Sample dissolve Dissolve in Anhydrous Deuterated Solvent + TEA start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 31P NMR Spectrum (Proton Decoupled) transfer->acquire process Process Data (Referencing, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze peaks Identify Peaks: - Amidite (148-152 ppm) - H-phosphonate (7-10 ppm) - Phosphate (~0 ppm) analyze->peaks quantify Integrate and Quantify Purity analyze->quantify report Report Purity and Impurity Levels quantify->report Degradation_Pathway Amidite Phosphoramidite (P(III)) H_phosphonate H-phosphonate (P(III)) Amidite->H_phosphonate + H2O (Hydrolysis) Phosphate Phosphate (P(V)) Amidite->Phosphate + O2 (Oxidation)

References

Validation & Comparative

A Comparative Analysis of Phosphoramidite vs. H-phosphonate Methods for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. Two predominant methods have emerged over the years: the phosphoramidite and the H-phosphonate approaches. While the phosphoramidite method is the current industry standard, the H-phosphonate method offers unique advantages in specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their needs.

At a Glance: Key Performance Indicators

The choice between the phosphoramidite and H-phosphonate methods often depends on the desired scale, complexity of the oligonucleotide, and the need for specific modifications. The following table summarizes key quantitative performance indicators for each method.

Performance MetricPhosphoramidite MethodH-phosphonate Method
Coupling Efficiency Typically >99% for standard DNA synthesis[1]Can be virtually quantitative[2], though may require optimization for complex sequences.
Synthesis Cycle Time Rapid, with standard coupling times of ~30 seconds.[1]Longer condensation times of 5-10 minutes are common.[3]
Reagent Stability Phosphoramidite monomers are sensitive to moisture and oxidation, requiring anhydrous conditions and careful storage.H-phosphonate monomers are significantly more stable in solution, offering greater flexibility and ease of handling.[4]
Final Product Purity High purity achievable, with final product purities often exceeding 85-90% after purification.Capable of producing high-purity oligonucleotides, with reported purities of 84-86% for chimeric synthesis approaches.[3]
Oxidation Step Occurs in every synthesis cycle to stabilize the phosphite triester linkage.[1]A single oxidation step is performed at the end of the entire synthesis.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-fidelity oligonucleotide synthesis. Below are representative protocols for both the phosphoramidite and H-phosphonate methods.

Phosphoramidite Solid-Phase Synthesis Protocol

This protocol outlines the four-step cycle for automated solid-phase synthesis of DNA oligonucleotides.

1. Deblocking (Detritylation):

  • The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed.

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Procedure: The TCA solution is passed through the synthesis column to effect the removal of the DMT group, exposing the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

2. Coupling:

  • The next phosphoramidite monomer is added to the growing oligonucleotide chain.

  • Reagents:

    • 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

    • 0.45 M solution of an activator (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleotide. The reaction is typically allowed to proceed for 30-60 seconds for standard DNA synthesis.

3. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Reagents:

    • Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

    • Capping Reagent B: N-Methylimidazole/THF.

  • Procedure: The two capping reagents are mixed and delivered to the column. The acetic anhydride acetylates any free 5'-hydroxyl groups, rendering them unreactive for future coupling steps.

4. Oxidation:

  • The unstable phosphite triester linkage is converted to a stable phosphate triester.

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Procedure: The iodine solution is introduced into the column. The iodine oxidizes the P(III) center of the phosphite triester to the more stable P(V) state, forming the natural phosphodiester backbone.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

H-phosphonate Solid-Phase Synthesis Protocol

The H-phosphonate method involves a simpler two-step synthesis cycle.

1. Deblocking (Detritylation):

  • This step is identical to the phosphoramidite method, involving the removal of the 5'-DMT group with 3% TCA in DCM to expose the 5'-hydroxyl group.

2. Coupling:

  • A nucleoside H-phosphonate monomer is coupled to the growing chain.

  • Reagents:

    • 0.1 M solution of the desired nucleoside H-phosphonate in a pyridine/acetonitrile mixture.

    • 0.3 M solution of an activating agent (e.g., pivaloyl chloride, adamantoyl chloride, or 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP)) in an acetonitrile/pyridine mixture.

  • Procedure: The H-phosphonate monomer and the activating agent are delivered to the synthesis column. The activator converts the H-phosphonate into a reactive intermediate that couples with the 5'-hydroxyl group of the support-bound nucleotide. The condensation reaction typically requires 5-10 minutes.[3]

This two-step cycle is repeated until the desired sequence is assembled. A key difference from the phosphoramidite method is the absence of an oxidation step within each cycle.

Final Oxidation:

  • After the final coupling step, a single oxidation reaction is performed to convert all the H-phosphonate internucleotide linkages to phosphodiester bonds.

  • Reagent: 0.1 M Iodine in a pyridine/water mixture.

  • Procedure: The iodine solution is passed through the column to oxidize all the P-H bonds of the H-phosphonate diesters to P=O bonds, forming the stable phosphodiester backbone.

Visualizing the Workflows

The following diagrams illustrate the cyclical processes of the phosphoramidite and H-phosphonate synthesis methods, as well as a decision-making framework for selecting the appropriate method.

Phosphoramidite_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle End Final Oligonucleotide: Cleavage & Deprotection Oxidation->End Final Cycle Start Start: Solid Support with 1st Nucleoside Start->Deblocking

Phosphoramidite synthesis cycle.

H_Phosphonate_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (H-phosphonate Addition) Deblocking->Coupling Exposed 5'-OH Coupling->Deblocking Next Cycle Final_Oxidation Final Oxidation (H-phosphonate to Phosphate) Coupling->Final_Oxidation Final Cycle Start Start: Solid Support with 1st Nucleoside Start->Deblocking End Final Oligonucleotide: Cleavage & Deprotection Final_Oxidation->End

H-phosphonate synthesis cycle.

Decision_Tree Start Start: Choose Synthesis Method High_Throughput High-Throughput Synthesis of Standard Oligonucleotides? Start->High_Throughput Modified_Oligos Synthesis of Modified Oligonucleotides (e.g., Phosphorothioates)? High_Throughput->Modified_Oligos No Phosphoramidite Phosphoramidite Method High_Throughput->Phosphoramidite Yes Reagent_Stability Is Reagent Stability and Ease of Handling a Priority? Modified_Oligos->Reagent_Stability No Consider_Both Both Methods are Suitable (Consider other factors) Modified_Oligos->Consider_Both Yes Reagent_Stability->Phosphoramidite No H_Phosphonate H-phosphonate Method Reagent_Stability->H_Phosphonate Yes

Method selection decision tree.

Concluding Remarks

The phosphoramidite method remains the dominant technology for routine, high-throughput oligonucleotide synthesis due to its high coupling efficiency and amenability to automation. However, the H-phosphonate method presents a valuable alternative, particularly for the synthesis of certain modified oligonucleotides and in laboratory settings where the superior stability of the monomers is a significant advantage. The choice between these two powerful chemistries should be guided by the specific requirements of the research, including the desired oligonucleotide length, the presence of modifications, and practical considerations such as throughput and reagent handling.

References

Validating the Efficacy of Phosphoramidate Prodrugs In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoramidate prodrug approach has emerged as a highly successful strategy in antiviral and anticancer drug development. By masking the negative charge of a nucleoside monophosphate, these prodrugs enhance cell permeability and bypass the often rate-limiting initial intracellular phosphorylation step. This guide provides an objective comparison of the in vitro performance of phosphoramidate prodrugs with their parent nucleosides and other prodrug strategies, supported by experimental data and detailed methodologies.

Unlocking Intracellular Activity: The Phosphoramidate Prodrug Advantage

Phosphoramidate prodrugs are designed to efficiently deliver their active nucleoside monophosphate form into target cells. The general mechanism involves a multi-step enzymatic activation process, significantly enhancing the intracellular concentration of the active compound compared to the administration of the parent nucleoside. This strategy has been pivotal in the development of highly successful antiviral agents like Sofosbuvir and Remdesivir.[1]

Comparative In Vitro Efficacy Data

The following tables summarize the in vitro efficacy of representative phosphoramidate prodrugs compared to their parent nucleosides and the influence of different prodrug moieties.

Table 1: Antiviral Activity of Phosphoramidate Prodrugs vs. Parent Nucleosides

CompoundTarget VirusCell LineAssayEC₅₀ (µM) of ProdrugEC₅₀ (µM) of Parent NucleosideReference
Remdesivir (GS-5734)RSVHAEAntiviral Assay~0.020.53[1]
Remdesivir (GS-5734)SARS-CoVHAEAntiviral Assay0.070.18[1]
Sofosbuvir (PSI-7977)HCV Genotype 1bHuh-7Replicon Assay0.09>100[2]
Zidovudine (AZT) PhosphoramidateHIVCEMAntiviral Assay0.0040.01[3]
d4T Phenyl L-alanine phosphoramidateHIVMT-4Antiviral Assay0.031.8[4][5]

Table 2: Influence of the Amino Acid Ester Moiety on Anti-HIV Activity of d4T Phosphoramidates

Amino Acid EsterAnti-HIV Activity (EC₅₀ in µM) in MT-4 cells
L-Alanine0.03
Dimethylglycine~0.04
L-Proline>10
Glycine>10
[Data sourced from McGuigan et al.[5]]

Table 3: Cytotoxicity of Phosphoramidate Prodrug Metabolites

MetaboliteCell LineED₅₀ (µM)
1-NaphtholBxPC382
2-NaphtholBxPC321
PhenolBxPC3No significant toxicity
1-NaphtholGL261-LucMore cytotoxic than 2-Naphthol
2-NaphtholGL261-LucLess cytotoxic than 1-Naphthol
[Data highlights the importance of the aryl moiety in off-target toxicity.[6]]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro validation of phosphoramidate prodrugs. Below are protocols for key assays.

Hepatitis C Virus (HCV) Replicon Assay

This assay is a cornerstone for evaluating anti-HCV compounds in a cell-based system that mimics viral replication.

1. Cell Seeding:

  • Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a medium without G418.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

2. Compound Preparation and Addition:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Sofosbuvir).

3. Incubation:

  • Incubate the plates for 72 hours at 37°C with 5% CO₂.

4. Quantifying HCV Replication (Luciferase Assay):

  • If using a replicon with a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader. The signal is proportional to the level of HCV RNA replication.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC₅₀ value using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and is crucial for determining the therapeutic index.

1. Cell Seeding and Compound Treatment:

  • Follow the same procedure as for the HCV replicon assay to seed and treat the cells with the test compound.

2. MTT Addition:

  • After the 72-hour incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C.

3. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes.

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the drug concentration to determine the CC₅₀ (50% cytotoxic concentration) value.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compound on the viral RNA-dependent RNA polymerase.

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor, and a synthetic RNA template/primer.

2. Compound Addition:

  • Add the test compound at various concentrations to the reaction mixture.

3. Enzyme and Nucleotide Addition:

  • Add the purified recombinant HCV NS5B polymerase.

  • Initiate the reaction by adding a mixture of NTPs, including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³³P]GTP or fluorescently labeled UTP).

4. Incubation:

  • Incubate the reaction at 30°C for 1-2 hours.

5. Detection of RNA Synthesis:

  • Stop the reaction and capture the newly synthesized RNA on a filter membrane.

  • Wash the membrane to remove unincorporated nucleotides.

  • Quantify the incorporated radioactivity or fluorescence using a scintillation counter or a fluorescence plate reader.

6. Data Analysis:

  • Calculate the percentage of inhibition of polymerase activity for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Pathways

To better understand the processes involved in the validation of phosphoramidate prodrugs, the following diagrams illustrate the key molecular and experimental pathways.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Phosphoramidate Prodrug Prodrug_in Phosphoramidate Prodrug Prodrug->Prodrug_in Cellular Uptake Intermediate1 Carboxylate Intermediate Prodrug_in->Intermediate1 Carboxyesterase Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Ala_Phosphate Alanine-Phosphate Adduct Intermediate2->Ala_Phosphate Release of Aryl Group NMP Nucleoside Monophosphate (NMP) Ala_Phosphate->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Cellular Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Cellular Kinase Viral_Polymerase Viral Polymerase NTP->Viral_Polymerase Incorporation Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition G cluster_assays Parallel Assays start Start: Synthesize/Obtain Phosphoramidate Prodrug assay_prep Prepare Cell Cultures (e.g., Huh-7 Replicon Cells) start->assay_prep treatment Treat Cells with Serial Dilutions of Prodrug assay_prep->treatment incubation Incubate for Defined Period (e.g., 72h) treatment->incubation antiviral_assay Antiviral Efficacy Assay (e.g., Replicon/Luciferase) incubation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT/XTT) incubation->cytotoxicity_assay data_analysis Data Analysis: Calculate EC₅₀ and CC₅₀ antiviral_assay->data_analysis cytotoxicity_assay->data_analysis therapeutic_index Determine Therapeutic Index (CC₅₀ / EC₅₀) data_analysis->therapeutic_index end End: Validated Efficacy Profile therapeutic_index->end

References

A Head-to-Head Comparison of Phosphoramidate Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phosphoramidates is crucial for a wide range of applications, from the development of oligonucleotide therapeutics to the creation of novel prodrugs and synthetic reagents. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a head-to-head comparison of the most prominent phosphoramidate synthesis methodologies, supported by experimental data and detailed protocols to aid in selecting the most appropriate approach for your research needs.

The synthesis of the P-N bond in phosphoramidates can be achieved through several key chemical strategies. This comparison focuses on five major routes: the Phosphoramidite method, the H-Phosphonate method, the Atherton-Todd reaction, the Staudinger reaction, and modern Oxidative Coupling methods. Each of these routes offers a unique set of advantages and disadvantages, making them suitable for different applications and research contexts.

Key Synthesis Routes at a Glance

The Phosphoramidite Method

The phosphoramidite method is the gold standard for automated solid-phase synthesis of oligonucleotides, prized for its high efficiency and reliability.[1] This method involves the coupling of a nucleoside phosphoramidite monomer to a growing chain attached to a solid support. The cycle of deprotection, coupling, capping, and oxidation allows for the stepwise construction of long oligonucleotide chains with high fidelity.[1]

Mechanism: The synthesis cycle begins with the removal of an acid-labile protecting group (e.g., dimethoxytrityl, DMT) from the 5'-hydroxyl of the support-bound nucleoside. The next phosphoramidite monomer, activated by a weak acid such as tetrazole, couples with the free hydroxyl group. Unreacted hydroxyl groups are then capped to prevent the formation of deletion mutants. Finally, the unstable phosphite triester linkage is oxidized to a stable phosphate triester.[2]

Advantages:

  • High coupling efficiency (often >99%)[1]

  • Well-suited for automation and high-throughput synthesis

  • Amenable to a wide variety of modified nucleotides

Disadvantages:

  • Requires anhydrous conditions

  • Phosphoramidite reagents can be sensitive to air and moisture

  • The multi-step cycle can be time-consuming for single phosphoramidate synthesis

The H-Phosphonate Method

The H-phosphonate method is a valuable alternative to the phosphoramidite approach, particularly for the synthesis of RNA and certain oligonucleotide analogs.[2] This method utilizes nucleoside H-phosphonates as the building blocks.

Mechanism: The key step is the activation of the H-phosphonate monomer, typically with an acyl chloride, to form a reactive mixed anhydride. This intermediate then reacts with the hydroxyl group of the support-bound nucleoside to form an H-phosphonate diester linkage. A key difference from the phosphoramidite method is that the H-phosphonate linkage is stable to the acidic conditions used for detritylation, allowing for a single oxidation step at the end of the entire synthesis.[2]

Advantages:

  • Fewer steps per cycle compared to the phosphoramidite method

  • A single, final oxidation step allows for the introduction of various backbone modifications (e.g., phosphorothioates, phosphoramidates) across all linkages simultaneously

  • Less sensitive to steric hindrance, making it suitable for RNA synthesis[2]

Disadvantages:

  • Generally lower coupling efficiencies compared to the phosphoramidite method

  • Potential for side reactions during activation

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classical method for the formation of phosphoramidates from dialkyl phosphites (H-phosphonates) and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride.[3][4]

Mechanism: The reaction is believed to proceed through the in situ formation of a dialkyl chlorophosphate intermediate. The dialkyl phosphite is first deprotonated by the base, and the resulting phosphite anion reacts with the halogenating agent. The highly reactive chlorophosphate intermediate is then attacked by the amine nucleophile to yield the phosphoramidate.[4]

Advantages:

  • One-pot synthesis from readily available starting materials[3]

  • Does not require pre-activation of the phosphorus component

Disadvantages:

  • Use of toxic and environmentally harmful reagents like carbon tetrachloride[3]

  • Can generate significant amounts of stoichiometric waste[3]

  • Reaction conditions may not be suitable for sensitive substrates

The Staudinger Reaction

The Staudinger reaction provides a powerful method for forming P-N bonds through the reaction of a trivalent phosphorus compound (e.g., a phosphite) with an organic azide.[5][6]

Mechanism: The reaction proceeds through the formation of a phosphazide intermediate, which then loses dinitrogen gas to form a phosphazene (or iminophosphorane). This intermediate can then be hydrolyzed to produce the phosphoramidate and a phosphine oxide byproduct. In the context of oligonucleotide synthesis, the phosphite triester intermediate is reacted with an azide, followed by further steps to yield the stable phosphoramidate linkage.[1]

Advantages:

  • Mild reaction conditions, often compatible with a wide range of functional groups[5]

  • Avoids the use of harsh halogenating agents

Disadvantages:

  • Requires the synthesis and handling of potentially hazardous organic azides[3]

  • The reaction can sometimes be slow, and the hydrolysis of the phosphazene intermediate may require specific conditions

Oxidative Coupling Methods

More recently, oxidative coupling reactions have emerged as a powerful and often more environmentally friendly approach to phosphoramidate synthesis. These methods typically involve the coupling of an H-phosphonate with an amine in the presence of a metal catalyst and an oxidant.[7][8]

Mechanism: The exact mechanism can vary depending on the catalyst and oxidant used. In copper-catalyzed systems, for example, the H-phosphonate may be oxidized to a more reactive phosphorus species, which is then susceptible to nucleophilic attack by the amine.[7]

Advantages:

  • Often utilizes greener and less toxic reagents compared to classical methods[9]

  • Can be highly efficient with good to excellent yields[8][9]

  • Milder reaction conditions are often possible

Disadvantages:

  • May require optimization of catalyst, oxidant, and reaction conditions

  • The cost of metal catalysts can be a consideration for large-scale synthesis

Quantitative Comparison of Synthesis Routes

A direct, quantitative comparison of these methods is challenging due to the wide variety of substrates and reaction conditions reported in the literature. However, the following table summarizes typical ranges for key performance indicators.

Synthesis RouteTypical Yield (%)Typical Reaction TimeKey ReagentsScalability
Phosphoramidite >99 (per coupling step)Minutes (per coupling step)Phosphoramidites, Activator (e.g., Tetrazole), Oxidizing AgentExcellent (automated)
H-Phosphonate 95-98 (per coupling step)5-10 minutes (per coupling step)H-phosphonates, Activating Agent (e.g., Pivaloyl Chloride)Good
Atherton-Todd 60-95HoursDialkyl Phosphite, Amine, Base, CCl₄Moderate
Staudinger 70-95HoursPhosphite, Organic AzideModerate
Oxidative Coupling 70-99HoursH-phosphonate, Amine, Catalyst (e.g., CuI), OxidantGood

Experimental Protocols

General Protocol for Solid-Phase Phosphoramidite Synthesis
  • Deprotection: The solid support with the initial nucleoside is treated with a solution of 3% trichloroacetic acid in dichloromethane to remove the 5'-DMT group.

  • Coupling: The support is washed with anhydrous acetonitrile. A solution of the phosphoramidite monomer (1.5-10 equivalents) and an activator (e.g., 0.45 M tetrazole in acetonitrile) is passed through the support for 1-5 minutes.

  • Capping: A solution of acetic anhydride and 1-methylimidazole is passed through the support to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine is passed through the support to oxidize the phosphite triester to a phosphate triester.

  • Wash: The support is washed with acetonitrile.

  • The cycle is repeated for each subsequent monomer.

  • Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

General Protocol for the Atherton-Todd Reaction
  • To a stirred solution of dialkyl phosphite (1.0 eq) and an amine (1.1 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add carbon tetrachloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or ³¹P NMR.

  • Filter the reaction mixture to remove the precipitated ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

General Protocol for the Staudinger Reaction
  • To a solution of the trialkyl phosphite (1.0 eq) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add a solution of the organic azide (1.0-1.2 eq) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the evolution of N₂ gas and the reaction progress by TLC or ³¹P NMR.

  • Upon completion, add water to the reaction mixture to hydrolyze the intermediate phosphazene.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed Oxidative Coupling
  • To a reaction vessel, add the H-phosphonate (1.0 eq), the amine (1.2 eq), a copper catalyst (e.g., CuI, 5-10 mol%), and a solvent (e.g., toluene or DMF).

  • Stir the mixture under an atmosphere of air or oxygen at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or ³¹P NMR.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Visualizing the Synthetic Pathways

Phosphoramidate_Synthesis_Workflow General Workflow for Phosphoramidate Synthesis cluster_phosphoramidite Phosphoramidite Method cluster_hphosphonate H-Phosphonate Method cluster_solution Solution-Phase Methods P_start Protected Nucleoside on Solid Support P_deprotect Deprotection (Acid) P_start->P_deprotect P_couple Coupling with Activated Phosphoramidite P_deprotect->P_couple P_cap Capping (Acetic Anhydride) P_couple->P_cap P_oxidize Oxidation (Iodine) P_cap->P_oxidize P_oxidize->P_deprotect Next Cycle P_end Elongated Chain P_oxidize->P_end H_start Protected Nucleoside on Solid Support H_deprotect Deprotection (Acid) H_start->H_deprotect H_couple Coupling with Activated H-Phosphonate H_deprotect->H_couple H_end Elongated Chain with H-Phosphonate Linkages H_couple->H_end H_end->H_deprotect Next Cycle H_final_oxidize Final Oxidation H_end->H_final_oxidize H_product Final Product H_final_oxidize->H_product S_start Phosphorus(III/V) Source + Amine S_at Atherton-Todd Reaction S_start->S_at S_st Staudinger Reaction S_start->S_st S_oc Oxidative Coupling S_start->S_oc S_product Phosphoramidate Product S_at->S_product S_st->S_product S_oc->S_product

Caption: A comparison of the general workflows for solid-phase and solution-phase phosphoramidate synthesis.

Choosing the Right Synthesis Route

The selection of an appropriate synthetic route depends on several factors, including the target molecule, the scale of the synthesis, available equipment, and considerations regarding cost and environmental impact.

Decision_Tree Decision Tree for Phosphoramidate Synthesis Route Selection start Start: Define Synthesis Goal q1 Synthesizing Oligonucleotides? start->q1 q2 High Throughput / Automation Required? q1->q2 Yes q4 Substrates Sensitive to Halogenating Agents? q1->q4 No (Single Molecule) q3 Simultaneous Backbone Modification Desired? q2->q3 No phosphoramidite Phosphoramidite Method q2->phosphoramidite Yes q3->phosphoramidite No h_phosphonate H-Phosphonate Method q3->h_phosphonate Yes q5 Are Azide Precursors Readily Available? q4->q5 Yes atherton_todd Atherton-Todd Reaction q4->atherton_todd No staudinger Staudinger Reaction q5->staudinger Yes oxidative_coupling Oxidative Coupling q5->oxidative_coupling No

Caption: A simplified decision tree to guide the selection of a phosphoramidate synthesis route.

References

A Researcher's Guide to Assessing Synthetic Oligonucleotide Purity: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotide analysis, ensuring the purity of these molecules is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques with alternative methods for assessing oligonucleotide purity, supported by experimental data and detailed protocols.

The chemical synthesis of oligonucleotides, while highly automated, is a sequential process that can lead to the formation of various impurities. These include failure sequences (n-1, n-2, etc.), deletions, and other modifications that can compromise the intended function of the oligonucleotide.[1] Consequently, robust analytical methods are crucial for the characterization and quality control of synthetic oligonucleotides.

This guide delves into the most commonly employed techniques for purity assessment: mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), as well as alternative methods such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC).

A Head-to-Head Comparison of Purity Assessment Techniques

The choice of analytical method for oligonucleotide purity assessment depends on various factors, including the length of the oligonucleotide, the desired resolution, sensitivity, and throughput. The following table summarizes the key performance characteristics of the most prevalent techniques.

FeatureMALDI-TOF MSESI-MSCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Principle Ionization of a co-crystallized sample with a laser, followed by mass analysis based on time-of-flight.[2]Ionization of a sample in solution by creating a fine spray of charged droplets, followed by mass analysis.[2]Separation of molecules based on their size and charge in a capillary filled with a sieving matrix.Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange) as the sample passes through a column.[3]
Resolution Lower for higher mass oligonucleotides (>50 bases).[4]High mass accuracy and resolution across a wide range of oligonucleotide lengths (20 to 120 bases).Single-base resolution achievable up to ~40-mers.[5]Excellent for oligonucleotides up to 50-80 bases (RP-HPLC) or up to 40 bases (IE-HPLC).[6]
Sensitivity High, in the femtomole to picomole range.[7]High, in the femtomole to picomole range.High, with low sample consumption.[5]Good, with a limit of quantification in the low nanogram range.[8]
Mass Accuracy Approximately ±0.03% (e.g., ±3 Da for a 10 kDa oligo).[4]High, typically within 1-5 ppm.[6]Does not directly provide mass information.Does not directly provide mass information.
Throughput High, well-suited for high-throughput screening.[7]Moderate, can be coupled with LC for automated analysis.High, with automated systems capable of analyzing multiple samples.[5]Moderate to high, depending on the system and method.
Impurity Detection Good for detecting truncations and deletions.Excellent for identifying a wide range of impurities, including those with small mass differences.[6]Excellent for resolving failure sequences (n-1, n-2).[5]Good for separating impurities with different hydrophobicity or charge.
Key Advantages Fast, tolerant of some impurities, and easy to operate.[7]High mass accuracy and resolution, suitable for a wide range of oligo lengths and modifications.[2]High resolution, quantitative, and automated.[5]Robust, quantitative, and can be coupled with MS for enhanced characterization.
Key Limitations Decreased resolution for longer oligonucleotides.[4]Can be sensitive to salt contamination.Indirect mass determination.Resolution can be sequence-dependent.

In-Depth Look at Mass Spectrometry Techniques

Mass spectrometry has become an indispensable tool for the quality control of synthetic oligonucleotides due to its ability to provide direct molecular weight information, confirming the identity of the target oligonucleotide and its impurities.[9]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique that is particularly well-suited for the high-throughput analysis of oligonucleotides.[7] It involves co-crystallizing the oligonucleotide sample with a matrix material on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the sample molecules. The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

While MALDI-TOF is a powerful tool for oligonucleotides up to approximately 50 bases, its resolution tends to decrease for longer sequences.[4]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is highly compatible with liquid chromatography (LC-MS), providing a powerful platform for the separation and identification of oligonucleotides and their impurities.[6] In ESI, a liquid sample is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass spectrometer.

ESI-MS offers high mass accuracy and resolution over a broad range of oligonucleotide lengths and is particularly advantageous for the analysis of modified and longer oligonucleotides.[2]

Alternative Methods for Purity Assessment

While mass spectrometry provides direct mass information, other techniques offer complementary and often orthogonal approaches to purity assessment.

Capillary Electrophoresis (CE)

Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), is a high-resolution technique that separates oligonucleotides based on their size with single-base resolution for sequences up to approximately 40 nucleotides.[5] The method is highly quantitative, automated, and consumes very small amounts of sample.[5] CGE is excellent for resolving short-mers and other length-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for oligonucleotide analysis and purification. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common method that separates oligonucleotides based on their hydrophobicity. This technique is effective for a wide range of oligonucleotide lengths and can be coupled with mass spectrometry for comprehensive characterization.[6] Ion-exchange HPLC (IE-HPLC) separates oligonucleotides based on the charge of their phosphate backbone and is particularly useful for sequences with significant secondary structure.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment. Below are representative protocols for the key techniques discussed.

MALDI-TOF Mass Spectrometry Protocol

This protocol outlines the general steps for analyzing synthetic oligonucleotides using MALDI-TOF MS.

1. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 10-100 µM.

  • Prepare a saturated matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA). Dissolve 3-HPA in a 50:50 mixture of acetonitrile and water. To suppress salt adducts, diammonium hydrogen citrate can be added to the matrix solution.[10]

2. Spotting:

  • On a MALDI target plate, spot 0.5 µL of the matrix solution.

  • Allow the matrix spot to air dry completely.

  • Spot 0.5 µL of the oligonucleotide sample directly onto the dried matrix spot.

  • Allow the sample spot to air dry completely.[10]

3. Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire data in the appropriate mass range for the expected oligonucleotide. Both positive and negative ion modes can be used, though negative mode is often preferred for oligonucleotides.

  • Calibrate the instrument using a standard of known mass.

4. Data Analysis:

  • Process the acquired spectrum to determine the molecular weights of the detected species.

  • Compare the observed molecular weight of the main peak to the theoretical molecular weight of the full-length product.

  • Identify impurity peaks, such as n-1 and n-2, based on their mass differences from the main product.

ESI-LC-MS Protocol

This protocol describes a general method for the analysis of oligonucleotide purity using ion-pair reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry.

1. Mobile Phase Preparation:

  • Mobile Phase A: Prepare an aqueous solution of an ion-pairing agent and a volatile buffer. A common combination is 15 mM N,N-diisopropylethylamine (DIEA) and 35 mM hexafluoroisopropanol (HFIP) in water.[11]

  • Mobile Phase B: Methanol or acetonitrile.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., Waters ACQUITY PREMIER Oligonucleotide C18).[11]

  • Column Temperature: 60-70 °C.[11]

  • Flow Rate: 0.2-0.3 mL/min.[11]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the oligonucleotides. For example, a gradient from 5% to 50% B over 9 minutes.[11]

  • Injection Volume: 1-10 µL of a ~10 µM oligonucleotide solution.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Mass Range: A range that covers the expected charge states of the oligonucleotide (e.g., m/z 400-2000).

  • Capillary Voltage, Cone Voltage, and Source Temperature: Optimize these parameters for the specific instrument and oligonucleotide being analyzed.

4. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative abundance of the main product and impurities.

  • Deconvolute the mass spectra of the peaks to determine their molecular weights.

  • Identify impurities by comparing their measured masses to the theoretical masses of potential synthesis byproducts.

Capillary Gel Electrophoresis Protocol

This protocol provides a general procedure for analyzing oligonucleotide purity by capillary gel electrophoresis.

1. Capillary and Gel Preparation:

  • Use a coated capillary to minimize analyte adsorption.

  • Fill the capillary with a sieving matrix (gel). Commercially available kits often provide pre-made gel buffers. The gel typically contains urea to denature the oligonucleotides.[12]

2. Sample Preparation:

  • Dissolve the oligonucleotide sample in nuclease-free water or a low-salt buffer to a concentration of approximately 0.1-1.0 OD/100 µL. Desalting the sample is recommended to improve injection efficiency.[12]

3. Electrophoresis Conditions:

  • Injection: Electrokinetic injection by applying a voltage for a short period (e.g., 5-10 kV for 5-10 seconds).

  • Separation Voltage: Apply a high voltage across the capillary (e.g., 10-20 kV).

  • Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducible migration times.[12]

  • Detection: UV detection at 260 nm.

4. Data Analysis:

  • Analyze the resulting electropherogram to determine the purity of the oligonucleotide.

  • Calculate the percentage purity by dividing the peak area of the full-length product by the total area of all peaks.

  • The migration times of the peaks can be used to estimate the size of the impurities relative to the full-length product.

Visualizing Workflows and Relationships

Visual diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of oligonucleotide purity assessment.

Experimental_Workflow Experimental Workflow for Oligonucleotide Purity Assessment cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Oligonucleotide Cleavage->Purification HPLC_Purify HPLC Purification Purification->HPLC_Purify PAGE_Purify PAGE Purification Purification->PAGE_Purify Purified_Oligo Purified Oligonucleotide HPLC_Purify->Purified_Oligo PAGE_Purify->Purified_Oligo LC_MS LC-MS Analysis Purified_Oligo->LC_MS MALDI MALDI-TOF MS Analysis Purified_Oligo->MALDI CE Capillary Electrophoresis Purified_Oligo->CE Data_Analysis Data Analysis & Purity Calculation LC_MS->Data_Analysis MALDI->Data_Analysis CE->Data_Analysis Report Purity Report Data_Analysis->Report

Workflow for oligonucleotide synthesis, purification, and purity analysis.

ESI_Mechanism Mechanism of Electrospray Ionization for Oligonucleotides cluster_solution Solution Phase cluster_spray Electrospray cluster_gas Gas Phase cluster_ms Mass Spectrometer Oligo_Solution Oligonucleotide in Solution (with volatile buffer) Capillary Heated Capillary (+ High Voltage) Oligo_Solution->Capillary Taylor_Cone Taylor Cone Formation Capillary->Taylor_Cone Charged_Droplets Charged Droplets Taylor_Cone->Charged_Droplets Solvent_Evaporation Solvent Evaporation Charged_Droplets->Solvent_Evaporation Coulomb_Fission Coulomb Fission Solvent_Evaporation->Coulomb_Fission Gas_Phase_Ions Gas-Phase Oligonucleotide Ions [M-nH]n- Coulomb_Fission->Gas_Phase_Ions Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Method_Selection Decision Tree for Selecting an Oligonucleotide Purity Analysis Method Start Start: Assess Analytical Needs Oligo_Length Oligonucleotide Length? Start->Oligo_Length High_Throughput High Throughput Required? Oligo_Length->High_Throughput < 50 bases ESI_LCMS ESI-LC-MS Oligo_Length->ESI_LCMS > 50 bases Direct_Mass Direct Mass Confirmation Needed? High_Throughput->Direct_Mass No MALDI MALDI-TOF MS High_Throughput->MALDI Yes High_Resolution High Resolution for Short-mers? Direct_Mass->High_Resolution No Direct_Mass->ESI_LCMS Yes CE Capillary Electrophoresis High_Resolution->CE Yes HPLC HPLC-UV High_Resolution->HPLC No

References

A Comparative Guide to the Cross-Reactivity of Phosphoramidate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phosphoramidate-based enzyme inhibitors, focusing on their cross-reactivity profiles against various enzymes. The information is compiled from recent studies to aid in the selection and development of selective therapeutic agents.

Introduction to Phosphoramidate-Based Inhibitors

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are often employed as bioisosteric replacements for phosphates in substrate analogs or as transition-state mimics for enzymatic reactions.[1] Their inherent stability compared to phosphate esters makes them attractive candidates for enzyme inhibitors.[1] Furthermore, the phosphoramidate motif is a key component of successful prodrug strategies, enhancing the bioavailability and cellular uptake of active pharmaceutical ingredients, such as antiviral nucleoside analogs and kinase inhibitors.[2] However, understanding the cross-reactivity of these compounds is crucial, as off-target inhibition can lead to unwanted side effects and misinterpretation of experimental results.

Cross-Reactivity Data of Phosphoramidate-Based Kinase Inhibitor Prodrugs

Recent studies have explored the use of phosphoramidate linkages to create prodrugs of known kinase inhibitors, often with modifications like oligoethylene glycol (OEG) chains to improve solubility.[2][3] While the primary goal of these modifications is to enhance drug delivery, it is also important to assess the inhibitory activity of the intact prodrugs to understand their potential for off-target effects before they are cleaved to release the active drug.

The following table summarizes the in vitro inhibitory activity (IC50) of several OEG-phosphoramidate prodrugs of kinase inhibitors against their target enzymes and a common off-target kinase.

Table 1: Inhibitory Activity (IC50) of OEG-Phosphoramidate Kinase Inhibitor Prodrugs

Inhibitor ProdrugParent DrugTarget EnzymeIC50 (nM) of ProdrugIC50 (nM) of Parent Drug
Cer-OEG2CeritinibROS1100600
Cer-OEG3CeritinibROS145600
Cer-OEG8CeritinibROS1100600
Cri-OEGnCrizotinibROS1>1000Not specified
Pal-OEGnPalbociclibCDK4>1000Not specified
Rib-OEGnRibociclibCDK4>1000Not specified

Data sourced from a study on oligoethylene phosphoramidate-based kinase inhibitor prodrugs.[2][3]

Note: The OEG-phosphoramidate modification in some cases, such as with Ceritinib, appears to result in a prodrug that is itself a potent inhibitor of the target kinase ROS1.[2][3] In contrast, the prodrugs of Crizotinib, Palbociclib, and Ribociclib showed significantly reduced activity against their respective target kinases compared to the parent drugs.[2][3] Comprehensive screening of these prodrugs against a wider panel of kinases would be necessary to fully characterize their cross-reactivity profiles.

Phosphoramidates as Inhibitors of Other Enzyme Classes

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity is critical for the preclinical development of any inhibitor. Below are generalized protocols for key experiments.

General Enzyme Inhibition Assay (Kinase Example)

This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 value of a test compound.

1. Materials and Reagents:

  • Purified target enzyme (e.g., ROS1, CDK4)

  • Substrate specific to the enzyme (peptide or protein)

  • Phosphoramidate-based inhibitor (test compound)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

  • Plate reader (Luminometer or Scintillation counter)

2. Step-by-Step Protocol:

  • Prepare Solutions: Prepare a stock solution of the phosphoramidate inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their final working concentrations in the assay buffer.

  • Reaction Setup: To the wells of the assay plate, add the enzyme, the substrate, and the various concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Terminate Reaction and Detect Signal:

    • For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • For Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP.

  • Measure Signal: Read the luminescence or radioactivity using a plate reader.

  • Data Analysis: The signal is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cross-Reactivity Profiling

To assess the selectivity of a phosphoramidate inhibitor, the general inhibition assay described above should be repeated for a panel of different enzymes. This panel should ideally include enzymes that are closely related to the primary target (e.g., other kinases from the same family) as well as unrelated enzymes to identify potential off-target effects.

Visualizations

General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Enzyme, Substrate, and Inhibitor to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubate Incubate at Controlled Temperature start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction measure_signal Measure Signal (Luminescence/Radioactivity) stop_reaction->measure_signal analyze_data Calculate IC50 measure_signal->analyze_data

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conceptual Diagram of Phosphoramidate Prodrug Activation

G Prodrug Phosphoramidate Prodrug (Inactive/Less Active) Enzyme Cellular Enzymes (e.g., Esterases, Phosphatases) Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Active Drug (e.g., Kinase Inhibitor) Byproducts Byproducts (Phosphate, Amino Acid, etc.) Enzyme->ActiveDrug Enzyme->Byproducts

Caption: Activation of a phosphoramidate prodrug within a cell.

References

A Comparative Guide to New Phosphoramidate Catalysts and Traditional Methods in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in academic research and the pharmaceutical industry necessitates the development of increasingly efficient and selective catalysts. Phosphoramidates have emerged as a privileged class of monodentate chiral ligands in asymmetric catalysis, often challenging the long-held prominence of traditional bidentate phosphine ligands. This guide provides an objective comparison of the performance of new phosphoramidate catalysts against established methods in three key asymmetric transformations: rhodium-catalyzed hydrogenation, palladium-catalyzed allylic alkylation, and copper-catalyzed conjugate addition. The information presented is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral compounds, particularly amino acids and their derivatives. The benchmark reaction for evaluating new catalysts is often the hydrogenation of methyl (Z)-α-acetamidocinnamate.

Data Presentation

The following table summarizes the performance of a representative phosphoramidite ligand, MonoPhos, against the well-established traditional diphosphine ligand, DIPAMP, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Catalyst SystemLigandSubstrateSolventPressure (bar)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
New Phosphoramidite (S)-MonoPhosMethyl (Z)-α-acetamidocinnamateCH₂Cl₂1016>9995-99[1][2]
Traditional Diphosphine (S,S)-DIPAMPMethyl (Z)-α-acetamidocinnamateCH₂Cl₂--->95

Note: Direct side-by-side comparison under identical conditions is often unavailable in the literature. The data presented is representative of typical performance.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation with (S)-MonoPhos

This protocol is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using the (S)-MonoPhos ligand.

Materials:

  • [Rh(nbd)₂]BF₄ (1.0 mol%)

  • (S)-MonoPhos (2.2 mol%)

  • Methyl (Z)-α-acetamidocinnamate (0.1 mmol)

  • Anhydrous, degassed CH₂Cl₂ (1.0 mL)

  • Hydrogen gas (10 bar)

Procedure:

  • In a glovebox, a reaction vessel equipped with a magnetic stir bar is charged with [Rh(nbd)₂]BF₄ and (S)-MonoPhos.

  • Anhydrous, degassed CH₂Cl₂ is added, and the mixture is stirred for 30 minutes to allow for catalyst pre-formation.

  • The substrate, methyl (Z)-α-acetamidocinnamate, is added to the reaction vessel.

  • The vessel is sealed and transferred to a stainless-steel autoclave.

  • The autoclave is purged three times with hydrogen gas and then pressurized to 10 bar.

  • The reaction mixture is stirred at 25 °C for 16 hours.[3]

  • After releasing the pressure, the conversion and enantiomeric excess are determined by chiral gas chromatography (GC).

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation with a Diphosphine Ligand (General)

This protocol provides a general outline for asymmetric hydrogenation using a traditional chiral diphosphine ligand.

Materials:

  • [Rh(diene)L]BF₄ (L = chiral diphosphine) (1 mol%)

  • Substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • Solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas

Procedure:

  • The rhodium precursor and the chiral diphosphine ligand are dissolved in an appropriate solvent in a reaction vessel under an inert atmosphere.

  • The solution is stirred to allow for the formation of the active catalyst.

  • The substrate is added to the catalyst solution.

  • The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen.

  • The reaction is stirred at a specified temperature and pressure until completion.

  • The product is isolated and analyzed for conversion and enantiomeric excess.

Catalytic Cycles

The catalytic cycles for rhodium-catalyzed asymmetric hydrogenation with phosphoramidite and traditional diphosphine ligands are depicted below. The key difference often lies in the initial steps of substrate and hydrogen coordination.

G cluster_0 Phosphoramidite Catalyst Cycle Rh(L)₂(S)₂ [Rh(L)₂(S)₂]⁺ Rh_Substrate [Rh(L)₂(Substrate)]⁺ Rh_H₂ [Rh(H)₂(L)₂(Substrate)]⁺ Rh_Substrate->Rh_H₂ + H₂ Product_Release Product Release Rh_H₂->Product_Release Migratory Insertion & Reductive Elimination Rh(L*)₂(S)₂ Rh(L*)₂(S)₂ Product_Release->Rh(L*)₂(S)₂ + 2S Rh(L*)₂(S)₂->Rh_Substrate + Substrate - 2S G cluster_1 Traditional Diphosphine Catalyst Cycle Rh(P-P)(S)₂ [Rh(P-P)(S)₂]⁺ Rh_H₂_DP [Rh(H)₂(P-P)(S)₂]⁺ Rh(P-P)(S)₂->Rh_H₂_DP + H₂ Rh_H₂_Substrate [Rh(H)₂(P-P)(Substrate)]⁺ Rh_H₂_DP->Rh_H₂_Substrate + Substrate - 2S Product_Release_DP Product Release Rh_H₂_Substrate->Product_Release_DP Migratory Insertion & Reductive Elimination Product_Release_DP->Rh(P-P)(S)₂ + 2S G cluster_2 Pd-Catalyzed Asymmetric Allylic Alkylation Pd(0)L* Pd(0)L* pi-allyl [π-allyl Pd(II)L*]⁺ Pd(0)L*->pi-allyl + Allylic Substrate - Leaving Group Nu-attack Nucleophilic Attack pi-allyl->Nu-attack + Nucleophile Nu-attack->Pd(0)L* Reductive Elimination Product_Formation Product Nu-attack->Product_Formation G cluster_3 Cu-Catalyzed Conjugate Addition Cu(I)L* Cu(I)L* Cu-Alkyl [L*Cu-Alkyl] Cu(I)L*->Cu-Alkyl + R₂Zn - RZnX pi-complex π-complex with enone Cu-Alkyl->pi-complex + Enone Cu-enolate Copper enolate pi-complex->Cu-enolate 1,4-Addition Product_Formation_Cu Product Cu-enolate->Product_Formation_Cu + RZnX - Cu(I)L*

References

In Vivo Stability of Phosphoramidate Prodrugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo stability of different phosphoramidate prodrugs, supported by experimental data and detailed methodologies.

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to enhance the pharmacokinetic properties and therapeutic efficacy of parent drug molecules. Among these, phosphoramidate prodrugs, often referred to as ProTides, have emerged as a highly successful strategy, particularly for delivering nucleoside monophosphate analogs into cells. This guide provides a comparative analysis of the in vivo stability of various phosphoramidate prodrugs, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of their metabolic activation and experimental evaluation.

Comparative In Vivo Stability Data

The in vivo stability of phosphoramidate prodrugs is a critical determinant of their efficacy and safety. It dictates the amount of intact prodrug that reaches the target tissue and the subsequent release of the active metabolite. The following tables summarize key pharmacokinetic parameters for a selection of phosphoramidate prodrugs from published studies.

Prodrug (Parent Drug)Animal ModelDose & RoutePlasma Half-life (t½)Clearance (CL)Volume of Distribution (Vss)Key Findings & Citation
Abacavir methyl alaninyl-phosphoramidate Not SpecifiedIntravenous7 minRapidNot SpecifiedRapidly cleared from plasma.[1]
GS-9131 (Tenofovir Alafenamide) Not SpecifiedOralNot SpecifiedSlow liver metabolism and clearanceNot SpecifiedSelected as a clinical candidate due to favorable pharmacokinetics.[2]
d4T aryloxy phosphoramidates Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedExhibited relatively low permeability in Caco-2 and MDCK monolayers, potentially due to first-pass metabolism and being P-gp substrates.[1]
Compound I (Unnamed) Rat1 and 8 mg/kg (i.v.)Rapid conversion to IINot SpecifiedNot SpecifiedConverted to compound II rapidly.[3]
Compound I (Unnamed) Dog0.5 mg/kg (i.v.)Rapid conversion to IINot SpecifiedNot SpecifiedConverted to compound II rapidly.[3]
HIV phosphoramidate prodrug 14 Cynomolgus monkeyIntravenous6.6 minRapidNot SpecifiedShowed rapid clearance, suggesting breakdown in the liver and other tissues.[4]
Amino acid phosphoramidate monoesters of AZT Sprague-Dawley ratsIntravenous bolus10- to 20-fold longer than AZTSignificantly greater than AZT3- to 15-fold larger than AZTDemonstrated improved pharmacokinetic properties over the parent drug, AZT.[5]
Cyclic phosphoramidate prodrug 12 (of 2′-deoxy-2′-fluoro-2′-C-methylguanosine) DogNot Specified2-fold longer half-life in human liver S9 fraction compared to linear prodrug 5Not SpecifiedNot SpecifiedShowed higher stability in liver S9 fractions compared to its linear counterpart.[6]
Phosphonamidate prodrugs of a butyrophilin ligand Not SpecifiedNot Specified> 24 hours in plasmaNot SpecifiedNot SpecifiedExhibited substantially higher plasma stability compared to acyloxy protected prodrugs.[7]

Metabolic Activation Pathway of Phosphoramidate Prodrugs

The intracellular conversion of phosphoramidate prodrugs to their active nucleoside monophosphate form is a multi-step enzymatic process. This pathway is crucial for the therapeutic activity of these compounds.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext Phosphoramidate Prodrug Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Cellular Uptake Carboxylate Carboxylate Intermediate Prodrug_int->Carboxylate Carboxylesterase / Cathepsin A Cyclic_int Cyclic Intermediate Carboxylate->Cyclic_int Spontaneous Cyclization Monoamide Monoamide Intermediate Cyclic_int->Monoamide Hydrolysis Nuc_MP Nucleoside Monophosphate (Active) Monoamide->Nuc_MP Phosphoramidase (e.g., HINT1) Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP Kinase Nuc_TP Nucleoside Triphosphate (Active) Nuc_DP->Nuc_TP Kinase G cluster_workflow Experimental Workflow Animal_model Select Animal Model (e.g., Rat, Dog, Monkey) Dosing Administer Prodrug (e.g., Intravenous, Oral) Animal_model->Dosing Sampling Collect Biological Samples (Blood, Tissues) Dosing->Sampling Processing Process Samples (e.g., Plasma separation, Tissue homogenization) Sampling->Processing Analysis Analyze Samples (e.g., LC-MS/MS) Processing->Analysis PK_analysis Pharmacokinetic Analysis (Calculate t½, CL, Vss) Analysis->PK_analysis Data_interp Data Interpretation (Compare stability and exposure) PK_analysis->Data_interp

References

A Comparative Guide to the Validation of Analytical Methods for Phosphoramidate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of phosphoramidates is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product. The inherent instability and complex nature of these molecules necessitate robust and validated analytical methods to ensure data integrity and regulatory compliance. This guide provides an objective comparison of three prominent analytical techniques for phosphoramidate quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Phosphorus-31 Quantitative Nuclear Magnetic Resonance (³¹P-qNMR), and Capillary Electrophoresis (CE).

To facilitate a data-driven comparison, this guide utilizes published validation data for cyclophosphamide, a well-characterized phosphoramidate drug, as a representative analyte for LC-MS/MS and ³¹P-qNMR. For Capillary Electrophoresis, data for nucleoside phosphoramidates is presented to illustrate the method's performance characteristics for this class of compounds.

Data Presentation: A Side-by-Side Comparison of Method Performance

The following tables summarize the key quantitative performance parameters of validated analytical methods for phosphoramidates.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cyclophosphamide in Human Plasma

Validation ParameterPerformance Metric
Linearity Range20–15000 ng/mL[1]
Lower Limit of Quantification (LLOQ)20 ng/mL[1]
Accuracy (within-run)2.78% to 11.13% variation[1]
Precision (within-run)2.78% to 11.13% variation[1]
Accuracy (between-run)2.82% to 10.70% variation[1]
Precision (between-run)2.82% to 10.70% variation[1]
Mean Recovery100.1% - 101%[1]

Table 2: Performance Characteristics of a Validated ³¹P-qNMR Method for Cyclophosphamide

Validation ParameterPerformance Metric
Purity Determination vs. ¹H-qNMR99.75 ± 0.53% (³¹P-qNMR) vs. 99.76 ± 0.43% (¹H-qNMR)[1]
Inter-laboratory Precision (RSD)0.53%[1]
Agreement with Established MethodResults in good agreement with the established ¹H-qNMR method[1]

Table 3: Performance Characteristics of a Capillary Electrophoresis Method for Nucleoside Phosphoramidates

Validation ParameterPerformance Metric
Limit of Detection (LOD)Up to 200 times higher than HPLC[1]
Limit of Quantification (LOQ)Up to 200 times higher than HPLC[1]
Separation PrincipleSeparation of diastereoisomers based on charge and size in a sieving matrix.
Key AdvantageHigh resolution for chiral separations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate understanding and potential implementation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cyclophosphamide in Human Plasma

This protocol is adapted from a validated method for the bioanalysis of cyclophosphamide.[1]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add a known amount of an internal standard (e.g., Cyclophosphamide-d4).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex.

  • Add 1 mL of a mixture of dichloromethane and diethyl ether (80:20, v/v) as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Cyclophosphamide Transition: Precursor ion (m/z) → Product ion (m/z) to be determined based on the specific instrument.

    • Internal Standard Transition: Precursor ion (m/z) → Product ion (m/z) to be determined based on the specific instrument.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

d. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in quality control and unknown samples from the calibration curve using a weighted linear regression model.

Phosphorus-31 Quantitative NMR (³¹P-qNMR) Protocol for Cyclophosphamide Purity Assessment

This protocol is based on a validated method for the purity determination of cyclophosphamide.[1][2]

a. Sample Preparation:

  • Accurately weigh a known amount of the cyclophosphamide sample and a suitable internal reference standard (e.g., O-phosphorylethanolamine) into an NMR tube.

  • Add a deuterated solvent (e.g., D₂O) to dissolve the sample and the internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ³¹P.

  • Pulse Program: A single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the phosphorus nuclei (e.g., 5 times the longest T₁).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

c. Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals corresponding to cyclophosphamide and the internal reference standard.

d. Quantification:

  • The purity of cyclophosphamide is calculated by comparing the integral of the cyclophosphamide ³¹P signal to the integral of the known amount of the internal reference standard, taking into account the number of phosphorus atoms in each molecule and their respective molecular weights.

Capillary Electrophoresis (CE) Protocol for Nucleoside Phosphoramidates

This protocol is a representative method for the separation of phosphoramidate diastereoisomers.[1]

a. Sample and Buffer Preparation:

  • Dissolve the phosphoramidate sample in a suitable solvent, such as water or a buffer matching the background electrolyte.

  • Prepare the background electrolyte (BGE), which may contain a chiral selector (e.g., sulfated cyclodextrins) for the separation of diastereoisomers. The pH of the BGE is a critical parameter for optimizing separation.

b. Capillary and Instrument Setup:

  • Capillary: A fused-silica capillary, potentially with a neutral coating to minimize electroosmotic flow.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Separation Voltage: Application of a high voltage across the capillary to effect separation.

  • Temperature Control: Maintain a constant capillary temperature to ensure reproducibility.

  • Detection: UV detection at a suitable wavelength (e.g., 260 nm for nucleoside-based compounds).

c. Electrophoretic Conditions:

  • Capillary Conditioning: Flush the capillary with appropriate solutions (e.g., sodium hydroxide, water, and BGE) before the first injection and between runs.

  • Separation: Apply the separation voltage and record the electropherogram.

d. Data Analysis:

  • Identify the peaks corresponding to the different phosphoramidate species based on their migration times.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and key relationships in the validation of analytical methods for phosphoramidate quantification.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Experimental workflow for LC-MS/MS quantification of phosphoramidates.

experimental_workflow_qnmr cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification weighing Weigh Sample & Internal Standard dissolution Dissolve in Deuterated Solvent weighing->dissolution acquisition 31P NMR Data Acquisition dissolution->acquisition processing Fourier Transform & Phasing acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation

Experimental workflow for ³¹P-qNMR purity assessment of phosphoramidates.

validation_parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD Limit of Detection Method Validation->LOD LOQ Limit of Quantification Method Validation->LOQ Range Range Method Validation->Range Robustness Robustness Method Validation->Robustness Linearity->Range LOD->LOQ

Key parameters for analytical method validation.

References

A Comparative Guide to the Stereoselectivity of Chiral Phosphoramidate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphoramidate ligands have emerged as a privileged class of ligands in asymmetric catalysis, demonstrating remarkable success in a wide array of stereoselective transformations.[1][2][3] Their modular nature allows for systematic fine-tuning of steric and electronic properties, enabling the optimization of enantioselectivity and reactivity for specific reactions.[2][3] This guide provides a comparative overview of the performance of various chiral phosphoramidate ligands in key asymmetric reactions, supported by experimental data and detailed methodologies.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and chiral phosphoramidate ligands have proven to be highly effective in this transformation, particularly in the hydrogenation of olefins and imines.[4][5] Both monodentate and bidentate phosphoramidate ligands have been successfully employed, often in combination with rhodium, iridium, or ruthenium catalysts.[6][7]

Monodentate phosphoramidite ligands, often based on BINOL or TADDOL backbones, are particularly noteworthy for their high enantioselectivities (often 95-99% ee) in the Rh-catalyzed hydrogenation of various substrates like dehydroamino acids, itaconic acid derivatives, and enamides.[6] A key advantage of these ligands is their modularity and ease of synthesis, which facilitates the creation of ligand libraries for rapid catalyst screening.[6][8]

Bidentate phosphine-phosphoramidite ligands, which combine a phosphine and a phosphoramidite moiety, offer the potential for enhanced stereocontrol due to their distinct coordinating groups.[9] Ligands such as Quinaphos, PEAphos, and Matphos have demonstrated excellent enantioselectivities in the hydrogenation of C=C, C=O, and C=N bonds.[9] For instance, (Sc,Sa)-PEAphos has been successfully used in the highly enantioselective hydrogenation of N-arylimines, a reaction that is crucial for the synthesis of chiral amines.[4][5]

Table 1: Comparison of Chiral Phosphoramidate Ligands in Asymmetric Hydrogenation

Ligand/Catalyst SystemSubstrateEnantiomeric Excess (ee)YieldReference
Rh(I) / Monodentate PhosphoramiditesProtected α- and β-dehydroamino acids95-99%High
Rh(I) / Monodentate PhosphoramiditesItaconic acid and esters95-99%High[6]
Rh(I) / Monodentate PhosphoramiditesAromatic enamides95-99%High[6]
Ir(I) / (Sc,Sa)-PEAphosN-aryliminesUp to 97%Full conversion[5]
Ir(I) / (Sc,Sa)-matphos2-substituted quinolinesUp to 97%Not specified
Rh(I) / (Rc,Ra)-THNAphosDimethyl itaconate, α-dehydroamino acid esters>99%Not specified[9]
Performance in Asymmetric Conjugate Addition

Copper-catalyzed asymmetric conjugate addition is another area where chiral phosphoramidate ligands have made a significant impact.[10][11][12] These ligands, particularly those derived from BINOL, have enabled highly enantioselective 1,4-additions of organozinc reagents to cyclic and acyclic enones.[10][12] The modularity of these ligands allows for fine-tuning to achieve high stereocontrol.[10]

Table 2: Comparison of Chiral Phosphoramidate Ligands in Asymmetric Conjugate Addition

Ligand/Catalyst SystemSubstrateNucleophileEnantiomeric Excess (ee)YieldReference
Cu(I) / BINOL-derived PhosphoramiditeCyclohexenoneDiethylzinc>98%>95%[10]
Cu(I) / Phosphine-phosphoramiditeCyclic enonesDiethylzinc53%Not specified[9]
Performance in Other Asymmetric Reactions

The versatility of chiral phosphoramidate ligands extends to a variety of other important asymmetric transformations, including allylic alkylation, cycloaddition, and C-H functionalization.[9][13][14]

  • Asymmetric Allylic Alkylation: Phosphine-phosphoramidite ligands like Indolphos have been used in Pd-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 90% ee) for 1,3-disubstituted propenyl acetates.[9]

  • Asymmetric [3+2] Cycloaddition: Ag-catalyzed [3+2] cycloaddition reactions have also been successfully carried out using chiral phosphine-phosphoramidite ligands.[9]

  • Asymmetric C-H Borylation: Rh- or Ir-catalyzed enantioselective C(sp3)-H borylation has been achieved using BINOL-derived phosphoramidite ligands, although enantioselectivities were moderate in the reported examples.[14]

Experimental Protocols

Below are generalized experimental protocols for key reactions involving chiral phosphoramidate ligands, based on descriptions in the cited literature. For specific details, researchers should consult the primary research articles.

General Procedure for Asymmetric Hydrogenation of N-Arylimines

A mixture of the N-arylimine substrate and the iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) is placed in a vial inside a glovebox. A solution of the chiral phosphine-phosphoramidite ligand (e.g., (Sc,Sa)-PEAphos) in a suitable solvent (e.g., toluene) is added. The vial is then transferred to an autoclave, which is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours). After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral amine product. The enantiomeric excess is determined by chiral HPLC analysis.[5]

General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition

In a glovebox, the copper salt (e.g., Cu(OTf)₂) and the chiral phosphoramidite ligand are dissolved in an anhydrous solvent (e.g., toluene) and stirred for a period to form the catalyst complex. The solution is then cooled to the desired reaction temperature (e.g., -20 °C). The enone substrate is added, followed by the slow addition of the organozinc reagent (e.g., diethylzinc). The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[10]

Visualizations

Ligand Synthesis and Application Workflow

G General Workflow for Chiral Phosphoramidate Ligand Application cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start Chiral Diol (e.g., BINOL) ligand Chiral Phosphoramidate Ligand start->ligand p_reagent Phosphorus Reagent (e.g., PCl3) p_reagent->ligand amine Amine amine->ligand metal Metal Precursor (e.g., Rh, Ir, Cu) catalyst Active Chiral Catalyst ligand->catalyst metal->catalyst product Enantioenriched Product catalyst->product substrate Prochiral Substrate substrate->catalyst analysis Stereoselectivity Analysis (HPLC, GC) product->analysis

Caption: Workflow from ligand synthesis to application in asymmetric catalysis.

Modularity of Chiral Phosphoramidate Ligands

G Modular Structure of Chiral Phosphoramidate Ligands cluster_ligand Phosphoramidate Ligand cluster_backbone Chiral Backbone cluster_amine Amine Moiety P P backbone e.g., BINOL, TADDOL P->backbone O P->backbone O amine R2N P->amine N tune_backbone Modify Sterics & Chiral Environment backbone->tune_backbone tune_amine Modify Electronics & Sterics amine->tune_amine

Caption: Modular components of a chiral phosphoramidate ligand.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Phosphoramidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. Phosphoramidic acid, an organophosphorus compound, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe disposal, emphasizing immediate safety measures and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a well-ventilated fume hood to prevent the inhalation of any potentially harmful fumes.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical degradation through hydrolysis, followed by neutralization. This two-stage process ensures the compound is rendered safe for final disposal.

Experimental Protocol: Chemical Degradation and Neutralization

  • Hydrolysis: The first stage involves the acid-catalyzed hydrolysis of the phosphoramidate bond (P-N).[1] This reaction breaks down the compound into phosphoric acid derivatives and the corresponding amine.

    • Prepare a 1 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1]

    • Carefully add the this compound waste to the acid solution.

    • Allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation of the phosphoramidate.[1]

  • Neutralization: Following hydrolysis, the resulting acidic solution must be neutralized to a safe pH range.[1]

    • Slowly add a suitable base, such as a 1 M solution of sodium hydroxide (NaOH) or sodium bicarbonate (baking soda), to the acidic waste.[1][2][3]

    • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.[1]

    • Continue to add the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[1] While some municipalities may permit a wider pH range (e.g., 5 to 9) for discharge into the sewage system, a neutral pH is generally preferred for hazardous waste collection.[1]

Quantitative Parameters for Disposal

For clarity and ease of comparison, the key quantitative parameters for this disposal procedure are summarized in the table below.

ParameterRecommended ValueNotes
Acid Concentration for Hydrolysis1 MA strong acid like HCl or H₂SO₄ is recommended.[1]
Reaction Time for HydrolysisMinimum 24 hoursTo ensure complete degradation of the phosphoramidate.[1]
Base Concentration for Neutralization1 MA strong base like NaOH is effective for neutralization.[1]
Final pH of Waste Solution6.0 - 8.0A neutral pH is targeted for safe handling and disposal.[1]

Waste Collection and Storage

Once the this compound waste has been successfully neutralized, it must be collected and stored appropriately prior to final disposal.

  • Containers: Transfer the neutralized solution to a designated, corrosion-resistant, and leak-proof hazardous waste container.[2][3]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name of the contents (e.g., "Neutralized this compound Waste"), the associated hazards (e.g., "Toxic"), and the date the container becomes full.[4]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[3][4] Containers must be securely capped during storage, except when adding or removing waste.[4]

Final Disposal

The final disposal of the collected hazardous waste must be conducted in compliance with local, state, and federal regulations.

  • Hazardous Waste Facility: The neutralized waste should be transported to a licensed hazardous waste disposal facility.[2]

  • Regulatory Compliance: It is imperative to adhere to all applicable environmental regulations regarding the generation, transport, treatment, storage, and disposal of chemical waste.[5] If there are any uncertainties regarding disposal procedures, contact your institution's Environmental Health and Safety (EH&S) department for guidance.

Disposal Procedure Workflow

The logical flow of the this compound disposal procedure is illustrated in the diagram below.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_collection Waste Collection & Storage cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Fume Hood A->B C Hydrolysis: Add waste to 1M strong acid B->C D Allow reaction for at least 24 hours C->D E Neutralization: Slowly add 1M strong base D->E F Monitor pH to reach 6.0 - 8.0 E->F G Transfer to a labeled, corrosion-resistant container F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by a licensed hazardous waste disposal facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phosphoramidic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like phosphoramidic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound and its derivatives, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Chemical safety goggles and a face shield.[1][2][3]Protects against splashes and vapors that can cause severe eye damage.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene), lab coat, and closed-toe shoes.[1][6]Prevents skin contact, which can cause severe burns and irritation.[4][7]
Respiratory Protection Use in a well-ventilated area or fume hood.[6][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][9]Avoids inhalation of vapors or mists that may cause respiratory tract irritation.[1][5]

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[1][7] If the person is conscious, give large quantities of water to drink.[7] Seek immediate medical attention.[1][7]

Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Aspect Procedure
Handling Always wear the appropriate PPE.[1][6] Use in a well-ventilated area, preferably within a fume hood.[6] Wash hands thoroughly after handling.[1] When diluting, always add acid to water, never the other way around.[11][12]
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][12][13] Keep containers tightly closed when not in use.[6][11] Store in corrosive-resistant containers.[8][12]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Response Workflow

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain_Spill Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Don_PPE->Contain_Spill Neutralize Neutralize with a Weak Base (e.g., soda ash, lime) Contain_Spill->Neutralize Collect Collect Residue Neutralize->Collect Package Package in a Labeled, Approved Waste Container Collect->Package Dispose Dispose of as Hazardous Waste Package->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Workflow for handling a this compound spill.

Disposal Procedures

Waste Type Disposal Protocol
Spilled Material After neutralization and absorption, place the material in a designated and properly labeled chemical waste container.[7][11][12] Do not dispose of it down the drain.[11]
Unused Chemical Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[3][14] Contact your institution's environmental health and safety department for specific guidance.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste. Launder contaminated clothing before reuse.[7][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoramidic acid
Reactant of Route 2
Phosphoramidic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.